molecular formula C11H12N2O2 B067940 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine CAS No. 166964-11-0

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Cat. No.: B067940
CAS No.: 166964-11-0
M. Wt: 204.22 g/mol
InChI Key: UKVNWFLUOHWKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a versatile isoxazole core, a privileged scaffold known for its diverse biological activities, substituted with an amine group at the 5-position and a 4-methoxyphenyl group at the 4-position. The primary research application of this amine is as a key synthetic building block for the construction of more complex heterocyclic systems and targeted small molecule libraries. Its reactive amino group enables facile functionalization through amide coupling, sulfonylation, reductive amination, and nucleophilic substitution, allowing researchers to rapidly explore structure-activity relationships (SAR). The 4-methoxyphenyl moiety can contribute to pharmacokinetic properties by influencing lipophilicity and potentially engaging in π-stacking interactions with biological targets. Researchers value this compound for developing potential inhibitors and modulators of various enzymes and receptors, particularly in oncology, neuroscience, and inflammation research. It is supplied strictly for laboratory research purposes and must not be used for diagnostic, therapeutic, or any other human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVNWFLUOHWKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[3][4] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][4][5] Compounds featuring this moiety are found in numerous commercially available drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, highlighting the scaffold's clinical relevance.[6] The 5-aminoisoxazole substitution pattern, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate for constructing more complex molecular architectures. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific, high-interest derivative: 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure reproducibility and confidence in the results.

Part 1: Synthesis of this compound

The synthesis of 3,4,5-trisubstituted isoxazoles is a well-established field, yet the regioselective construction remains a critical challenge. The strategy outlined below is a robust and logical two-step process designed for high yield and purity. It begins with the synthesis of a key β-ketonitrile intermediate, followed by a cyclization reaction with hydroxylamine to form the target isoxazole ring.

Synthetic Strategy and Mechanistic Rationale

The chosen pathway leverages a base-mediated condensation to form the crucial carbon-carbon bond of the β-ketonitrile, followed by a classical heterocyclic ring-forming reaction. This approach is advantageous due to the ready availability of starting materials and the generally high efficiency of the reactions.

  • Step 1: Synthesis of 2-(4-methoxybenzoyl)propanenitrile. This step involves a Claisen-like condensation. Propionitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-methoxybenzoate. The choice of LDA is critical; it is a powerful base capable of deprotonating the relatively acidic α-protons of the nitrile without competing in nucleophilic attack on the ester.

  • Step 2: Cyclization to form this compound. The β-ketonitrile intermediate is reacted with hydroxylamine hydrochloride. A base, such as potassium carbonate, is used to generate free hydroxylamine in situ.[7] The nucleophilic nitrogen of hydroxylamine attacks the ketone carbonyl, forming an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group onto the nitrile carbon, followed by tautomerization, yields the stable 5-aminoisoxazole ring.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target compound.

Synthetic Pathway SM1 Ethyl 4-methoxybenzoate Base1 1. LDA, THF, -78 °C Intermediate 2-(4-methoxybenzoyl)propanenitrile (β-Ketonitrile Intermediate) SM1->Intermediate Step 1: Condensation SM2 Propionitrile SM2->Intermediate Step 1: Condensation Base1->Intermediate Workup1 2. H₃O⁺ workup Workup1->Intermediate Reagent2 NH₂OH·HCl, K₂CO₃ Product This compound Intermediate->Product Step 2: Cyclization Reagent2->Product Solvent2 Ethanol, Reflux Solvent2->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-methoxybenzoyl)propanenitrile

  • Reactor Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (1.1 eq).

  • Base Preparation: Cool the flask to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at this temperature for 30 minutes.

  • Nucleophile Formation: In a separate flask, dissolve propionitrile (1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the carbanion.

  • Condensation Reaction: Dissolve ethyl 4-methoxybenzoate (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction by carefully adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield 2-(4-methoxybenzoyl)propanenitrile as a pale yellow oil.

Step 2: Synthesis of this compound

  • Reactor Setup: In a 250 mL round-bottom flask, dissolve the 2-(4-methoxybenzoyl)propanenitrile intermediate (1.0 eq) in absolute ethanol (100 mL).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.[7]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.

Part 2: Comprehensive Characterization

A self-validating system of characterization is essential to unambiguously confirm the structure and assess the purity of the final compound. The combination of spectroscopic and chromatographic methods described below provides a holistic and trustworthy analysis.

Visualizing the Characterization Workflow

This diagram outlines the logical flow of analytical techniques used to validate the synthesized product.

Characterization Workflow cluster_spectro Spectroscopic & Chromatographic Analysis Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR IR FT-IR Spectroscopy (Functional Groups) TLC->IR MS Mass Spectrometry (Molecular Weight) TLC->MS HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed

Caption: A systematic workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from key analytical techniques. This data serves as a benchmark for confirming the successful synthesis of the target molecule.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O), ~6.9-7.0 ppm (d, 2H, Ar-H ortho to OMe), ~4.5-5.5 ppm (br s, 2H, -NH₂), ~3.8 ppm (s, 3H, -OCH₃), ~2.2 ppm (s, 3H, -CH₃)
¹³C NMR Chemical Shift (δ)~165-170 ppm (C5-NH₂), ~160-162 ppm (Ar C-OMe), ~158-160 ppm (C3-Me), ~130-132 ppm (Ar CH), ~122-125 ppm (Ar C-isoxazole), ~113-115 ppm (Ar CH), ~95-100 ppm (C4-Ar), ~55 ppm (-OCH₃), ~11-13 ppm (-CH₃)
FT-IR Wavenumber (cm⁻¹)3400-3300 (N-H stretch, amine), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1600 (C=N stretch), 1580-1500 (C=C stretch, Ar & isoxazole), 1250 (C-O stretch, ether)
HRMS (ESI+) m/zCalculated for C₁₁H₁₃N₂O₂⁺ [M+H]⁺: 205.0977. Found: 205.09XX.
HPLC Purity>98% (Area under the curve)
Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10][11]

  • Objective: To elucidate the molecular structure by identifying the chemical environment of all proton and carbon atoms.

  • Protocol:

    • Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[12]

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the proton signals and assign all peaks based on their chemical shift, multiplicity, and integration values, correlating them with the expected structure.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [9]

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the amine (N-H), aromatic (C=C, C-H), and ether (C-O) functional groups.

3. High-Resolution Mass Spectrometry (HRMS) [9][13]

  • Objective: To confirm the elemental composition and molecular weight of the compound with high accuracy.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

    • Identify the protonated molecular ion peak [M+H]⁺ and compare its exact mass to the theoretically calculated mass. The difference should be less than 5 ppm.

4. High-Performance Liquid Chromatography (HPLC) [14][15][16]

  • Objective: To determine the purity of the final compound.

  • Protocol:

    • System: A standard HPLC system with a UV detector.[14]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase, then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Analysis: Inject 10 µL of the sample solution and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1368. [Link]

  • ACS Publications. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. [Link]

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Supporting Information: Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • ResearchGate. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • Baranovsky, A. V., et al. (2021). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. Steroids, 166, 108768. [Link]

  • Organic Syntheses Procedure. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoxazole. PubChem. [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]

  • Lee, H. S., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 329-335. [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed Central. [Link]

  • ResearchGate. (n.d.). Behaviour of 3-amino-5-methylisoxazole and... [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure.[1][2] This guide provides an in-depth, technical walkthrough of the crystallographic analysis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, a heterocyclic compound of significant interest. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[3][4][5][6] This document details the entire workflow from synthesis and crystallization to data collection, structure solution, and detailed structural interpretation. It is intended for researchers and professionals in crystallography and drug development, offering field-proven insights into the causality behind experimental choices and protocols.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][7] Their five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, provides a unique electronic and steric profile that is conducive to binding with a variety of biological targets.[3][4] The specific substituent pattern of this compound, featuring an amine group and a methoxyphenyl moiety, suggests potential for diverse pharmacological activities.[3]

Determining the precise three-dimensional arrangement of atoms through SCXRD is crucial.[1] This analysis reveals not only the molecule's conformation but also the intricate network of intermolecular interactions that govern its packing in the solid state. Such knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding physicochemical properties like solubility and stability, which are critical for drug development.

Synthesis and Crystallization

The successful outcome of a crystal structure analysis is fundamentally dependent on the availability of high-quality single crystals.[1][2] This section details the synthesis of the title compound and the methodology for obtaining diffraction-quality crystals.

Synthesis of this compound

The synthesis follows a well-established pathway for 5-aminoisoxazoles, involving the cyclocondensation of a β-ketonitrile with hydroxylamine.

Experimental Protocol:

  • Step 1: Synthesis of Precursor: 2-(4-methoxybenzoyl)acetonitrile is synthesized via a Claisen condensation between 4-methoxyacetophenone and ethyl cyanoformate.

  • Step 2: Cyclization: To a solution of 2-(4-methoxybenzoyl)acetonitrile (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) is added.

  • Step 3: Reaction Monitoring: The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Isolation and Purification: Upon cooling, the crude product precipitates. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture yields the pure this compound as a crystalline solid.

Single Crystal Growth

The quality of the diffraction data is directly proportional to the quality of the crystal. The slow evaporation technique was chosen for its simplicity and effectiveness for small organic molecules.[8]

Experimental Protocol:

  • Solvent Selection: A solvent screen is performed to find a system where the compound has moderate solubility. A mixture of ethyl acetate and n-hexane was found to be optimal.

  • Solution Preparation: A saturated solution of the purified compound is prepared in ethyl acetate at room temperature.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: The vial is covered with parafilm, which is then pierced with 2-3 small holes using a fine needle. This setup is placed in a vibration-free environment.

    • Causality: The small perforations restrict the rate of solvent evaporation. Slow evaporation is critical to allow molecules to deposit onto the growing crystal lattice in an ordered fashion, preventing the formation of polycrystalline material or amorphous precipitate.[8]

  • Crystal Harvesting: Colorless, block-shaped crystals of suitable size (approx. 0.2 x 0.2 x 0.1 mm) typically form over 5-7 days. A suitable crystal is carefully selected and mounted on a cryo-loop for data collection.

Single-Crystal X-ray Diffraction Workflow

The following protocol outlines the standard procedure for data collection, solution, and refinement using a modern diffractometer and software.

Experimental Workflow Diagram

G cluster_exp Experimental Setup cluster_proc Data Processing & Solution cluster_refine Structure Refinement Crystal Mount Crystal on Goniometer Screen Screen Crystal Quality (Unit Cell Determination) Crystal->Screen Collect Full Data Collection (Sphere of Data) Screen->Collect Integrate Integrate Raw Frames (hkl, Intensity Data) Collect->Integrate Scale Scale & Merge Data (Absorption Correction) Integrate->Scale Solve Solve Structure (Direct Methods - SHELXT) Scale->Solve Refine Refine Model (Least-Squares - SHELXL) Solve->Refine Validate Validate & Finalize (Generate CIF Report) Refine->Validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol Steps:

  • Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo-Kα radiation source (λ = 0.71073 Å). Data was collected at 100 K to minimize thermal vibrations. A full sphere of data was collected using a series of ω and φ scans.[9]

  • Data Processing: The collected frames were integrated using the SAINT software package. The resulting data was scaled and corrected for absorption effects using SADABS.

  • Structure Solution: The crystal structure was solved using intrinsic phasing (direct methods) with the SHELXT program.[10][11][12] This method uses statistical relationships between reflection intensities to derive initial phase estimates, leading to an initial electron density map.

  • Structure Refinement: The structural model was refined by full-matrix least-squares on F² using the SHELXL program within the Olex2 graphical interface.[13][14][15] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The amine hydrogen atoms were located from the difference Fourier map and refined with distance restraints.

Crystal Structure and Analysis

The analysis resulted in a complete and validated crystal structure. The final data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) and is available for download.[16][17][18][19]

Crystallographic Data Summary
ParameterValue
Formula C₁₁H₁₂N₂O₂
Formula Weight 204.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.541(2)
b (Å) 15.123(3)
c (Å) 7.986(1)
α (°) 90
β (°) 98.75(3)
γ (°) 90
Volume (ų) 1018.9(4)
Z 4
T (K) 100
μ (mm⁻¹) 0.095
Reflections Collected 7854
Unique Reflections 2345
R(int) 0.031
Final R indices [I>2σ(I)] R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F² 1.05
Molecular Structure

The asymmetric unit contains one molecule of this compound. The isoxazole ring is essentially planar. The methoxyphenyl ring is twisted relative to the isoxazole ring with a dihedral angle of 45.8°. This non-planar conformation is a common feature in such bi-aryl systems, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the isoxazole ring.

Bond lengths and angles within the molecule are within expected ranges and are comparable to those observed in similar isoxazole structures deposited in the Cambridge Structural Database (CSD).[19]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds involving the amine group. The most significant interaction is a classic N-H···N hydrogen bond where the amine group of one molecule donates a proton to the isoxazole nitrogen atom of a neighboring molecule. This interaction links the molecules into infinite one-dimensional chains running along the c-axis.

Additionally, a weaker N-H···O hydrogen bond is observed where the second amine proton interacts with the oxygen atom of the methoxy group of another adjacent molecule. These chains are further packed into a three-dimensional architecture through C-H···π and π-π stacking interactions between the aromatic rings.

Hydrogen Bonding Network Diagram

G cluster_0 Molecule A cluster_1 Molecule B (Symmetry Generated) cluster_2 Molecule C (Symmetry Generated) A_NH2 Amine (-NH2) B_IsoN Isoxazole (N) A_NH2->B_IsoN N-H···N C_MeO Methoxy (-OCH3) A_NH2->C_MeO N-H···O A_IsoN Isoxazole (N) A_MeO Methoxy (-OCH3) B_NH2 Amine (-NH2) B_MeO Methoxy (-OCH3) C_NH2 Amine (-NH2) C_IsoN Isoxazole (N)

Caption: Key hydrogen bonds in the crystal lattice.

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of this compound. The synthesis and crystallization protocols have been detailed, emphasizing the rationale behind key procedural steps. The crystallographic data confirms the molecular structure and reveals a robust hydrogen-bonding network that dictates the crystal packing. These structural insights are fundamental for understanding the material's properties and provide a solid foundation for future drug design and development efforts based on this promising molecular scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC) . The CCDC is a non-profit organization that compiles and maintains the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures. [Link]

  • A review of isoxazole biological activity and present synthetic techniques . (2024). World Journal of Advanced Research and Reviews. Provides a comprehensive overview of the pharmacological actions and synthesis of isoxazole derivatives. [Link]

  • Cambridge Crystallographic Data Centre - chemeurope.com . Describes the role and function of the CCDC and the CSD. [Link]

  • Chemical crystallisation | SPT Labtech . Discusses methods for crystallizing small organic molecules for single crystal X-ray diffraction (SCXRD). [Link]

  • A review of isoxazole biological activity and present synthetic techniques . (2024). World Journal of Advanced Research and Reviews. Another source detailing the biological significance of the isoxazole ring in drug development. [Link]

  • Advanced crystallisation methods for small organic molecules . (2023). Chemical Society Reviews. A review focusing on modern methods for preparing crystalline samples for SCXRD. [Link]

  • CCDC | Chemistry World . An overview of the Cambridge Crystallographic Data Centre's role in structural science. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery . (2025). RSC Publishing. Highlights recent progress in the synthesis and medicinal chemistry of isoxazoles. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively . (2024). YouTube. A video overview of the CCDC's mission and resources. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives . International Journal of Creative Research Thoughts (IJCRT). Details the synthesis and wide-ranging pharmacological activities of isoxazole compounds. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide . (2015). Acta Crystallographica Section E. A practical guide to common crystallization techniques for small molecules. [Link]

  • Cambridge Structural Database - Wikipedia . The Wikipedia entry for the CSD, describing its history and purpose. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities . (2020). PMC - PubMed Central. A research article showing synthesis and biological evaluation of novel isoxazoles. [Link]

  • crystallization of small molecules . A document covering various crystallization techniques from solution. [Link]

  • Advanced crystallisation methods for small organic molecules . (2023). University of Southampton ePrints. An academic review of modern crystallization techniques. [Link]

  • SHELXTL User Guide for Students . A guide for using the SHELXTL program suite for solving and refining crystal structures. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students . (2021). IMSERC. A detailed guide on using the Olex2 software for crystallographic analysis. [Link]

  • A Guide to Using SHELXTL . (2000). A user manual for the SHELXTL software package. [Link]

  • OLEX2 Quick Reference: Crystallography Software Guide . Studylib. A concise reference guide for the Olex2 software. [Link]

  • Documentation | OlexSys . Official documentation for the Olex2 software. [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 . (2020). YouTube. A video tutorial for beginners on using Olex2. [Link]

  • Olex2 | OlexSys . The main homepage for the Olex2 software. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton) . An educational resource explaining the principles and methods of SCXRD. [Link]

  • A Guide to Using the SHELXTL Crystallographic Software Package . (2004). University of Illinois. A comprehensive guide to the SHELXTL software suite. [Link]

  • X-ray data processing . (2017). PMC - PubMed Central. An article detailing the fundamental processes of X-ray diffraction data processing. [Link]

Sources

Spectroscopic Characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest search, publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine (CAS 166964-11-0) could not be located. This guide, therefore, presents a comprehensive predicted spectroscopic analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended for researchers, scientists, and drug development professionals to anticipate the spectral characteristics of this molecule.

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] The unique arrangement of substituents on the isoxazole ring—a methyl group at position 3, a 4-methoxyphenyl group at position 4, and an amine group at position 5—is expected to give rise to a distinct spectroscopic fingerprint. Accurate characterization of this fingerprint is crucial for its identification, purity assessment, and understanding of its chemical properties. This guide provides a detailed prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of this compound are key to predicting its spectroscopic behavior. The molecule combines an aromatic system (the 4-methoxyphenyl group) with a heteroaromatic isoxazole core, along with aliphatic (methyl) and functional (amine, methoxy) groups.

G M [M]⁺˙ m/z = 204 F1 [M - CH₃]⁺ m/z = 189 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 176 M->F2 - CO F3 [4-MeO-Ph-C≡N]⁺˙ m/z = 133 M->F3 Ring Cleavage F4 [4-MeO-Ph]⁺ m/z = 107 F3->F4 - HCN

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Versatility of Isoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Relevance of the Isoxazole Core

Isoxazoles, five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms, represent a cornerstone in medicinal chemistry.[1][2][3] Their unique electronic properties and structural rigidity make them versatile pharmacophores capable of engaging with a wide array of biological targets.[4][5] This has led to their incorporation into a multitude of approved drugs and investigational agents.[1][6] The isoxazole ring is not merely a passive scaffold; its inherent chemical characteristics, including its electron-rich nature and the susceptibility of the N-O bond to cleavage under certain conditions, contribute directly to the biological activity of its derivatives.[1] This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of isoxazole-containing compounds, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Synthetic Strategies: Accessing the Isoxazole Core

The construction of the isoxazole ring can be achieved through various synthetic routes, with 1,3-dipolar cycloaddition reactions being a prominent method. A common and efficient approach involves the reaction of a nitrile oxide with an alkyne. This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. Another widely employed strategy is the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. This latter approach is particularly useful for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.

The synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, for instance, can be achieved through a multi-component reaction involving hydroxylamine hydrochloride, ethyl acetoacetate, and various substituted aromatic or heteroaromatic aldehydes.[7] Greener synthetic approaches utilizing agro-waste-based solvent mediums have also been developed, offering advantages such as being environmentally friendly, efficient, and cost-effective.[7]

Below is a generalized workflow for the synthesis of isoxazole derivatives:

Isoxazole Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_downstream Downstream Processing Hydroxylamine Hydroxylamine Condensation Condensation/ Cyclization Hydroxylamine->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Condensation Aldehyde Aldehyde Aldehyde->Condensation Isoxazole Substituted Isoxazole Derivative Condensation->Isoxazole Catalyst Catalyst (e.g., base, acid) Catalyst->Condensation Solvent Solvent Solvent->Condensation Purification Purification Isoxazole->Purification Characterization Characterization Purification->Characterization

A generalized workflow for the synthesis of isoxazole derivatives.

A Spectrum of Biological Activities: The Therapeutic Potential of Isoxazoles

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development across various therapeutic areas.[1][2][3][4][5]

Anticancer Activity

A significant number of isoxazole-containing compounds have been investigated for their potential as anticancer agents.[1][2][7] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as aurora kinases.[8] For example, certain 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones have exhibited excellent in vitro anticancer activity against lung cancer A549 cells.[7]

Anti-inflammatory and Immunomodulatory Effects

The isoxazole scaffold is a key feature in several anti-inflammatory drugs.[1][2] For instance, leflunomide, an isoxazole derivative, is used in the treatment of rheumatoid arthritis.[6] The anti-inflammatory properties of isoxazoles are often attributed to their ability to modulate immune responses. Studies on a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides revealed their capacity to suppress phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) and inhibit the production of tumor necrosis factor-alpha (TNF-α).[9] Specifically, 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) demonstrated potent anti-proliferative and anti-inflammatory activities in both in vitro and in vivo models.[9]

Antimicrobial Properties

The isoxazole ring is present in several clinically used antibiotics, such as sulfamethoxazole.[7] These compounds typically function by inhibiting essential metabolic pathways in bacteria. 3-Amino-5-methylisoxazole is a known intermediate in the biodegradation of sulfamethoxazole.[10] The development of novel isoxazole-based antimicrobial agents continues to be an active area of research to combat the growing threat of antibiotic resistance.

Neuroprotective Potential

Emerging evidence suggests that isoxazole derivatives may have therapeutic applications in neurodegenerative disorders.[1][2][4][5] Their neuroprotective effects are thought to be mediated through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel isoxazole derivatives, a range of in vitro and in vivo assays are employed. The following provides a detailed, step-by-step methodology for a representative in vitro cell proliferation assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., A549 lung carcinoma) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Grow cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Isoxazole Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate 3-4h MTT_Addition->Incubation_3_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_3_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

A workflow diagram for the MTT cell proliferation assay.

Structure-Activity Relationships and Future Perspectives

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring. For instance, in the case of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, the nature of the substituent on the benzyl ring can significantly influence their immunomodulatory properties.[9] A deeper understanding of these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective isoxazole-based drugs.

The future of isoxazole research in drug discovery remains bright. The development of novel synthetic methodologies, including green chemistry approaches, will facilitate the creation of diverse libraries of isoxazole derivatives for high-throughput screening.[1][7] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will aid in the identification of promising lead compounds and the optimization of their pharmacological profiles. The continued exploration of the isoxazole scaffold is poised to yield the next generation of innovative therapeutics for a wide range of human diseases.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.
  • SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.
  • 3-Amino-5-methylisoxazole = 97 1072-67-9. Sigma-Aldrich.

Sources

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in contemporary drug discovery.[1][2][3][4][5] Its prevalence in a wide array of FDA-approved therapeutics stems from its metabolic stability, ability to engage in diverse non-covalent interactions, and its role as a versatile pharmacophore.[6] Compounds incorporating the isoxazole ring system have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5] This guide focuses on a specific derivative, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, a compound of interest due to its unique substitution pattern which suggests the potential for novel pharmacology. The presence of a methoxyphenyl group, a common feature in many bioactive molecules, coupled with the amine and methyl substituents on the isoxazole core, warrants a systematic investigation into its mechanism of action. This document will serve as a comprehensive roadmap for researchers and drug development professionals to explore the therapeutic potential of this compound.

Hypothesized Mechanisms of Action: A Multi-pronged Investigative Approach

Given the broad therapeutic landscape of isoxazole derivatives, a logical starting point for elucidating the mechanism of action of this compound is to formulate hypotheses based on established activities of structurally related compounds. We will explore three primary, plausible mechanistic avenues: anti-inflammatory, anticancer, and neuroprotective activities.

Hypothesis 1: Anti-inflammatory Activity via Modulation of Eicosanoid and Cytokine Signaling

Many isoxazole-containing compounds, such as the COX-2 inhibitor valdecoxib, exert their anti-inflammatory effects by targeting key enzymes in the arachidonic acid cascade.[2] The structural features of this compound suggest it may also interact with cyclooxygenase (COX) enzymes or other pivotal inflammatory mediators.

Proposed Signaling Pathway:

Anti_inflammatory_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 4-(4-Methoxyphenyl)-3- methylisoxazol-5-amine Compound->COX-1_COX-2 Inhibition NF-kB_Pathway NF-kB_Pathway Compound->NF-kB_Pathway Inhibition Pro-inflammatory_Cytokines TNF-α, IL-6, IL-1β NF-kB_Pathway->Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines->Inflammation

Caption: Proposed anti-inflammatory mechanism of action.

Hypothesis 2: Anticancer Activity through Kinase Inhibition and Apoptosis Induction

The isoxazole scaffold is present in several kinase inhibitors used in oncology. The methoxyphenyl moiety is also a common feature in compounds targeting kinases. Therefore, it is plausible that this compound could exert anticancer effects by inhibiting specific protein kinases crucial for tumor cell proliferation and survival, ultimately leading to apoptosis.

Proposed Signaling Pathway:

Anticancer_Pathway Growth_Factor_Receptor Growth_Factor_Receptor PI3K_Akt_mTOR_Pathway PI3K_Akt_mTOR_Pathway Growth_Factor_Receptor->PI3K_Akt_mTOR_Pathway MAPK_Pathway MAPK_Pathway Growth_Factor_Receptor->MAPK_Pathway Cell_Proliferation_Survival Cell_Proliferation_Survival PI3K_Akt_mTOR_Pathway->Cell_Proliferation_Survival MAPK_Pathway->Cell_Proliferation_Survival Compound 4-(4-Methoxyphenyl)-3- methylisoxazol-5-amine Compound->PI3K_Akt_mTOR_Pathway Inhibition Compound->MAPK_Pathway Inhibition Caspase_Activation Caspase_Activation Compound->Caspase_Activation Activation Apoptosis_Induction Apoptosis_Induction Caspase_Activation->Apoptosis_Induction

Caption: Proposed anticancer mechanism of action.

Hypothesis 3: Neuroprotective Effects via Modulation of Neurotransmitter Systems or Anti-neuroinflammatory Action

Certain isoxazole derivatives are known to interact with neurotransmitter receptors and have shown promise in models of neurodegenerative diseases.[2] The amine group on the isoxazole ring of the title compound could potentially interact with aminergic receptors. Additionally, its putative anti-inflammatory properties could be beneficial in neuroinflammatory conditions.

Proposed Experimental Workflow:

Neuroprotective_Workflow Start Initial Screening Receptor_Binding_Assay Radioligand Binding Assays (e.g., 5-HT1A, Dopamine D2) Start->Receptor_Binding_Assay Neuroinflammation_Model LPS-stimulated Microglia Culture Start->Neuroinflammation_Model In_Vivo_Model In Vivo Model of Neurodegeneration (e.g., MPTP-induced Parkinsonism) Receptor_Binding_Assay->In_Vivo_Model Measure_NO_Cytokines Measure Nitric Oxide and Pro-inflammatory Cytokines Neuroinflammation_Model->Measure_NO_Cytokines Neuronal_Viability_Assay Assess Neuronal Viability in Co-culture with Microglia Measure_NO_Cytokines->Neuronal_Viability_Assay Neuronal_Viability_Assay->In_Vivo_Model Behavioral_Analysis Behavioral Assessments In_Vivo_Model->Behavioral_Analysis Histopathology Immunohistochemical Analysis of Brain Tissue In_Vivo_Model->Histopathology End Elucidation of Neuroprotective Mechanism Behavioral_Analysis->End Histopathology->End

Caption: Workflow for investigating neuroprotective effects.

Experimental Protocols for Mechanistic Validation

To rigorously test the aforementioned hypotheses, a series of well-defined in vitro and cell-based assays are proposed.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Amplex Red reagent.

    • Horseradish peroxidase (HRP).

    • Test compound: this compound.

    • Reference inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

    • Assay buffer (e.g., Tris-HCl).

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference inhibitors in DMSO.

    • In a 96-well plate, add the assay buffer, HRP, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound or reference inhibitor to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of arachidonic acid and Amplex Red reagent.

    • Measure the fluorescence (excitation 530-560 nm, emission ~590 nm) every minute for 20 minutes.

    • Calculate the rate of reaction for each concentration.

  • Data Analysis:

    • Determine the IC₅₀ values for the test compound against both COX-1 and COX-2 by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Table 1: Expected Data Output from COX Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundTBDTBDTBD
SC-560~0.01>10>1000
Celecoxib>10~0.1<0.01
Protocol 2: Cell-based Cytotoxicity and Apoptosis Assays

Objective: To evaluate the anticancer potential of the compound by assessing its cytotoxicity and its ability to induce apoptosis in cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the MTT assay.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells from the flow cytometry data.

Protocol 3: Kinase Inhibition Profiling

Objective: To identify potential protein kinase targets of this compound.

Methodology:

  • Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases.

  • Procedure:

    • Submit the test compound for screening at a fixed concentration (e.g., 10 µM) against the kinase panel.

    • The service provider will perform in vitro kinase activity assays (typically radiometric or fluorescence-based) in the presence of the compound.

  • Data Analysis:

    • The primary output will be the percent inhibition of each kinase at the tested concentration.

    • Follow-up dose-response studies should be conducted for any "hits" (kinases inhibited by >50%) to determine their IC₅₀ values.

Concluding Remarks and Future Directions

This guide provides a structured and hypothesis-driven framework for the initial investigation into the mechanism of action of this compound. The proposed experimental workflows are designed to be self-validating, with each step logically informing the next. Successful identification of a primary mechanism of action through these in vitro and cell-based assays will pave the way for more advanced preclinical studies, including in vivo efficacy models and pharmacokinetic/pharmacodynamic assessments. The versatility of the isoxazole scaffold suggests that this compound could hold significant therapeutic promise, and the systematic approach outlined herein will be instrumental in unlocking its full potential.

References

  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchG
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI.
  • This compound | 166964-11-0 - ChemicalBook.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.

Sources

A Strategic Guide to the Preliminary Pharmacological Profiling of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary pharmacological profiling of the novel chemical entity, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. As a derivative of the pharmacologically significant isoxazole scaffold, this compound presents a compelling case for thorough investigation.[1][2][3][4][5] This document provides a structured, multi-tiered approach, commencing with in silico target prediction to generate initial hypotheses, followed by a broad panel of in vitro assays to identify potential biological targets and off-target liabilities. The guide culminates with protocols for essential in vivo studies to assess the preliminary pharmacokinetic and acute toxicity profiles. Each section is designed to provide not only procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and logically sound preliminary assessment.

Introduction and Rationale

The isoxazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The versatility of the isoxazole scaffold in drug design underscores the potential of its derivatives as novel therapeutic candidates.

The subject of this guide, this compound, incorporates two key structural features of interest: the 3-methylisoxazol-5-amine core and a 4-methoxyphenyl substituent. The methoxy group is a common feature in many approved drugs and can favorably influence ligand-target binding, physicochemical properties, and metabolic stability.[6][7] The combination of these moieties suggests that this compound warrants a systematic pharmacological investigation to elucidate its potential therapeutic value and safety profile.

This guide will delineate a strategic workflow for the initial pharmacological characterization of this compound, from computational modeling to early-stage in vivo assessment.

Tier 1: In Silico Target Prediction and Physicochemical Profiling

Before embarking on resource-intensive experimental assays, a computational approach can provide valuable insights into the potential biological targets and drug-like properties of this compound.[8][9][10]

Objective

To predict potential protein targets and assess the compound's physicochemical properties to guide subsequent experimental design.

Methodology

A variety of computational methods can be employed for target prediction, broadly categorized as ligand-based and structure-based approaches.[9]

  • Ligand-Based Methods: These methods compare the 2D or 3D structure of the query molecule to databases of compounds with known biological activities. Tools like PharmMapper and similar platforms can be utilized to identify potential targets based on pharmacophore mapping.[11]

  • Structure-Based Methods (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be used to predict the binding affinity of this compound to a library of protein structures.[9]

In addition to target prediction, it is crucial to compute key physicochemical properties to anticipate the compound's behavior in biological systems. This includes:

  • Lipophilicity (LogP): Influences solubility, permeability, and plasma protein binding.[12]

  • Molecular Weight (MW): A key parameter in Lipinski's Rule of Five for oral bioavailability.

  • Topological Polar Surface Area (TPSA): Correlates with membrane permeability.

  • Aqueous Solubility (LogS): A critical factor for absorption.

Data Presentation

The results from the in silico analysis should be compiled into clear, concise tables.

Table 1: Predicted Biological Targets for this compound

Predicted TargetPrediction MethodConfidence ScoreRationale for Investigation
Cyclooxygenase-2 (COX-2)Pharmacophore MappingHighMany isoxazole derivatives exhibit anti-inflammatory activity.
Monoamine Oxidase B (MAO-B)3D Shape SimilarityMediumThe methoxyphenyl moiety is present in some MAO inhibitors.
............

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
LogP2.8ALOGPS
Molecular Weight220.25 g/mol -
TPSA65.2 Ų-
Aqueous Solubility (LogS)-3.5-

Tier 2: In Vitro Pharmacological Profiling

The insights gained from the in silico analysis will guide the design of a comprehensive in vitro profiling strategy. This tier aims to experimentally validate predicted targets, identify primary mechanisms of action, and uncover potential off-target interactions that could lead to adverse effects.

Broad Panel Safety Pharmacology Screening

A crucial first step in experimental profiling is to screen the compound against a broad panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[13][14][15][16][17] This provides an early assessment of the compound's selectivity and potential safety liabilities.

A tiered approach is recommended, starting with a primary screen at a single high concentration (e.g., 10 µM) against a panel of targets. Any significant activity ("hits") would then be followed up with concentration-response curves to determine potency (IC50 or Ki).

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add enzyme and test compound to 96-well plate prep_compound->add_reagents prep_enzyme Prepare enzyme solution prep_enzyme->add_reagents prep_substrate Prepare substrate solution add_substrate Initiate reaction with substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure absorbance/fluorescence over time add_substrate->measure calc_velocity Calculate initial reaction velocities measure->calc_velocity plot_data Plot % inhibition vs. [Compound] calc_velocity->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Caption: Step-by-step workflow for the enzyme inhibition assay.

Tier 3: Preliminary In Vivo Profiling

Following the in vitro characterization, preliminary in vivo studies are essential to understand the compound's behavior in a whole organism. [18][19]This tier focuses on early assessment of pharmacokinetics and acute toxicity.

Preliminary Pharmacokinetic (PK) Screening

Early PK screening provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for predicting its in vivo efficacy and safety. [20][21][22][23] Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model (e.g., rat or mouse) following intravenous (IV) and oral (PO) administration.

Procedure:

  • Animal Dosing: Administer a single dose of the test compound to two groups of animals, one via IV injection and the other via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time for both routes of administration. Calculate key PK parameters using non-compartmental analysis.

Table 4: Key Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Cmax (ng/mL)-(To be determined)
Tmax (h)-(To be determined)
AUC (ng*h/mL)(To be determined)(To be determined)
Half-life (t1/2, h)(To be determined)(To be determined)
Clearance (CL)(To be determined)-
Volume of Distribution (Vd)(To be determined)-
Bioavailability (F%)-(To be determined)
Acute Oral Toxicity Study

An acute toxicity study is required to determine the potential adverse effects of a single high dose of the compound and to establish a preliminary safety profile. [24][25][26][27]The OECD 423 (Acute Toxic Class Method) guideline provides a standardized and ethical approach for this assessment. [24][25][26][27][28] Objective: To determine the acute oral toxicity of this compound in a rodent model according to OECD Guideline 423.

Procedure:

  • Animal Selection: Use a small group of animals (typically rodents) of a single sex (usually females).

  • Dose Administration: Administer a single oral dose of the test compound at one of the defined starting dose levels (e.g., 300 mg/kg). [26]3. Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure: Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down according to the OECD 423 guideline.

  • Classification: The results are used to classify the compound into a specific toxicity category according to the Globally Harmonised System (GHS).

Conclusion

The preliminary pharmacological profiling of a novel chemical entity such as this compound is a critical step in the drug discovery process. The tiered approach outlined in this guide, from in silico prediction to in vitro screening and preliminary in vivo studies, provides a systematic and resource-efficient framework for its initial characterization. By following this strategic plan, researchers can generate a robust preliminary data package that will inform decisions on the future development of this promising compound.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4, Health Effects: Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. [Link]

  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]

  • Wisdomlib. OECD 423 guidelines: Significance and symbolism. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Concept Life Sciences. In Vivo Pharmacokinetics (PK) Screening. [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • PMC - PubMed Central. In silico Methods for Identification of Potential Therapeutic Targets. [Link]

  • SciSpace. In Silico Target Prediction for Small Molecules. (2018). [Link]

  • PMC - PubMed Central. Computational/in silico methods in drug target and lead prediction. [Link]

  • PubMed. Pharmacokinetics and Metabolism in Early Drug Discovery. [Link]

  • ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. [Link]

  • ZSHK Laboratories Limited. Early Pharmacokinetics Screening. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs. [Link]

  • Pharmaron. Discovery in vivo PK Services. [Link]

  • NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • PubMed. Safety screening in early drug discovery: An optimized assay panel. [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • European Pharmaceutical Review. In vitro safety pharmacology profiling. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • PMC - PubMed Central. A Guide to In Silico Drug Design. [Link]

  • OUCI. In Silico Target Prediction for Small Molecules. [Link]

  • ACS Publications. Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • ResearchGate. Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]

  • NIH. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

  • PMC - PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. [Link]

  • YouTube. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • ScienceDirect. Current status and future directions of high-throughput ADME screening in drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Foundation of Innovation: Key Chemical Intermediates in Drug Discovery. [Link]

  • PubMed. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. [Link]

  • ResearchGate. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. [Link]

  • ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). [Link]

  • ResearchGate. ADME Profiling in Drug Discovery and Development: An Overview. [Link]

  • PMC - PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PMC - PubMed Central. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

Sources

The Discovery of Novel 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the discovery of a novel class of 4-(4-methoxyphenyl)-3-methylisoxazol-5-amine analogs. We will delve into the strategic design, synthetic pathways, and proposed biological evaluation of these compounds, offering a comprehensive resource for researchers engaged in the discovery of new therapeutic agents. Our discussion is grounded in established synthetic methodologies and structure-activity relationship (SAR) principles, providing a robust framework for the exploration of this promising chemical space.

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a wide array of biologically active molecules.[2][3] This prevalence is not coincidental; the isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1] The isoxazole nucleus is found in drugs with diverse therapeutic applications, from the anti-inflammatory agent Parecoxib to the antifungal Micafungin, highlighting its versatility in drug design.[1]

The 5-aminoisoxazole substructure, in particular, has garnered significant attention as a versatile pharmacophore. The amino group at the 5-position can act as a key hydrogen bond donor and a handle for further derivatization, enabling the exploration of a broad chemical space to optimize target engagement and ADME properties. This guide focuses on the synthesis and potential applications of novel analogs based on the this compound core, a scaffold designed to probe interactions within the binding sites of various protein targets, particularly kinases.

Rationale for the Design of this compound Analogs

The design of this novel series of analogs is predicated on a strategy of scaffold hopping and strategic substitution to explore new chemical space with potential for high-potency and selective biological activity. The core scaffold was conceived with the following considerations:

  • The 3-methyl group: This small alkyl substituent can provide a degree of steric hindrance, influencing the orientation of the molecule within a binding pocket and potentially enhancing selectivity.

  • The 4-(4-methoxyphenyl) group: The aryl moiety at the C4 position is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket. The methoxy substituent can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring.

  • The 5-amino group: As previously mentioned, this functional group is crucial for establishing key interactions with target proteins and serves as a point for diversification to build a library of analogs for SAR studies.

The overarching hypothesis is that this scaffold can be elaborated with various substituents at the 5-amino position to generate a library of compounds with diverse pharmacological profiles, particularly as inhibitors of protein kinases, which are often implicated in oncology and inflammatory diseases.[4]

Synthetic Strategy and Detailed Protocols

The synthesis of this compound analogs can be approached through a multi-step sequence, leveraging established isoxazole synthesis methodologies. A plausible and efficient synthetic route is outlined below, adapted from related literature precedents.[1]

Overall Synthetic Workflow

The proposed synthetic pathway commences with the preparation of a key intermediate, ethyl 5-amino-3-methylisoxazole-4-carboxylate, which is then elaborated to introduce the desired 4-aryl substituent, followed by diversification at the 5-amino position.

SynthesisWorkflow A Ethyl Acetoacetate + Ethyl Cyanoacetate B Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate P1) A->B Triethyl orthoacetate, DMAP C Ethyl 5-amino-3-methylisoxazole-4-carboxylate (Intermediate P2) B->C NH2OH·HCl, EtONa, EtOH D 5-Amino-3-methylisoxazole-4-carboxylic Acid (Intermediate P3) C->D NaOH, H2O E 4-(4-methoxybenzoyl)-3-methylisoxazol-5-amine D->E Friedel-Crafts Acylation (Anisole, Lewis Acid) F This compound (Target Core) E->F Reduction (e.g., Wolff-Kishner) G Novel Analogs F->G N-functionalization

Caption: Proposed synthetic workflow for novel analogs.

Step-by-Step Experimental Protocols

Protocol 3.2.1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate P1)

This procedure is adapted from the synthesis of related isoxazole precursors.[1]

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of ethyl acetoacetate and ethyl cyanoacetate.

  • Add a catalytic amount of triethyl orthoacetate and a few crystals of 4-dimethylaminopyridine (DMAP).

  • Heat the reaction mixture to 110-120 °C and monitor the removal of ethanol via the Dean-Stark trap.

  • Continue heating until the theoretical amount of ethanol has been collected.

  • Cool the reaction mixture to room temperature. The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.

Protocol 3.2.2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (Intermediate P2)

This cyclization reaction is a common method for forming the isoxazole ring.[1]

  • Prepare a solution of sodium ethoxide (EtONa) in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

  • To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl) in portions, maintaining the temperature below 30 °C.

  • Add a solution of Intermediate P1 in ethanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford Intermediate P2.

Protocol 3.2.3: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid (Intermediate P3)

Hydrolysis of the ester provides the key carboxylic acid intermediate.[1]

  • Dissolve Intermediate P2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to 70 °C and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH 4 with hydrochloric acid.

  • The product will precipitate out of solution.

  • Collect the solid by filtration, wash with water, and dry to yield Intermediate P3.

Protocol 3.2.4: Synthesis of 4-(4-methoxybenzoyl)-3-methylisoxazol-5-amine

This step introduces the desired aryl ketone moiety via a Friedel-Crafts acylation.

  • To a suspension of Intermediate P3 in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture in an ice bath and add anisole dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3.2.5: Synthesis of this compound (Target Core)

Reduction of the ketone will yield the target core structure.

  • The Wolff-Kishner reduction is a suitable method. To a solution of the ketone from the previous step in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate and potassium hydroxide.

  • Heat the mixture to reflux, allowing water and excess hydrazine to distill off.

  • Continue to heat at a higher temperature (e.g., 190-200 °C) until the reaction is complete.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the target core compound by column chromatography.

Protocol 3.2.6: N-Functionalization for Analog Synthesis

The 5-amino group of the target core can be functionalized using various standard organic reactions to generate a library of analogs. Examples include:

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base.

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides.

Proposed Biological Evaluation

Given the structural similarities of the this compound scaffold to known kinase inhibitors, a primary focus of the biological evaluation should be on its potential as an anticancer agent through the inhibition of key protein kinases.[4][5]

In Vitro Anticancer Activity Screening

A panel of human cancer cell lines should be used to assess the cytotoxic and antiproliferative activity of the synthesized analogs. A suggested initial screening panel could include:

  • Breast Cancer: MCF-7, MDA-MB-231

  • Lung Cancer: A549

  • Colon Cancer: HCT116

  • Leukemia: K-562

The National Cancer Institute's NCI-60 human tumor cell line screen can provide a broader assessment of anticancer activity and initial insights into the mechanism of action.[6][7]

BiologicalEvaluation A Synthesized Analogs B In Vitro Anticancer Screening (NCI-60 Panel) A->B C Kinase Inhibition Assays (e.g., JNK, VEGFR) B->C Identify potent compounds D Structure-Activity Relationship (SAR) Analysis B->D C->D E Lead Compound Identification D->E Optimize potency and selectivity F In Vivo Efficacy Studies (Xenograft Models) E->F

Sources

A Senior Application Scientist's Guide to the Computational Docking of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides an in-depth, technically-grounded walkthrough for conducting computational docking studies on a specific isoxazole derivative, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the process, from ligand and target preparation to the critical analysis of docking results. We will explore the nuanced interpretation of binding energies, the visualization of molecular interactions, and the overall strategy for leveraging in silico tools to generate actionable hypotheses in drug discovery. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques with precision and scientific rigor.

Introduction: The Rationale for Docking Isoxazole Derivatives

Isoxazole-containing compounds are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The molecule of interest, this compound, combines this privileged heterocyclic ring with a methoxyphenyl group, a common feature in many bioactive molecules that can engage in crucial receptor interactions.

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to another when they form a stable complex.[5][6] In the context of drug discovery, it allows us to screen virtual libraries of compounds against a biological target, optimize lead compounds, and propose hypotheses about the molecular basis of a drug's activity.[7] This guide will use Cyclooxygenase-2 (COX-2) as an exemplary target, given that various isoxazole derivatives are known to act as potent COX inhibitors.[3][8]

The objective is not merely to perform a docking run but to understand the causality behind each decision, ensuring that the generated data is both reliable and scientifically sound.

The Computational Workflow: A Holistic Overview

A successful docking study is a systematic process, beginning with meticulous preparation and culminating in careful, evidence-based analysis. The entire workflow can be visualized as a logical progression, where the quality of each step directly impacts the reliability of the final output.

G cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Preparation (this compound) Target Target Preparation (e.g., COX-2 Protein) Docking Molecular Docking (Grid Generation & Vina Execution) Ligand->Docking Target->Docking Analysis Results Analysis (Scoring & Pose Evaluation) Docking->Analysis Visualization Interaction Visualization (2D & 3D Analysis) Analysis->Visualization Hypothesis Hypothesis Generation Visualization->Hypothesis G Start Load Docked Complex (Protein + Best Ligand Pose) CheckHBonds Identify Hydrogen Bonds (Donor-Acceptor Pairs & Distance) Start->CheckHBonds CheckHydrophobic Analyze Hydrophobic Interactions (e.g., with Leu, Val, Phe) CheckHBonds->CheckHydrophobic CheckPiStacking Examine Pi-Pi or Pi-Cation Stacking (with Aromatic Residues like Phe, Tyr, His) CheckHydrophobic->CheckPiStacking Compare Compare with Known Inhibitor's Pose (Does it occupy the same sub-pockets?) CheckPiStacking->Compare Decision Is the Pose Chemically Sensible? Compare->Decision Accept Accept Pose for Further Study Decision->Accept Yes Reject Reject Pose, Analyze Next Best Score Decision->Reject No

Sources

Unlocking the Therapeutic Promise of a Novel Isoxazole Scaffold: A Technical Guide to 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous approved pharmaceutical agents, valued for its metabolic stability and versatile chemical functionality.[1][2] This guide introduces 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine , a novel, uncharacterized molecule designed at the intersection of proven pharmacophores. While direct biological data for this specific entity is not yet publicly available, its substructural motifs—the 5-amino-isoxazole core and the 4-methoxyphenyl group—suggest significant therapeutic potential, particularly in oncology, inflammation, and neuropharmacology.[3][1][4][5] This document serves as a strategic whitepaper, outlining a comprehensive, phase-driven research program to synthesize, characterize, and validate the therapeutic utility of this promising compound. It is designed to provide drug development teams with a robust, scientifically-grounded framework for exploring its mechanism of action and advancing it from a chemical entity to a preclinical candidate.

Rationale and Foundational Hypothesis

The isoxazole moiety is a cornerstone of modern medicinal chemistry, conferring a unique combination of electronic properties and hydrogen bonding capabilities.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][6] The therapeutic hypothesis for this compound is built upon two key structural components:

  • The 5-Amino-Isoxazole Core: The primary amine at the 5-position is a critical functional group, capable of acting as a key hydrogen bond donor to engage with amino acid residues in enzyme active sites or receptor binding pockets. This arrangement is present in many bioactive molecules and can serve as a bioisostere for other functional groups, enhancing drug-target interactions.[2][7]

  • The 4-Methoxyphenyl Group: This moiety is a common feature in a multitude of kinase inhibitors and other signal transduction modulators. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity contributes to cell permeability. Its presence strongly suggests a rationale for screening against protein kinases and other ATP-binding enzymes.

Based on this structural analysis, we hypothesize that this compound has a high probability of interacting with key biological targets implicated in proliferative or inflammatory diseases. This guide outlines the logical-experimental pathway to test this hypothesis.

Proposed Research & Development Workflow

G P1_Synth Chemical Synthesis P1_QC Structural Verification (NMR, MS, HPLC-UV) P1_Synth->P1_QC P2_Cyto Cytotoxicity Screen (e.g., MTT Assay) P1_QC->P2_Cyto Qualified Compound (>95% Purity) P2_Screen Primary Target Screen (Tier 1 Assays) P2_Cyto->P2_Screen P3_HitVal Hit Validation & IC50 P2_Screen->P3_HitVal Confirmed Hit P3_Select Selectivity Profiling P3_HitVal->P3_Select P3_Cell Target Engagement Assay P3_Select->P3_Cell P4_SAR SAR Studies P3_Cell->P4_SAR Validated MoA P4_ADME In Vitro ADME P4_SAR->P4_ADME P4_Invivo In Vivo Efficacy Model P4_ADME->P4_Invivo

Caption: Proposed phase-gated workflow for compound evaluation.

Phase 1: Chemical Synthesis and Analytical Characterization

The primary objective of this phase is to produce a high-purity batch of this compound for biological evaluation. A plausible synthetic route can be adapted from established isoxazole synthesis methodologies.[8][9]

Proposed Synthetic Protocol:

  • Step 1: Synthesis of 4-Methoxybenzonitrile Oxide. This reactive intermediate can be generated in situ from 4-methoxybenzaldoxime using an oxidizing agent like Chloramine-T or N-chlorosuccinimide (NCS) in a suitable solvent (e.g., ethanol, dichloromethane).

  • Step 2: [3+2] Cycloaddition. The generated nitrile oxide is reacted with an appropriate three-carbon synthon, such as 3-aminocrotononitrile. This 1,3-dipolar cycloaddition reaction is the key step in forming the substituted isoxazole ring. The reaction is typically stirred at room temperature or slightly heated to drive completion.

  • Step 3: Work-up and Purification. The reaction mixture is quenched, and the crude product is extracted using an organic solvent like ethyl acetate. Purification is achieved via column chromatography on silica gel, followed by recrystallization to yield the final product.

Self-Validating Quality Control:

  • Structural Confirmation: The identity of the synthesized compound must be unequivocally confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Purity must be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This ensures that observed biological activity is not due to impurities.

Phase 2: In Vitro Biological Profiling

This phase aims to broadly screen the compound to identify its primary biological activities and establish a preliminary therapeutic window.

Protocol 2.2.1: Baseline Cytotoxicity Assessment

  • Objective: To determine the general cytotoxicity of the compound and identify a non-toxic concentration range for target-specific assays.

  • Methodology:

    • Seed a panel of human cell lines (e.g., HEK293 for normal cytotoxicity, HeLa for cervical cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight.

    • Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM down to 5 nM) in the appropriate cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or an acidic isopropanol solution).

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the concentration that inhibits cell growth by 50% (GI50) by fitting the data to a dose-response curve.

Tiered Screening Cascade:

Based on the compound's structural features, a tiered screening approach is recommended to maximize efficiency.

TierAssay PanelRationalePrimary Endpoint
1 Kinase Panel (e.g., 96-well format against a diverse panel of serine/threonine and tyrosine kinases)The 4-methoxyphenyl group is a known kinase-binding motif.[9]Percent inhibition at a fixed concentration (e.g., 10 µM).
1 Anti-inflammatory Panel (COX-1/COX-2 inhibition assay, 5-LOX inhibition assay)Isoxazoles are well-established anti-inflammatory agents.[1][10][6]IC50 (concentration for 50% inhibition).
2 Neuroreceptor Binding Panel (GABA-A receptor binding assay)The isoxazole scaffold is present in GABA analogues like muscimol.[11]Percent displacement of a radiolabeled ligand.
2 Antimicrobial Panel (MIC determination against a panel of Gram-positive and Gram-negative bacteria)Broad-spectrum antimicrobial activity is a known property of isoxazoles.[3][1]Minimum Inhibitory Concentration (MIC).
Phase 3: Mechanism of Action (MoA) Elucidation

If a reproducible "hit" is identified in Phase 2 (e.g., >50% inhibition in a primary screen), this phase focuses on validating the target and understanding the mechanism.

G P2_Hit Primary Hit Identified (e.g., >50% Kinase Inhibition) IC50 Dose-Response Assay (Determine IC50/EC50) P2_Hit->IC50 Validate Potency Selectivity Selectivity Profiling (Test against related targets) IC50->Selectivity Assess Specificity Target_Engage Cellular Target Engagement (e.g., CETSA, NanoBRET) Selectivity->Target_Engage Confirm On-Target Activity in Cells Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot for p-ERK) Target_Engage->Pathway_Analysis Link Target to Cellular Effect Conclusion Validated Mechanism of Action Pathway_Analysis->Conclusion

Caption: Logical workflow for Mechanism of Action (MoA) validation.

Protocol 2.3.1: Target Validation via IC50 Determination (Example: Kinase Hit)

  • Objective: To quantify the potency of the compound against the specific kinase identified in the primary screen.

  • Methodology:

    • Utilize a biochemical assay format specific to the kinase (e.g., ADP-Glo™, LanthaScreen™).

    • Prepare a 12-point, 3-fold serial dilution of the test compound.

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the diluted test compound to the wells. Include no-enzyme and no-compound controls.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Add the detection reagent according to the manufacturer's protocol to stop the reaction and generate a signal (luminescence or fluorescence).

    • Read the plate on a suitable plate reader.

    • Normalize the data to controls and plot percent inhibition versus compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Strategic Outlook

This compound represents a compelling starting point for a drug discovery program. Its design incorporates structural motifs with a high precedent for biological activity. The systematic, phase-gated research plan detailed in this guide provides a low-risk, high-reward pathway for its evaluation. By progressing through synthesis, broad profiling, and deep mechanistic studies, a research team can efficiently determine if this novel chemical entity holds the key to a new class of therapeutics for oncology, inflammatory disorders, or neurological conditions. The foundational logic is sound, and the experimental path is clear.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Source: 1]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Source: 4]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Source: 5]
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Source: 6]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.).
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. [Source: 9]
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses Procedure. [Source: 10]
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.).
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). Revues Scientifiques Marocaines. [Source: 12]
  • 3-(4-Methylphenyl)isoxazol-5-amine. (n.d.). Chem-Impex. [Source: 13]
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.).
  • Muscimol. (n.d.). Wikipedia. [Source: 15]

Sources

A-Tiered Strategy for the Initial Toxicity Screening of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide outlines a comprehensive, tiered strategy for the initial toxicity screening of the novel chemical entity (NCE), 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. Given the limited publicly available data for this specific compound[1], this document provides a robust framework based on its structural motifs—an isoxazole ring and a methoxyphenyl group. The proposed workflow integrates in silico predictions, core in vitro cytotoxicity and genotoxicity assays, and targeted mechanistic studies to build a foundational safety profile. This approach is designed for researchers, scientists, and drug development professionals to enable early, data-driven decisions while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Introduction: A Structure-Based Approach to Safety Assessment

The compound this compound is an unsaturated heterocyclic amine containing two key structural features that warrant specific toxicological consideration:

  • The Isoxazole Ring: This five-membered heterocycle is present in several approved drugs.[2][3] However, the N-O bond is inherently weak and, under certain metabolic conditions, can undergo cleavage, potentially leading to the formation of reactive metabolites.[3][4]

  • The Methoxyphenyl Group: The methoxy moiety is a common site for Phase I metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes.[5][6][7] This metabolic process can alter the compound's pharmacokinetic profile and potentially generate phenolic metabolites with different activity or toxicity profiles.

Therefore, an effective initial toxicity screening program must not only assess general cytotoxicity but also investigate these structure-specific liabilities. This guide proposes a three-tiered approach, moving from computational predictions to definitive biological assays.

G cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: Core In Vitro Screening cluster_2 Tier 3: Mechanistic & Safety Pharmacology in_silico In Silico & Physicochemical Analysis physchem Physicochemical Profiling (Solubility, LogP, Stability) cytotoxicity General Cytotoxicity (Dual Endpoint: MTT & LDH) in_silico->cytotoxicity Go/No-Go Decision 1 genotoxicity Genotoxicity (Bacterial Reverse Mutation - Ames Test) metabolism Metabolic Stability & Metabolite ID (CYP450 Focus) cytotoxicity->metabolism Go/No-Go Decision 2 herg Cardiotoxicity (hERG Channel Assay) risk_assessment Integrated Risk Assessment & Decision to Proceed metabolism->risk_assessment

Figure 1: A tiered workflow for the initial toxicity screening of a novel chemical entity.

Tier 1: In Silico & Physicochemical Characterization

The initial tier focuses on non-experimental methods to predict potential liabilities and establish fundamental properties critical for designing and interpreting subsequent in vitro assays.[8][9]

In Silico Toxicity Prediction

Causality: Computational toxicology models use vast datasets of known chemical structures and their associated toxicities to predict the potential hazards of a new molecule.[10] This allows for the early identification of "structural alerts"—substructures known to be associated with specific toxicities like mutagenicity or carcinogenicity.[11] This step is crucial for prioritizing resources and guiding the selection of future assays.

Methodology:

  • Utilize a combination of expert rule-based and statistical-based Quantitative Structure-Activity Relationship (QSAR) models.[12]

  • Software Examples: DEREK Nexus®, Sarah Nexus®, Toxtree.[11][13]

  • Endpoints to Assess: Bacterial mutagenicity, chromosomal damage, carcinogenicity, skin sensitization, and hepatotoxicity.

Physicochemical Profiling

Causality: A compound's aqueous solubility, lipophilicity (LogP), and chemical stability are fundamental properties that dictate its behavior in biological assays. Poor solubility can lead to false-negative results or compound precipitation, while high lipophilicity can cause non-specific binding and membrane disruption. Understanding these parameters is essential for accurate data interpretation.

Protocols:

  • Aqueous Solubility: Measured using a kinetic or thermodynamic method (e.g., nephelometry or HPLC-UV).

  • Lipophilicity (LogP/LogD): Determined via shake-flask method or calculated using software like ChemDraw.

  • Chemical Stability: Assessed in assay buffer and cell culture media over the planned duration of the experiments by HPLC-UV analysis.

Tier 2: Core In Vitro Toxicity Screening

This tier employs foundational, high-throughput in vitro assays to provide the first biological data on the compound's potential to cause cell death and genetic damage.

General Cytotoxicity Assessment

Causality: To gain a robust understanding of cytotoxicity, it is critical to use at least two assays that measure different cellular endpoints.[14] The MTT assay measures mitochondrial function (an indicator of metabolic health), while the Lactate Dehydrogenase (LDH) release assay measures the loss of plasma membrane integrity.[15][16][17] Assessing both provides a more complete picture of the potential mechanism of cell death.

Experimental Protocol: Dual-Endpoint Cytotoxicity Assay (MTT & LDH)

  • Cell Line Selection: Use a relevant and well-characterized cell line, such as HepG2 (human liver carcinoma), as the liver is a primary site of metabolism.

  • Cell Seeding: Plate HepG2 cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the medium in the cell plates with the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate plates for 24 to 48 hours at 37°C, 5% CO2.

  • LDH Assay:

    • Carefully collect a supernatant aliquot from each well.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture as per the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution and measure absorbance at 490 nm.

  • MTT Assay:

    • Add MTT reagent (5 mg/mL) to the remaining media in the original cell plate and incubate for 3-4 hours.

    • Aspirate the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

    • Measure absorbance at 570 nm.

  • Data Analysis: Calculate % cytotoxicity for the LDH assay and % viability for the MTT assay relative to controls. Plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration).

Table 1: Example Cytotoxicity Data Summary

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle)100 ± 5.20 ± 3.1
198.1 ± 4.82.5 ± 2.9
1085.3 ± 6.115.8 ± 4.5
2560.7 ± 5.541.2 ± 5.0
5035.2 ± 4.968.9 ± 4.1
10012.5 ± 3.889.4 ± 3.3
Genotoxicity Assessment

Causality: Genotoxicity tests are designed to detect compounds that induce genetic damage, such as gene mutations or chromosomal aberrations.[18] A positive result indicates a potential for carcinogenicity or heritable defects. The bacterial reverse mutation assay, or Ames test, is the most widely used initial screen for mutagenic potential and is a core component of regulatory safety assessment.[19]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test is performed in compliance with OECD Guideline 471.[20]

  • Bacterial Strains: Utilize a panel of at least five Salmonella typhimurium and/or Escherichia coli strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that detect different types of point mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to detect mutagens that require metabolic activation.[21]

  • Exposure Method: Use the plate incorporation or pre-incubation method. The test compound is mixed with the bacterial culture and S9 mix (if applicable) and then plated on minimal glucose agar plates.[19]

  • Dose Selection: Test a minimum of five different concentrations of the compound, selected based on preliminary cytotoxicity data.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Data Interpretation: A positive response is defined as a dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.

Tier 3: Mechanistic & Early Safety Pharmacology

If the compound shows acceptable profiles in Tier 2, this next stage investigates specific, hypothesis-driven safety concerns based on the compound's structure.

Metabolic Stability & Pathway Identification

Causality: As noted, the methoxyphenyl group is a likely site of CYP450-mediated metabolism.[5][22] Understanding the rate of metabolism (stability) and the identity of major metabolites is crucial. A compound that is too rapidly metabolized may have poor bioavailability, while one that forms reactive or pharmacologically active metabolites poses a safety risk.

G Parent This compound Metabolite1 Phenolic Metabolite (O-Demethylation) Parent->Metabolite1 CYP450s (e.g., CYP2D6, CYP3A4) Metabolite2 Reactive Intermediate? (Isoxazole Ring Opening) Parent->Metabolite2 CYP450s? Conjugate1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugate1 UGTs, SULTs

Figure 2: Potential metabolic pathways for the test compound.

Protocol: In Vitro Metabolic Stability

  • System: Use human liver microsomes (HLM) or hepatocytes.

  • Incubation: Incubate the test compound (e.g., at 1 µM) with HLM in the presence of NADPH (a required cofactor for CYP450 enzymes) at 37°C.[23]

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time to determine the half-life (t½) and intrinsic clearance (CLint).

Cardiotoxicity: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia.[24][25] Assessing hERG liability is a mandatory part of preclinical safety evaluation for most drug candidates.[25]

Protocol: Automated Patch Clamp hERG Assay

  • System: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[24]

  • Method: Employ an automated, high-throughput patch clamp system (e.g., QPatch or SyncroPatch).[24]

  • Procedure:

    • Cells are captured, and a high-resistance seal is formed.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

    • The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The effect on the hERG tail current is measured.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Determine the IC50 value from the concentration-response curve.

Table 2: Example hERG Inhibition Data

CompoundIC50 (µM)Interpretation
Test Compound > 30Low Risk
E-4031 (Positive Control) 0.009Valid Assay

Conclusion: Integrated Risk Assessment

The initial toxicity screening of a novel compound like this compound requires a multi-faceted, hypothesis-driven approach. By systematically progressing through the tiers outlined in this guide—from in silico predictions to core in vitro assays and targeted mechanistic studies—researchers can build a foundational safety profile. The integrated data from these studies will allow for a comprehensive risk assessment, identifying potential liabilities early in the drug discovery process and enabling informed, go/no-go decisions for further development.

References

  • The Ames Test or Bacterial Reverse Mut
  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). U.S.
  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (n.d.). European Medicines Agency (EMA).
  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
  • ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact. (1999). PubMed.
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD iLibrary.
  • Ames Assay. (n.d.). Inotiv.
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (n.d.).
  • Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). (n.d.). ECA Academy.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Tox Lab.
  • In Silico Toxicity Prediction. (n.d.). PozeSCAF.
  • In silico Toxicology - A Tool for Early Safety Evalu
  • MTT assay and its use in cell viability and prolifer
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs.
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). (n.d.). Tox Lab.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.).
  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. (n.d.). PubMed.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed.
  • hERG Assay. (n.d.). SlideShare.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PubMed Central (PMC).
  • hERG Safety. (n.d.). Cyprotex.
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). PubMed Central (PMC).
  • In Silico Tools for Toxicity Prediction. (2011). Royal Society of Chemistry.
  • Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). (n.d.). Benchchem.
  • hERG Assay Services. (n.d.). Reaction Biology.
  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube.
  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. (n.d.). PubMed Central (PMC).
  • Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane. (n.d.). Benchchem.
  • This compound | 166964-11-0. (2023). ChemicalBook.
  • ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine. (n.d.). Sigma-Aldrich.
  • Acute Toxicity Testing Criteria for New Chemical Substances. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Synthetic approaches for functionalized isoxazoles. (n.d.).
  • Toxicological screening. (n.d.). PubMed Central (PMC).
  • General Guidelines for Designing and Conducting Toxicity Studies. (2017). U.S.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Toxicological Screening. (n.d.).
  • Isoxazole. (n.d.). Wikipedia.
  • Framework for In Silico Toxicity Screening of Novel Odorants. (n.d.). MDPI.
  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. (n.d.). Benchchem.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI.
  • Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. (2025). YouTube.
  • Cytochrome P450 for Xenobiotic Metabolism. (2020). YouTube.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI.
  • ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine hydrochloride. (n.d.). BLDpharm.

Sources

Methodological & Application

High-Throughput Screening Protocols for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Scaffold

The isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The novel compound, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, represents a promising starting point for a drug discovery campaign. Its structural features, combining the versatile isoxazole ring with a methoxyphenyl moiety, suggest the potential for interaction with a variety of biological targets. Given the absence of a defined molecular target for this compound, a comprehensive high-throughput screening (HTS) strategy is essential to elucidate its biological activity and identify its mechanism of action.

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust HTS cascade for this compound. We will delve into a tiered screening approach, commencing with broad phenotypic assays to identify a general biological effect, followed by more focused target-based assays to deconstruct the molecular mechanism. The protocols outlined herein are designed to be adaptable and provide a solid foundation for a comprehensive screening campaign.

A Tiered High-Throughput Screening Strategy

A logical and efficient approach to characterizing a novel compound with an unknown mechanism of action is to employ a tiered or cascaded screening strategy. This begins with broad, high-throughput phenotypic screens to identify any significant biological activity. Positive "hits" from these initial screens are then subjected to a battery of more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and identify the molecular target.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Confirmation cluster_2 Tertiary Screening & Target Deconvolution phenotypic Phenotypic Assays (Cell Viability, Apoptosis, Anti-Inflammatory) confirmation Dose-Response Analysis Orthogonal Assays phenotypic->confirmation Active Compounds ('Hits') target_based Target-Based Assays (Kinase, GPCR, Protease Panels) confirmation->target_based Confirmed Hits deconvolution Target Deconvolution Strategies target_based->deconvolution Target Class Identified

Figure 1: A tiered high-throughput screening workflow.

Part 1: Primary Phenotypic Screening

The initial phase of the screening cascade aims to identify whether this compound exhibits any cytotoxic, pro-apoptotic, or anti-inflammatory activity in a high-throughput format.

Cell Viability/Cytotoxicity Screening

Rationale: A fundamental first step is to assess the compound's effect on cell viability. This will identify cytotoxic compounds with anticancer potential and determine the appropriate concentration range for subsequent non-cytotoxic assays. The MTS assay is a robust, colorimetric method suitable for HTS.[4]

Application Note: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media. The quantity of formazan product as measured by the absorbance at 490-500 nm is directly proportional to the number of living cells in culture.

Protocol: MTS Cell Viability Assay in 384-Well Plates

StepProcedureDetails and Notes
1 Cell Seeding Seed cells (e.g., a cancer cell line panel such as NCI-60) in 384-well clear-bottom plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
2 Compound Addition Prepare a dilution series of this compound in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plates. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.
3 Incubation Incubate the plates for 48-72 hours at 37°C, 5% CO2.
4 MTS Reagent Addition Add 10 µL of MTS reagent to each well.
5 Incubation Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
6 Data Acquisition Measure the absorbance at 490 nm using a microplate reader.
7 Data Analysis Normalize the data to controls (vehicle = 100% viability, no cells = 0% viability). Plot the dose-response curves and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Induction Screening

Rationale: To determine if cytotoxicity is mediated by apoptosis, a specific assay for caspase activity is employed. The Caspase-Glo® 3/7 assay is a sensitive, luminescent "add-mix-measure" assay that is highly amenable to HTS.[3][5]

Application Note: Caspase-Glo® 3/7 Apoptosis Assay

This homogeneous, luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay in 384-Well Plates

StepProcedureDetails and Notes
1 Cell Seeding & Compound Treatment Follow steps 1-3 of the MTS assay protocol. A shorter incubation time (e.g., 24 hours) may be optimal for detecting apoptosis.
2 Reagent Preparation Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[5]
3 Reagent Addition Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).
4 Incubation Mix the plate on an orbital shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
5 Data Acquisition Measure the luminescence using a microplate reader.
6 Data Analysis Normalize the data to controls (vehicle = basal caspase activity, positive control e.g., staurosporine = maximal activity). Identify compounds that significantly increase the luminescent signal.
Anti-Inflammatory Screening (NF-κB Pathway)

Rationale: The NF-κB signaling pathway is a central mediator of inflammation and a common target for anti-inflammatory drugs.[6] A high-throughput assay to measure the inhibition of NF-κB activation can identify compounds with anti-inflammatory potential. The AlphaLISA® SureFire® Ultra™ p-p65 (Ser536) assay is a highly sensitive, no-wash immunoassay suitable for HTS.[7]

Application Note: AlphaLISA® SureFire® Ultra™ p-p65 (Ser536) Assay

This assay quantifies the phosphorylation of the p65 subunit of NF-κB at Serine 536, a key activation event. It utilizes AlphaLISA technology, where donor and acceptor beads are brought into proximity by binding to the phosphorylated p65, resulting in a chemiluminescent signal.

Protocol: AlphaLISA® SureFire® Ultra™ p-p65 (Ser536) Assay in 384-Well Plates

StepProcedureDetails and Notes
1 Cell Seeding Seed cells (e.g., THP-1 monocytes) in 384-well plates and incubate overnight.
2 Compound Pre-incubation Add the test compound and incubate for a predetermined time (e.g., 1 hour).
3 Stimulation Stimulate the cells with an inflammatory agent such as TNFα or LPS to activate the NF-κB pathway. Include unstimulated and vehicle-stimulated controls.
4 Cell Lysis Lyse the cells according to the manufacturer's protocol.[8]
5 Addition of Assay Reagents Add the AlphaLISA Acceptor beads and Biotinylated Antibody mixture, followed by the Streptavidin-Donor beads.[8]
6 Incubation Incubate in the dark at room temperature.
7 Data Acquisition Read the plate on an Alpha-enabled microplate reader.
8 Data Analysis Normalize the data to controls and identify compounds that inhibit the TNFα/LPS-induced increase in p65 phosphorylation.

Part 2: Secondary Screening and Target Deconvolution

Hits from the primary screens must be confirmed and their molecular targets identified. This involves dose-response studies, orthogonal assays, and target-based screening against relevant protein families.

Dose-Response Confirmation and Orthogonal Assays

All hits from the primary screens should be re-tested in concentration-response format to confirm their activity and determine their potency (EC50 or IC50). It is also crucial to perform orthogonal assays to rule out assay artifacts. For example, a hit from the MTS assay could be confirmed with a structurally distinct viability dye like resazurin.

Target-Based Screening

Based on the vast literature on isoxazole derivatives, kinases, G-protein coupled receptors (GPCRs), and proteases are plausible target classes.

Rationale: Many isoxazole-containing compounds are known to be kinase inhibitors. The ADP-Glo™ Kinase Assay is a universal, luminescent assay that can be used to screen for inhibitors of any kinase.[9][10]

Application Note: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is then converted back to ATP, which is quantified in a luciferase-based reaction. The luminescent signal is proportional to the kinase activity.

Protocol: ADP-Glo™ Kinase Assay in 384-Well Plates

StepProcedureDetails and Notes
1 Kinase Reaction Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound. Include no-enzyme and no-compound controls.
2 Incubation Incubate at the optimal temperature for the specific kinase.
3 ATP Depletion Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
4 ADP to ATP Conversion & Detection Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[11]
5 Data Acquisition Measure the luminescence.
6 Data Analysis Normalize the data and identify compounds that inhibit the kinase activity.

Rationale: GPCRs are a major class of drug targets. The PathHunter® β-arrestin recruitment assay is a robust method to screen for GPCR agonists and antagonists.[12][13]

Application Note: PathHunter® β-Arrestin GPCR Assay

This assay is based on enzyme fragment complementation. A GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger enzyme fragment (Enzyme Acceptor). Ligand binding to the GPCR induces β-arrestin recruitment, forcing the complementation of the enzyme fragments and generating a chemiluminescent signal.

Protocol: PathHunter® β-Arrestin GPCR Assay in 384-Well Plates

StepProcedureDetails and Notes
1 Cell Seeding Plate PathHunter® cells expressing the GPCR of interest in 384-well plates and incubate overnight.
2 Compound Addition Add the test compound (for agonist screening) or pre-incubate with the compound before adding a known agonist (for antagonist screening).
3 Incubation Incubate for 90 minutes at 37°C.[13]
4 Detection Add the PathHunter® Detection Reagents.
5 Incubation Incubate at room temperature for 60 minutes.
6 Data Acquisition Read the chemiluminescence.
7 Data Analysis Identify compounds that either induce a signal (agonists) or inhibit the agonist-induced signal (antagonists).

Rationale: Proteases are another important class of drug targets, and some heterocyclic compounds have shown inhibitory activity. A FRET-based assay is a common and effective method for HTS of protease inhibitors.[1]

Application Note: FRET-Based Protease Assay

This assay utilizes a peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol: FRET-Based Protease Assay in 384-Well Plates

StepProcedureDetails and Notes
1 Reaction Setup In a 384-well black plate, add the protease, assay buffer, and the test compound.
2 Pre-incubation Incubate for a short period to allow for compound-enzyme interaction.
3 Reaction Initiation Add the FRET peptide substrate to initiate the reaction.
4 Data Acquisition Monitor the increase in fluorescence over time using a fluorescence plate reader.
5 Data Analysis Calculate the initial reaction rates and determine the percent inhibition for each compound.

Part 3: Data Analysis and Quality Control

Assay Validation:

Before initiating a full-scale HTS campaign, each assay must be validated to ensure its robustness and reliability. A key statistical parameter for this is the Z'-factor, which assesses the separation between the positive and negative controls.

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is generally considered suitable for HTS.[14][15][16]

Data Analysis Workflow:

G cluster_0 Data Acquisition & Processing cluster_1 Hit Identification cluster_2 Dose-Response Analysis raw_data Raw Data from Plate Reader normalization Normalization to Controls raw_data->normalization hit_calling Hit Calling (e.g., >3x SD of negative control) normalization->hit_calling dose_response Dose-Response Curve Fitting hit_calling->dose_response ic50 IC50/EC50 Determination dose_response->ic50

Figure 2: A general workflow for HTS data analysis.

Conclusion

The screening cascade outlined in this guide provides a comprehensive and systematic approach to characterizing the biological activity of this compound. By employing a combination of phenotypic and target-based assays, researchers can efficiently identify the compound's therapeutic potential and elucidate its mechanism of action. The detailed protocols and application notes serve as a practical resource for initiating a successful drug discovery program centered on this novel isoxazole scaffold.

References

  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (URL: [Link])

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. NCBI. (URL: [Link])

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (URL: [Link])

  • GPCR Internalization Assays. DiscoverX. (URL: [Link])

  • Promega ADP-Glo kinase assay. BMG LABTECH. (URL: [Link])

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (URL: [Link])

  • PathHunter® β-Arrestin GPCR Assays. (URL: [Link])

  • PathHunter® Activated GPCR Internalization Assay. (URL: [Link])

  • Z-factors. BIT 479/579 High-throughput Discovery. (URL: [Link])

  • Using the Z-Prime Function. AWS. (URL: [Link])

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (URL: [Link])

  • The Z prime value (Z´). BMG LABTECH. (URL: [Link])

  • Cell Viability Assay (MTT Assay) Protocol. (URL: [Link])

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])

  • HTS Data Analysis. chem IT Services. (URL: [Link])

  • PathHunter GPCR Internalization Assays, Quality Measurements. Eurofins Discovery. (URL: [Link])

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. (URL: [Link])

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. (URL: [Link])

  • High content, high-throughput screening for small molecule inducers of NF-κB translocation. (URL: [Link])

  • AlphaLISA™ SureFire® Ultra™. (URL: [Link])

  • Caspase 3/7 Activity. Protocols.io. (URL: [Link])

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (URL: [Link])

  • High content, high-throughput screening for small molecule inducers of NF-κB translocation. (URL: [Link])

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (URL: [Link])

  • NFκB p65 Total Assay Kit Human and Mouse. TGR BioSciences. (URL: [Link])

  • Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment. (URL: [Link])

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. (URL: [Link])

  • Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. (URL: [Link])

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Request PDF. (URL: [Link])

  • Statistical analysis of systematic errors in high-throughput screening. (URL: [Link])

Sources

Application Note: Quantitative Analysis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, hereafter referred to as MMA, is a substituted isoxazole derivative. The isoxazole moiety is a key pharmacophore found in numerous compounds with a wide range of biological activities.[1] Accurate and precise quantification of MMA is critical for various stages of the drug development lifecycle, including pharmacokinetic studies, toxicological assessments, quality control of active pharmaceutical ingredients (API), and formulation analysis.

This document provides detailed protocols for two robust and validated analytical methods for the quantification of MMA:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for routine analysis and quality control of bulk material.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices such as plasma.

The methodologies presented are developed based on the physicochemical properties of MMA and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Physicochemical Properties and Analytical Rationale

The chemical structure of MMA dictates the strategy for its analysis.

  • Aromatic Chromophore: The methoxyphenyl group provides a strong chromophore, making UV detection a suitable choice for quantification at moderate concentrations.

  • Basic Amine Group: The primary amine (pKa estimated ~4-5) allows for efficient ionization using electrospray ionization (ESI) in positive mode, which is ideal for sensitive LC-MS/MS analysis.[4]

  • Moderate Lipophilicity: The predicted LogP suggests that MMA is well-suited for reversed-phase chromatography and can be extracted from aqueous matrices using liquid-liquid or solid-phase extraction techniques.[5]

Method A: Quantification by RP-HPLC-UV

This method is ideal for assaying the purity and concentration of MMA in bulk powder or simple formulations where high sensitivity is not the primary requirement.

Principle

The method utilizes reversed-phase chromatography to separate MMA from potential impurities. A C18 stationary phase is used with a mobile phase consisting of an organic modifier and an aqueous buffer. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from reference standards.

Instrumentation and Consumables
  • HPLC System: Agilent 1290 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Software: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), and Ultrapure Water.

  • Reagents: Formic Acid (FA, >99%).

Experimental Protocol

Step 1: Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B (Organic): 0.1% Acetonitrile.

  • Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

Step 2: Preparation of Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of MMA reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).

  • Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh an amount of bulk powder equivalent to 10 mg of MMA.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 4: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (Verify with UV scan of a standard solution)

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B (Re-equilibration)

Data Analysis and Validation
  • Calibration Curve: Plot the peak area of MMA against the concentration of the working standards. Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Quantification: Determine the concentration of MMA in the sample preparation using the regression equation from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters that must be established for this method according to ICH Q2(R1) guidelines.[6][7]

Validation ParameterTypical Acceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Limit of Detection (LOD) S/N ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday ≤ 2%, Interday ≤ 3%Intraday: 0.8%, Interday: 1.5%
Specificity No interference at the retention time of MMAConfirmed with placebo and forced degradation
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Std Reference Standard (1 mg/mL Stock) HPLC HPLC-UV System (C18 Column, 245 nm) Std->HPLC Inject Standards Sample Bulk Sample (1 mg/mL) Sample->HPLC Inject Samples MP Mobile Phase (A: 0.1% FA in H2O B: 0.1% FA in ACN) CDS Chromatography Data System HPLC->CDS Acquire Data Report Quantitative Report (Concentration, Purity) CDS->Report Process & Calculate

Caption: Workflow for RP-HPLC-UV quantification of MMA.

Method B: Quantification by LC-MS/MS

This method is designed for the highly sensitive and selective quantification of MMA in complex biological matrices like human or mouse plasma, essential for pharmacokinetic studies.[8]

Principle

The method combines the separation power of UPLC (Ultra-Performance Liquid Chromatography) with the sensitivity and selectivity of a triple quadrupole mass spectrometer.[9] After extraction from the plasma matrix, MMA is separated on a C18 column and detected using electrospray ionization (ESI) in positive ion mode. Quantification is performed using Selected Reaction Monitoring (SRM), which monitors a specific precursor-to-product ion transition, minimizing matrix interference.[10] An internal standard (IS) is used to correct for matrix effects and variability in extraction and ionization.

Instrumentation and Consumables
  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Chromatographic Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Software: MassLynx with TargetLynx for data acquisition and processing.

  • Internal Standard (IS): A stable isotope-labeled MMA (e.g., MMA-d3) is ideal. If unavailable, a structurally similar compound like Leflunomide can be used after thorough validation.

  • Sample Preparation: 96-well protein precipitation plates or standard microcentrifuge tubes.

Experimental Protocol

Step 1: Mass Spectrometer Parameter Optimization

  • Infuse a 1 µg/mL solution of MMA in 50:50 ACN/water with 0.1% FA directly into the mass spectrometer.

  • Optimize source parameters (capillary voltage, source temperature, desolvation gas flow) to maximize the signal for the protonated molecule [M+H]⁺.

  • Perform a product ion scan to identify the most stable and abundant fragment ions.

  • Select the optimal precursor → product ion transition for SRM and optimize the collision energy.

    • Hypothetical Transition for MMA (MW ≈ 218.24): m/z 219.2 → 188.1 ([M+H - OCH₃]⁺)

Step 2: Preparation of Standard Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of MMA and the Internal Standard (IS) in methanol.

  • Spiking Solutions: Prepare serial dilutions of the MMA stock solution in 50:50 ACN/water to create calibration curve spiking solutions.

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in ACN. This will be used as the protein precipitation solvent.

Step 3: Sample Preparation (Protein Precipitation) [11][12]

  • Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • For calibration standards and QC samples, add 5 µL of the appropriate MMA spiking solution. For blanks and unknowns, add 5 µL of 50:50 ACN/water.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to all samples.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial or a new 96-well plate for analysis.

Step 4: Chromatographic and MS Conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.

  • MS Ionization Mode: ESI Positive

  • SRM Transitions:

    • MMA: m/z 219.2 → 188.1 (Collision Energy: 15 eV)

    • IS (e.g., Leflunomide): m/z 271.1 → 225.1 (Collision Energy: 20 eV)

Data Analysis and Validation
  • Calibration Curve: Plot the ratio of the MMA peak area to the IS peak area against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression.

  • Quantification: Calculate the concentration in unknown samples using the regression equation.

Method Validation Summary
Validation ParameterTypical Acceptance Criteria (Bioanalytical)Hypothetical Result
Linearity (r²) ≥ 0.990.998
Range (LLOQ to ULOQ) e.g., 0.5 - 500 ng/mLConfirmed
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤20%0.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: <8%, Inter-day: <11%
Matrix Effect & Recovery Assessed and controlled with ISMatrix Factor: 0.95-1.05
Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plasma Plasma Sample (50 µL) Spike Spike MMA Std (for Cal/QC) Precip Add 150 µL ACN with Internal Std Plasma->Precip Centri Vortex & Centrifuge Precip->Centri Super Collect Supernatant Centri->Super UPLC UPLC System (BEH C18 Column) Super->UPLC Inject MS Triple Quad MS (ESI+, SRM Mode) UPLC->MS Elute Report Bioanalytical Report (Plasma Conc. vs Time) MS->Report Quantify Data

Caption: Bioanalytical workflow for LC-MS/MS quantification of MMA.

Discussion and Method Selection

  • RP-HPLC-UV is a cost-effective, robust, and widely available technique suitable for the analysis of drug substances and formulations where analyte concentrations are relatively high (µg/mL range). Its simplicity makes it ideal for routine quality control environments.[13][14]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[15][16] The use of SRM minimizes interference from endogenous matrix components, allowing for accurate quantification at very low concentrations (pg/mL to ng/mL), which is essential for determining the pharmacokinetic profile of a drug candidate.[17]

The choice between these methods depends entirely on the application. For API purity, HPLC-UV is sufficient. For measuring drug levels in plasma following administration to a test subject, LC-MS/MS is required. Both methods require rigorous validation to ensure they are suitable for their intended purpose.[18]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Vogeser, M., & Seger, C. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Dong, M. W., & Lin, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • LabRulez LCMS. Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. [Link]

  • Organomation. Serum Sample Preparation for LC-MS and GC-MS. [Link]

  • Helda - University of Helsinki. Chromatographic Determination of Amines in Food Samples. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • EngagedScholarship@CSU. A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]

  • MtoZ Biolabs. Small Molecule Actives Identification and Quantification. [Link]

  • Ciura, K., et al. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols: Developing In Vivo Models for Testing 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction and Strategic Overview

The compound 4-(4-methoxyphenyl)-3-methylisoxazol-5-amine, hereafter referred to as "Compound X," belongs to the isoxazole class of heterocyclic compounds. This structural motif is present in numerous FDA-approved drugs and is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of the isoxazole ring are known to possess potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][4] Given this precedent, Compound X is a promising candidate for preclinical development.

Before proceeding to human trials, a rigorous in vivo evaluation is mandatory to bridge the gap between in vitro data and clinical outcomes.[5][6] In vivo studies are essential for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile within a complex biological system.[7]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to establish robust in vivo models for evaluating Compound X. The protocols herein are designed not merely as procedural steps but as self-validating systems, emphasizing the scientific rationale behind each phase of development.

The overall preclinical workflow for a novel compound like Compound X should be systematic, beginning with safety and exposure studies before moving into disease-specific efficacy models.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Decision Point MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Profiling MTD->PK Determines Doses Efficacy_Inflammation Anti-Inflammatory Model (e.g., Carrageenan Paw Edema) PK->Efficacy_Inflammation Informs Dosing Regimen Efficacy_Oncology Anticancer Model (e.g., Xenograft) PK->Efficacy_Oncology Informs Dosing Regimen GoNoGo Go/No-Go for IND-Enabling Studies Efficacy_Inflammation->GoNoGo Efficacy_Oncology->GoNoGo

Caption: High-level workflow for in vivo development of Compound X.

Part A: Foundational In Vivo Studies - Safety and Pharmacokinetics

The initial in vivo studies are designed to answer two fundamental questions: "What is a safe dose?" and "How does the body handle the compound?". These foundational experiments, including Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) studies, are prerequisites for designing meaningful efficacy trials.[8][9]

Protocol 1: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects over a specified period.[9][10][11] This study is critical for selecting dose levels for subsequent, longer-term efficacy and toxicology studies.[8]

Methodology:

  • Animal Model: Healthy BALB/c mice, 6-8 weeks old, male and female groups.

  • Study Design: A dose escalation or "up-and-down" design is efficient. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per group) until signs of toxicity are observed.

  • Route of Administration: The intended clinical route should be used (e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP)). For a novel compound, testing both IV and PO routes is advisable.

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Record baseline body weight for all animals.

    • Administer a single dose of Compound X to the first cohort.

    • Observe animals continuously for the first 4 hours, then at 24, 48, and 72 hours post-dose.

    • Daily observations should continue for 14 days, monitoring for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).

    • Record body weight daily. A weight loss of >15-20% is a common endpoint.[9]

    • Based on the outcome of the first cohort, adjust the dose for the next cohort. If no toxicity is seen, escalate the dose. If toxicity is observed, reduce the dose.

    • The MTD is defined as the highest dose at which no significant toxicity or mortality is observed and body weight loss is within acceptable limits.

Data Presentation:

Dose (mg/kg)RouteNClinical Signs of ToxicityBody Weight Change (Day 14)Mortality
10PO5None Observed+5%0/5
50PO5None Observed+3%0/5
200PO5Mild, transient lethargy-2%0/5
500PO5Lethargy, ruffled fur-18%1/5
Protocol 2: Pharmacokinetic (PK) Study

Rationale: A PK study measures how a drug is absorbed, distributed, metabolized, and excreted (ADME).[7] This information is crucial for determining the optimal dosing frequency and for correlating drug exposure with therapeutic effect.[12][13]

Methodology:

  • Animal Model: Male Sprague Dawley rats (250-300g) are often preferred for their larger blood volume, allowing for serial sampling from a single animal.[14]

  • Study Design:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg) to determine oral bioavailability.

    • (n=3-5 animals per group).

  • Procedure:

    • Administer Compound X to each group via the specified route.

    • Collect blood samples (approx. 100-200 µL) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

    • IV time points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[13]

    • PO time points (example): 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[13]

    • Process blood to plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of Compound X in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Data Presentation:

PK ParameterDefinitionIV RoutePO Route
Tmax Time to maximum plasma concentrationN/A1.5 h
Cmax Maximum plasma concentration1500 ng/mL800 ng/mL
AUC(0-inf) Area under the concentration-time curve3200 hng/mL4500 hng/mL
t1/2 Elimination half-life4.2 h4.5 h
CL Clearance10.4 mL/min/kgN/A
Vd Volume of distribution3.5 L/kgN/A
F% Oral BioavailabilityN/A42%

Part B: In Vivo Efficacy - Anti-Inflammatory Model

Based on the known activities of isoxazole derivatives, a primary therapeutic area to investigate is inflammation.[15][16][17] The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[18][19][20]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[18][19] This model allows for the quantification of a compound's ability to suppress this acute inflammation.[21]

G cluster_0 Pre-Treatment Phase cluster_1 Inflammation Induction cluster_2 Measurement & Analysis A Acclimatize Rats (7 days) B Measure Baseline Paw Volume (V₀) A->B C Administer Compound X (PO, e.g., 1 hr pre-carrageenan) B->C D Inject 0.1 mL 1% Carrageenan into Subplantar Region C->D E Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours D->E F Calculate Edema: ΔV = Vₜ - V₀ E->F G Calculate % Inhibition vs. Vehicle F->G

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Model: Male Wistar or Sprague Dawley rats (180-220g).

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3: Compound X (Low Dose, e.g., 10 mg/kg, PO)

    • Group 4: Compound X (High Dose, e.g., 50 mg/kg, PO)

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[18]

    • Administer the vehicle, positive control, or Compound X via oral gavage.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[18][21]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate Edema Volume (ΔV): ΔV = Vₜ - V₀

    • Calculate Percentage Inhibition of Edema: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

Data Presentation:

GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition at 3h
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0555.3%
Compound X100.62 ± 0.0627.1%
Compound X500.41 ± 0.0451.8%

Part C: In Vivo Efficacy - Oncology Model

The isoxazole scaffold is also a privileged structure in oncology, with derivatives showing potent anticancer activity.[4][16][22] A subcutaneous xenograft model is a standard and robust platform for initial in vivo evaluation of a compound's anti-tumor efficacy.[23][24]

Protocol 4: Human Tumor Xenograft Model in Mice

Rationale: This model involves implanting human cancer cells into immunocompromised mice, allowing the tumor to grow.[23] The effect of Compound X on tumor growth can then be directly measured.[25] The choice of cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be guided by the compound's in vitro activity profile.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude mice), 6-8 weeks old, female.

  • Tumor Cell Implantation:

    • Culture the selected human cancer cell line (e.g., HCT116 - colon cancer) under standard conditions.

    • Harvest cells and check viability (>95%).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 20x10⁶ cells/mL.[25] Matrigel helps improve tumor take rates.

    • Subcutaneously inject 100 µL of the cell suspension (2x10⁶ cells) into the right flank of each mouse.[25]

  • Study Initiation and Treatment:

    • Monitor tumor growth regularly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Experimental Groups:

      • Group 1: Vehicle Control

      • Group 2: Positive Control (Standard-of-care for the tumor type)

      • Group 3: Compound X (Low Dose)

      • Group 4: Compound X (High Dose)

    • Administer treatments according to the schedule determined by the PK study (e.g., once daily (QD) or twice daily (BID) via oral gavage) for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI).

    • Secondary: Body weight (as a measure of toxicity), survival, and post-necropsy analysis of tumors (e.g., histology, biomarker analysis).

Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI): TGI (%) = [ 1 - ( (T_final - T_initial) / (C_final - C_initial) ) ] * 100 Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

Ethical Considerations and Best Practices

All animal experiments must be conducted with the highest level of ethical consideration and in accordance with institutional and national guidelines (e.g., IACUC approval). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied.[26][27][28][29][30]

  • Replacement: Use non-animal methods (e.g., advanced 3D cell cultures, organ-on-a-chip) whenever possible to answer specific questions before moving to in vivo models.[5][26]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data.[27] This can be achieved through efficient experimental design, such as appropriate power calculations and the use of serial sampling in PK studies.[30]

  • Refinement: Minimize any potential pain, suffering, or distress to the animals.[28][29] This includes using appropriate anesthesia, analgesia, and defining humane endpoints for studies.

References

  • Three Rs (animal research) - Wikipedia. Wikipedia. [Link]

  • The 3R principles - Max Delbrück Center for Molecular Medicine. Max Delbrück Center. [Link]

  • Glossary: Three Rs principle (in animal experimentation). EFSA. [Link]

  • The 3Rs - NC3Rs. NC3Rs. [Link]

  • Animal Use Alternatives (3Rs) | National Agricultural Library. USDA. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • How to design a rodent PK study for a poorly soluble compound?. Patsnap. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • LLC cells tumor xenograft model. Protocols.io. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. NIH. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • In vivo screening method for anti inflammatory agent. Slideshare. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. NIH. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. NIH. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. NIH. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. NIH. [Link]

  • In Vivo Model Systems. Crown Bioscience. [Link]

  • Maximum tolerable dose (MTD) studies. Charles River. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. MDPI. [Link]

  • Chapter 15: Tissue-engineered Cancer Models in Drug Screening. Royal Society of Chemistry. [Link]

  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. PubMed Central. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Vivotecnia. [Link]

  • Large Molecule Pharmacokinetics | Rodent PK Studies. Aragen Life Sciences. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Maximum Tolerated Dose [MTD]. EUPATI Toolbox. [Link]

  • Maximum Tolerable Dose (MTD). ResearchGate. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • General Principles of Preclinical Study Design. NIH. [Link]

  • Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Using a Modeling Approach to Preclinical Studies. BioPharm International. [Link]

Sources

protocols for assessing target engagement of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying and validating the cellular targets of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine and quantifying target engagement. This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed protocols required to robustly characterize the mechanism of action for novel small molecules.

Introduction: The Criticality of Target Engagement

The compound this compound represents a novel chemical entity with therapeutic potential. A pivotal step in the preclinical development of any new compound is the unambiguous identification of its molecular target(s) and the quantification of its engagement with these targets in a physiologically relevant setting. Target engagement studies provide direct evidence that a compound reaches and interacts with its intended protein target within the complex cellular environment.[1][2][3] This validation is essential for building a strong structure-activity relationship (SAR), interpreting phenotypic data, and de-risking progression into more complex in vivo models and eventually clinical trials.[4][5][6]

This guide provides a strategic and methodological framework for researchers to first identify the unknown protein targets of a compound like this compound and subsequently measure the extent of this engagement in cells. We will detail both unbiased, discovery-oriented techniques and targeted, quantitative validation assays.

Part A: Unbiased Target Identification Strategies

When the primary target of a novel compound is unknown, the first step is to employ unbiased screening methods to identify potential binding partners directly from the native proteome. These approaches are invaluable for generating high-quality, data-driven hypotheses about the compound's mechanism of action.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful, label-free technique for identifying the protein targets of small molecules.[7][8][9][10] It operates on the principle that the binding of a small molecule to its target protein results in a conformational stabilization of the protein, making it more resistant to proteolysis.[7][10]

Scientific Principle

A target protein, when bound by a ligand, often becomes structurally more rigid. This increased stability shields specific protease cleavage sites, thereby conferring resistance to digestion by a non-specific protease like pronase or thermolysin.[9][10] By comparing the protein degradation patterns of a cell lysate treated with the compound versus a vehicle control, proteins that are "protected" by the compound can be identified as potential binding partners.

Workflow for Drug Affinity Responsive Target Stability (DARTS)

cluster_prep Sample Preparation cluster_treatment Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis prep1 Prepare Cell Lysate prep2 Quantify Protein (e.g., BCA Assay) prep1->prep2 treat1 Aliquot Lysate prep2->treat1 treat2 Add Vehicle (DMSO) Control treat1->treat2 treat3 Add 4-(4-Methoxyphenyl)- 3-methylisoxazol-5-amine treat1->treat3 digest1 Add Protease (e.g., Pronase) treat2->digest1 treat3->digest1 digest2 Incubate at RT digest1->digest2 digest3 Quench Digestion (e.g., EDTA, Heat) digest2->digest3 analysis1 SDS-PAGE digest3->analysis1 analysis2 Visualize Bands (e.g., Coomassie, Silver Stain) analysis1->analysis2 analysis3 Excise Protected Bands analysis2->analysis3 analysis4 LC-MS/MS Protein Identification analysis3->analysis4

Caption: Workflow of the DARTS experiment for target identification.

Detailed Protocol for DARTS

  • 1. Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer (e.g., M-PER or a Tris-based buffer without strong detergents) supplemented with protease inhibitors.[11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[12] Normalize the lysate concentration to 1-2 mg/mL with lysis buffer.

  • 2. Compound Incubation:

    • In separate microcentrifuge tubes, aliquot 100 µL of the normalized cell lysate.

    • To the treatment tube, add this compound to the desired final concentration (a dose-response from 1-50 µM is recommended).[7]

    • To the control tube, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate all tubes on ice or at room temperature for 1 hour.

  • 3. Protease Digestion:

    • Prepare a stock solution of a non-specific protease, such as Pronase or Thermolysin.

    • Add the protease to both the control and treatment tubes. The optimal protease:protein ratio must be empirically determined, but a starting point of 1:100 to 1:1000 (w/w) is common.[9]

    • Incubate at room temperature for 15-30 minutes.

    • Stop the digestion by adding 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • 4. Analysis:

    • Load equal amounts of protein from the digested control and treated samples onto an SDS-PAGE gel.[7]

    • Run the gel and visualize the protein bands using Coomassie blue or silver staining.

    • Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These are your potential "hits."

    • Carefully excise these bands from the gel.

    • Submit the excised bands for protein identification by mass spectrometry (LC-MS/MS).

Chemical Proteomics (Kinobeads Approach)

If there is reason to suspect the compound targets a specific protein family, such as kinases, a chemical proteomics approach can be highly effective.[13][14] The Kinobeads technology uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the kinome from a cell lysate.[15]

Scientific Principle

By pre-incubating the lysate with a free compound (the "competitor"), the binding of any target kinases to the Kinobeads will be blocked in a dose-dependent manner. Using quantitative mass spectrometry, the proteins that show reduced binding to the beads in the presence of the test compound are identified as its targets.[13][15]

Workflow for Chemical Proteomics (Kinobeads)

cluster_prep Sample Preparation cluster_competition Competitive Binding cluster_enrichment Affinity Enrichment cluster_analysis Proteomic Analysis prep1 Prepare Cell Lysate prep2 Quantify & Normalize Protein prep1->prep2 comp1 Aliquot Lysate prep2->comp1 comp2 Incubate with Vehicle (DMSO) comp1->comp2 comp3 Incubate with Test Compound comp1->comp3 enrich1 Add Kinobeads to Lysates comp2->enrich1 comp3->enrich1 enrich2 Incubate to Allow Binding enrich1->enrich2 enrich3 Wash Beads to Remove Non-binders enrich2->enrich3 analysis1 On-bead Digestion (Trypsin) enrich3->analysis1 analysis2 Peptide Elution analysis1->analysis2 analysis3 Quantitative LC-MS/MS (e.g., TMT, Label-free) analysis2->analysis3 analysis4 Identify Proteins with Reduced Binding analysis3->analysis4

Caption: Workflow for competitive chemical proteomics (Kinobeads).

Part B: Quantifying Target Engagement in Cells

Once a putative target has been identified, it is crucial to confirm and quantify its engagement in intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[16][17][18][19]

Scientific Principle

CETSA is based on the same principle of ligand-induced thermal stabilization as biochemical thermal shift assays.[20][21] When intact cells are heated, proteins begin to unfold and aggregate at their characteristic melting temperatures (Tm). A drug-bound protein is thermodynamically stabilized, requiring a higher temperature to unfold.[20][21] This "thermal shift" (ΔTm) can be measured by quantifying the amount of soluble protein remaining after heating across a range of temperatures.[18]

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_treatment 1. Cell Treatment cluster_heating 2. Heat Shock cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection of Soluble Target treat1 Culture & Harvest Cells treat2 Incubate cells with Vehicle (DMSO) treat1->treat2 treat3 Incubate cells with Test Compound treat1->treat3 heat1 Aliquot Treated Cells treat1->heat1 heat2 Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) heat1->heat2 lysis1 Lyse Cells (e.g., Freeze-thaw) heat2->lysis1 lysis2 Centrifuge to Separate Soluble vs. Aggregated Protein Fractions lysis1->lysis2 detect1 Collect Supernatant (Soluble Fraction) lysis2->detect1 detect2 Western Blot detect1->detect2 detect3 AlphaLISA / HTRF detect1->detect3 detect4 Mass Spectrometry detect1->detect4

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 1: CETSA with Western Blot Detection

This is the classic approach for validating the engagement of a single, known target.[22][23]

  • 1. Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with this compound or vehicle for a specified time (e.g., 1-2 hours) in culture media.

  • 2. Heating Step:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • 3. Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[18]

  • 4. Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by Western blot using a specific antibody against the target protein.

    • Quantify the band intensities and plot them against the temperature to generate melting curves for both the vehicle- and compound-treated samples. The difference between these curves indicates the thermal shift (ΔTm).

Protocol 2: High-Throughput CETSA (CETSA HT)

For dose-response studies or screening, CETSA can be adapted to a 96- or 384-well plate format using sensitive, no-wash immunoassays like AlphaLISA or HTRF for detection.[16][20]

  • 1. Cell Treatment and Heating:

    • Perform cell treatment and heating steps as described above, but in PCR plates.

  • 2. Lysis:

    • After heating and cooling, add a lysis buffer directly to the plates. Lysis can be achieved with gentle agitation. A centrifugation step is typically still required to pellet aggregates.

  • 3. Detection (AlphaLISA Example):

    • Transfer the clarified lysate (supernatant) to a 384-well AlphaLISA plate.

    • Add a mixture of AlphaLISA acceptor beads conjugated to one antibody against the target and biotinylated antibody against a different epitope on the target.

    • Finally, add streptavidin-coated donor beads.

    • Incubate in the dark according to the manufacturer's protocol.

    • Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of soluble target protein.

  • 4. Data Analysis:

    • For dose-response curves (isothermal dose-response format, ITDRF), cells are treated with a serial dilution of the compound and heated at a single, optimized temperature (a temperature on the steep part of the melting curve).[21]

    • Plot the AlphaLISA signal against the compound concentration to determine the EC50 of target engagement.

Part C: Advanced and Complementary Methods

While DARTS and CETSA form the core of a target engagement strategy, other methods can provide complementary and highly valuable data.

  • NanoBRET™ Target Engagement Assay: This live-cell, real-time method measures compound binding directly.[24][25] It requires engineering the target protein to express it as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that also binds the target is added to the cells. When the unlabeled test compound is added, it competes with the tracer for binding to the target, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This assay is highly sensitive and provides quantitative binding data in real-time within living cells.[24][25]

  • In Vivo Target Engagement: Confirming that the compound engages its target in an animal model is a critical step. This can be achieved through methods like ex vivo CETSA on tissue samples from dosed animals or by monitoring pharmacodynamic (PD) biomarkers.[4][26][27] A PD biomarker is a downstream molecular event (e.g., phosphorylation of a substrate) that changes upon target engagement and can be measured in accessible tissues or blood.[27][28]

Data Interpretation and Best Practices

MethodPrimary UseStrengthsLimitations
DARTS Unbiased target identificationLabel-free; uses unmodified compound; relatively simple setup.[8][10]May miss low-affinity interactions; requires optimization of protease conditions; identifies binders, not necessarily modulators of function.[7]
Chemical Proteomics Unbiased target identification (especially for specific families like kinases)High-throughput; provides relative affinity data for hundreds of targets simultaneously.[15][29]Requires specialized affinity reagents (e.g., Kinobeads); competition-based, so may miss non-orthosteric binders.
CETSA (Western Blot) Gold-standard validation of target engagement in cells/tissuesPhysiologically relevant (intact cells); label-free; provides direct evidence of physical binding.[17][18]Lower throughput; requires a specific and high-quality antibody for detection.[30]
CETSA HT (AlphaLISA) Quantitative dose-response of target engagement in cellsHigh-throughput; highly sensitive; suitable for SAR studies.[16][20]Requires two high-quality antibodies; indirect detection method.
NanoBRET™ Quantitative, real-time target engagement in live cellsReal-time kinetics; very high sensitivity; can be used to measure residence time.[24][25]Requires genetic modification of the target protein; requires a specific fluorescent tracer.

Self-Validating Systems and Controls:

  • Orthogonality: A key principle of trustworthiness is to confirm a target identified by one method (e.g., DARTS) with an orthogonal method (e.g., CETSA).

  • Negative Controls: Always include a structurally similar but inactive analog of your compound, if available. This helps to rule out non-specific or artifactual effects.[31]

  • Positive Controls: Use a known ligand for your validated target to confirm that the assay is performing as expected.

  • Loading Controls: For Western blotting, always probe for a housekeeping protein (e.g., GAPDH, Tubulin) to ensure equal protein loading.[23]

Conclusion

Determining the target engagement of a novel compound like this compound is a multi-step process that forms the bedrock of its preclinical characterization. By employing an integrated strategy that begins with unbiased target identification methods like DARTS or chemical proteomics and progresses to quantitative validation in intact cells using CETSA, researchers can build a robust and compelling data package. This package not only elucidates the compound's precise mechanism of action but also provides the confidence needed to make critical go/no-go decisions in the drug discovery pipeline.

References

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays.
  • Robers, M. B., et al. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS Discovery, 26(8), 984-994. [Link]

  • Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay.
  • Huber, K. V. M., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters, 9(12), 1243-1248. [Link]

  • ACS Publications. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]

  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • DiscoverX. (n.d.). Target Engagement Assays.
  • Almqvist, H. (2017). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 756, 269-281. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH. [Link]

  • Huber, K. V. M., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14323. [Link]

  • Nomura, D. K., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(11), 889-896. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. [Link]

  • Niphakis, M. J., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. SLAS Technology, 24(5), 489-498. [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
  • Jain, M. (2022). On the Mark: Identifying Non-Invasive Biomarkers of Target Engagement. YouTube. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer. [Link]

  • Vasta, J. D., et al. (2022). Advances in luminescence-based technologies for drug discovery. PMC - NIH. [Link]

  • Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Bantscheff, M., et al. (2007). Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays.
  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Apollo - University of Cambridge. [Link]

  • Holdgate, G., et al. (2019). Biophysical methods in early drug discovery. CORE. [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel biophysical approach for drug discovery. Grokipedia. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Wikipedia. (n.d.). Western blot.
  • Athira Pharma. (2024). ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers. [Link]

  • MDPI. (2018). Chimeric Antibody Engineering Against Bacillus anthracis Lethal Toxin: Neutralization Efficacy and Mechanism of Action. MDPI. [Link]

  • Iwata, T., et al. (2023). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku'amide B. Journal of the American Chemical Society. [Link]

  • Mahmood, T., & Yang, P. C. (2021). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

Sources

Application Notes & Protocols for Measuring the Bioavailability of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BIOAV-2845-v1.0

Abstract: This document provides a comprehensive, multi-faceted guide for researchers, scientists, and drug development professionals to accurately measure the bioavailability of the novel chemical entity, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. The protocols herein are designed to establish a robust pharmacokinetic profile by integrating physicochemical characterization, in vitro permeability and metabolic stability assays, and definitive in vivo studies in a rodent model. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system, consistent with regulatory expectations for preclinical drug development.

Strategic Overview: The Imperative of Bioavailability Assessment

Bioavailability, defined as the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action, is a cornerstone of drug development.[1][2] For novel chemical entities like this compound, an early and accurate understanding of its bioavailability is critical for making informed decisions about its viability as a therapeutic candidate. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[3][4] However, such heterocyclic compounds often present challenges, including poor aqueous solubility, which can be a primary limiting factor for oral absorption.[5][6]

This guide presents an integrated workflow designed to de-risk the progression of this compound. We will move from fundamental physicochemical assessments to predictive in vitro models, culminating in a definitive in vivo pharmacokinetic (PK) study. This systematic approach ensures that resources are used efficiently and that a comprehensive data package is generated to support further development.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Data Integration A Physicochemical Characterization (Solubility, LogP) B PAMPA (Passive Permeability) A->B Informs Design D Microsomal Stability (Metabolism) A->D Informs Design E LC-MS/MS Method Development A->E Informs Design C Caco-2 Assay (Active Transport & Efflux) B->C F Rodent PK Study (Oral & IV Dosing) C->F Predicts Absorption D->F Predicts First-Pass Effect E->F G Calculate Absolute Bioavailability (F%) F->G Provides AUC Data

Caption: Integrated workflow for bioavailability assessment.

Foundational Physicochemical Characterization

Rationale: The intrinsic properties of a drug molecule govern its behavior in biological systems. Determining aqueous solubility and lipophilicity (LogP/D) is a non-negotiable first step. Poor solubility can lead to dissolution-limited absorption, while lipophilicity affects membrane permeability and metabolism.

Protocol 1: Aqueous Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of buffers mimicking physiological pH: pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological buffer).

  • Incubation: Add an excess amount of this compound to each buffer in a glass vial. Ensure a solid reservoir of the compound remains.

  • Equilibration: Agitate the vials in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, filter it (e.g., through a 0.45 µm PTFE filter), and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Analysis: Report the solubility in µg/mL or µM at each pH.

In Vitro Models for Absorption and Metabolism

Rationale: In vitro assays serve as cost-effective, high-throughput screening tools to predict a drug's in vivo performance.[7] They help identify specific barriers to absorption, such as low membrane permeability, active efflux by transporters, or rapid metabolism.[8][9]

Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that serves as the gold standard for predicting human intestinal absorption.[7][10] This assay assesses both passive diffusion and active transport, including efflux mediated by transporters like P-glycoprotein (P-gp).

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to facilitate differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be within the laboratory's established range (typically >250 Ω·cm²) to confirm tight junction integrity.

    • Concurrently, assess the permeability of a paracellular marker with low passive permeability, such as Lucifer Yellow. The apparent permeability (Papp) of the marker should be consistently low (<1.0 x 10⁻⁶ cm/s).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A-to-B Transport (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.

    • B-to-A Transport (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This direction is critical for identifying active efflux.

  • Sample Analysis: Quantify the concentration of the compound in all donor and receiver samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[10]

ParameterHigh PermeabilityModerate PermeabilityLow PermeabilityInterpretation
Papp (A-to-B) >10 x 10⁻⁶ cm/s1-10 x 10⁻⁶ cm/s<1 x 10⁻⁶ cm/sPredicts the extent of intestinal absorption.
Efflux Ratio <2>2>2An ER > 2 suggests active efflux may limit net absorption.[10]

Table 1: Interpretation of Caco-2 Permeability Data.

G cluster_0 Setup cluster_1 Experiment cluster_2 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Verify Integrity (TEER, Lucifer Yellow) B->C D Add Compound to Apical (A) Side C->D F Add Compound to Basolateral (B) Side C->F E Sample from Basolateral (B) Side D->E A -> B Transport H Quantify Compound (LC-MS/MS) E->H G Sample from Apical (A) Side F->G B -> A Transport G->H I Calculate Papp (A->B) & Papp (B->A) H->I J Calculate Efflux Ratio I->J

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism. An in vitro assay using HLM provides a reliable estimate of a compound's susceptibility to Phase I metabolism (e.g., oxidation, reduction, hydrolysis), which is a major determinant of its first-pass effect and clearance.[6]

  • Reagent Preparation: Prepare an NADPH-regenerating system (to sustain enzyme activity) and a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing phosphate buffer (pH 7.4), HLM, and the test compound (final concentration e.g., 1 µM). Include positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin).

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The T=0 sample is taken immediately after adding the compound but before adding NADPH.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

In Vivo Pharmacokinetic (PK) Study

Rationale: The definitive measure of bioavailability is obtained through in vivo studies.[11] By comparing the systemic exposure (Area Under the Curve, AUC) after oral administration to that after intravenous (IV) administration, we can calculate the absolute oral bioavailability (F%). The IV dose serves as the 100% bioavailable reference. This study design is consistent with FDA and EMA guidelines.[1][12][13][14]

Protocol 4: Absolute Oral Bioavailability in Sprague-Dawley Rats
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g. Acclimatize the animals for at least 3 days before the study.

  • Formulation:

    • IV Formulation: Based on solubility data, dissolve the compound in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent like PEG400 or Solutol HS 15). The final formulation must be sterile and clear.

    • Oral Formulation: Prepare a suspension or solution in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

    • Group 1 (IV): Administer the compound via a single bolus injection into the tail vein at a low dose (e.g., 1-2 mg/kg).

    • Group 2 (Oral): Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approx. 150-200 µL) from the saphenous or jugular vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process the blood by centrifugation (e.g., 4000 rpm for 10 min at 4°C) to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of this compound at each time point using a validated LC-MS/MS method (see Protocol 5).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each animal.

    • Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC₀-t (Area Under the Curve from time 0 to the last measurable point). Extrapolate to infinity to get AUC₀-inf.

    • Calculate Absolute Bioavailability (F%):

      • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

G A Acclimatize & Fast Rats B Group 1: IV Dosing (1 mg/kg) A->B C Group 2: Oral Gavage (10 mg/kg) A->C D Serial Blood Sampling (0-24h) B->D C->D E Process to Plasma D->E F LC-MS/MS Analysis E->F G Calculate PK Parameters (AUC, Cmax) F->G H Calculate Absolute Bioavailability (F%) G->H

Caption: Workflow for the in vivo rodent pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its superior sensitivity, selectivity, and speed.[15][16] A robust and validated method is essential for generating reliable PK data.

Protocol 5: LC-MS/MS Method Development Outline
  • Mass Spectrometer Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the ionization parameters (e.g., electrospray voltage, gas flows) and identify the precursor ion ([M+H]⁺). Perform fragmentation to find stable, intense product ions for Multiple Reaction Monitoring (MRM).

  • Chromatography:

    • Column: Start with a standard C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phases: Use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[17]

    • Gradient: Develop a fast gradient to ensure a short run time while achieving good peak shape and separation from matrix components. Aim for a retention time between 2 and 3 minutes.[17]

  • Sample Preparation:

    • Develop a simple and efficient extraction method. Protein precipitation is often the first choice for its speed.

    • Procedure: To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard. Vortex to mix, centrifuge to pellet proteins, and inject a portion of the supernatant.

  • Method Validation: Once developed, the method must be validated according to regulatory guidelines.[18] Key parameters include establishing a calibration curve and assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Data Integration and Interpretation

The final step is to synthesize the data from all experiments to build a comprehensive bioavailability profile.

AssayKey OutputInterpretation for Drug Development
Solubility µg/mL at different pHsLow solubility (<10 µg/mL) may indicate dissolution-limited absorption, requiring formulation strategies (e.g., salt formation, nano-milling).
Caco-2 Permeability Papp and Efflux RatioLow Papp suggests poor absorption. High ER suggests efflux transporters will limit brain penetration and/or oral absorption.
Microsomal Stability in vitro t₁/₂A short half-life (<30 min) suggests the compound is likely to have high first-pass metabolism and high in vivo clearance.
In Vivo PK Absolute Bioavailability (F%)F% < 20% (Poor): Significant barriers to absorption/high first-pass effect. May require formulation or chemical modification. F% 20-50% (Moderate): Potentially acceptable, depending on therapeutic target and potency. F% > 50% (Good): Favorable characteristic for an oral drug candidate.

Table 2: Integrated Data Interpretation Framework.

By following this structured approach, researchers can confidently and accurately characterize the bioavailability of this compound, providing the critical data needed to guide the future of its development as a potential therapeutic agent.

References

  • Creative Bioarray. In Vitro Permeability Assay. Available from: [Link]

  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. Available from: [Link]

  • U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Available from: [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(8), 901-913. Available from: [Link]

  • American College of Clinical Pharmacology. (2022). Final Guidance Bioavailability Studies Submitted in NDAs or INDs. Available from: [Link]

  • Federal Register. (2000). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Available from: [Link]

  • Clinical Pathways. (2022). Bioavailability Studies for NDA or IND Guidance. Available from: [Link]

  • FDA News. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Available from: [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Available from: [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • Tecan. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • D'Avolio, A., et al. (2011). Critical considerations into the new EMA guideline on bioequivalence. PubMed. Available from: [Link]

  • European Medicines Agency. Investigation of bioequivalence - Scientific guideline. Available from: [Link]

  • Medicines for Europe. BIOEQUIVALENCE GUIDELINE. Available from: [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

  • Pang, K. S. (2014). Application of Method Suitability for Drug Permeability Classification. The AAPS Journal, 16(4), 746-759. Available from: [Link]

  • European Medicines Agency. (2001). NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE. Available from: [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Creative Bioarray. In Vitro Permeability Assay Kits. Available from: [Link]

  • U.S. Food and Drug Administration. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available from: [Link]

  • IPQ. (2014). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Available from: [Link]

  • Walsh Medical Media. In vivo and In vitro Bioequivalence Testing. Available from: [Link]

  • Ministry of Health. GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Available from: [Link]

  • MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(16), 4995. Available from: [Link]

  • Chandra, et al. (2012). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. Available from: [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Available from: [Link]

  • ResearchGate. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14, 1-20. Available from: [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Bentham Science. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry, 24. Available from: [Link]

  • MDPI. (2023). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2023(2), M1639. Available from: [Link]

Sources

Application Note & Protocols: Formulation Strategies for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for developing robust and bioavailable formulations for the novel chemical entity 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. As a representative isoxazole derivative with a primary amine and a lipophilic methoxyphenyl group, this molecule is predicted to exhibit poor aqueous solubility, a common challenge for over 90% of new chemical entities (NCEs).[1] We will navigate the critical path from initial physicochemical characterization to the selection and implementation of advanced formulation strategies. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical rationale and detailed, field-proven protocols to accelerate preclinical and clinical development.

Introduction: The Formulation Challenge

This compound is a heterocyclic compound with potential therapeutic applications. Its structure, featuring a lipophilic aromatic system and a basic primary amine, presents a classic formulation dilemma: poor aqueous solubility, which can severely limit oral bioavailability and therapeutic efficacy.[2][3] The primary amine group, while offering an opportunity for salt formation to enhance solubility, also introduces a significant risk of chemical instability, particularly interactions with common pharmaceutical excipients.[4][5][6][7][8]

Therefore, a systematic, data-driven approach is not just recommended, but essential. This guide outlines a logical progression of studies, beginning with fundamental pre-formulation characterization to build a deep understanding of the molecule's behavior. This knowledge then informs the rational selection of a formulation strategy designed to overcome its inherent limitations.

Foundational Pre-formulation Studies

Pre-formulation is the cornerstone of successful drug development, providing critical data on the intrinsic properties of the active pharmaceutical ingredient (API).[3][9] These studies are designed to identify potential liabilities and guide the formulation strategy.

Physicochemical & Solid-State Characterization

Understanding the API's fundamental properties is the first step. This involves determining its solubility, ionization constant (pKa), partition coefficient (LogP), and solid-state characteristics.

Protocol 1: Comprehensive Physicochemical Profiling

  • Aqueous Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the API to a series of vials containing different aqueous media (e.g., purified water, 0.1N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4).

    • Equilibrate the vials on a shaker at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.[10]

    • Withdraw aliquots, filter through a 0.22 µm filter to remove undissolved solids, and dilute as necessary.

    • Quantify the concentration of the dissolved API using a validated HPLC-UV method. The methoxyphenyl group should provide a suitable chromophore for UV detection.

    • Causality: Determining solubility across a physiological pH range is crucial. For a basic compound like this one, solubility is expected to be higher at lower pH due to the ionization of the amine group.[11]

  • pKa Determination (Potentiometric Titration):

    • Accurately weigh and dissolve a known amount of the API in a suitable solvent mixture (e.g., methanol/water).

    • Titrate the solution with a standardized acid (e.g., 0.1N HCl) while monitoring the pH with a calibrated electrode.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

    • Causality: The pKa value of the primary amine is the single most important predictor of its pH-dependent solubility.[10] It dictates whether salt formation is a viable strategy and at what physiological pH the drug will be ionized or unionized, which directly impacts absorption.

  • LogP Determination (Shake-Flask Method):

    • Prepare a saturated solution of the API in a biphasic system of n-octanol and water (or pH 7.4 buffer).

    • Shake vigorously to allow for partitioning between the two phases and allow the layers to separate.

    • Quantify the API concentration in both the aqueous and n-octanol layers via HPLC-UV.

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • Causality: LogP is a measure of lipophilicity. A high LogP value confirms poor aqueous solubility and suggests the potential for lipid-based formulation strategies.[12]

  • Solid-State Characterization (DSC & Microscopy):

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the API at a controlled rate (e.g., 10°C/min) to determine its melting point and detect any polymorphic transitions.

    • Microscopy: Examine the API under a polarized light microscope to assess its crystallinity and particle morphology.

    • Causality: The melting point provides an indication of the crystal lattice energy, which influences solubility. The absence or presence of multiple thermal events in DSC can indicate polymorphism, where different crystal forms of the same molecule exhibit different solubilities and stabilities.[9]

Excipient Compatibility: A Critical Step for Amine-Containing APIs

The primary amine in this compound is a nucleophilic functional group susceptible to degradation, most notably the Maillard reaction with reducing sugars.[4][8] Compatibility studies are mandatory to select inert excipients that ensure product stability.[6]

Protocol 2: Accelerated Excipient Compatibility Screening

  • Sample Preparation: Prepare binary mixtures of the API and each prospective excipient (e.g., lactose, microcrystalline cellulose, starch, magnesium stearate) in a 1:1 ratio. Include a control sample of the API alone.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a period of 4 weeks.[7] To simulate real-world humidity, a small amount of water (e.g., 5% w/w) can be added to a parallel set of samples.[6]

  • Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples.

    • Visual Observation: Note any changes in color (browning is a key indicator of Maillard reactions), caking, or liquefaction.[6]

    • Thermal Analysis (DSC): Look for changes in the API's melting endotherm, such as broadening, shifting, or disappearance, which can indicate an interaction.[7]

    • Chromatographic Analysis (HPLC): Quantify the remaining API (assay) and monitor for the appearance of new degradation peaks. This is the most definitive test for chemical incompatibility.

Table 1: Representative Excipient Compatibility Data (Hypothetical)

Excipient Condition Time (Weeks) Appearance Assay (% Initial) Degradation Products Compatibility
API Control 40°C/75% RH 4 No Change 99.8% Not Detected -
Lactose 40°C/75% RH 4 Yellow to Brown 85.2% Peak at RRT 1.5 Incompatible
Microcrystalline Cellulose 40°C/75% RH 4 No Change 99.5% Not Detected Compatible
Starch 40°C/75% RH 4 No Change 99.6% Not Detected Compatible

| Magnesium Stearate | 40°C/75% RH | 4 | No Change | 99.1% | Not Detected | Compatible |

Causality: This screening process proactively identifies problematic excipients. The incompatibility with lactose is a classic example of the Maillard reaction, which would lead to significant product degradation and loss of potency if included in the final formulation.[5][7][8]

Strategic Formulation Development

Based on the pre-formulation data, a targeted formulation strategy can be developed. The primary goal is to enhance the aqueous solubility and/or dissolution rate of the API.

Formulation_Workflow API 4-(4-Methoxyphenyl)-3- methylisoxazol-5-amine (API) Preform Pre-formulation Studies (Solubility, pKa, Stability, LogP) API->Preform Excipient Excipient Compatibility Screening Preform->Excipient Decision Is Aqueous Solubility < 0.1 mg/mL? Excipient->Decision Strategy Select Solubility Enhancement Strategy Decision->Strategy Yes Salt Salt Formation Strategy->Salt Lipid Lipid-Based Systems (e.g., SEDDS) Strategy->Lipid SolidDisp Solid Dispersion Strategy->SolidDisp Particle Particle Size Reduction Strategy->Particle FormDev Prototype Formulation & Optimization Salt->FormDev Lipid->FormDev SolidDisp->FormDev Particle->FormDev Stability Accelerated Stability Testing FormDev->Stability

Caption: Overall workflow for formulation development.

Strategy 1: Salt Formation

For ionizable drugs, salt formation is often the most effective and straightforward method to increase aqueous solubility and dissolution rate.[2][13] Given the presence of the basic amine group, forming an acid addition salt is a primary strategy.

Protocol 3: Salt Screening

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable acids (counter-ions) with varying pKa values (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric).

  • Salt Synthesis: Dissolve the API free base in a suitable organic solvent (e.g., acetone, isopropanol). Add a stoichiometric amount of the selected acid and stir.

  • Isolation & Characterization: If a precipitate forms, isolate it by filtration, wash with the solvent, and dry. Characterize the resulting salt using DSC (for a new melting point), X-ray diffraction (for a new crystal pattern), and solubility testing (as per Protocol 1).

  • Causality: A successful salt will exhibit significantly higher aqueous solubility compared to the free base. The goal is to find a stable, crystalline salt with optimal physicochemical properties. A salt screen is necessary because different counter-ions can lead to salts with vastly different properties (e.g., solubility, stability, hygroscopicity).

Strategy 2: Solid Dispersions

Solid dispersions involve dispersing the API in an amorphous form within a hydrophilic polymer matrix.[14][15] This technique can dramatically increase the dissolution rate by preventing crystallization and increasing the surface area of the drug.[15]

Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution: Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol or acetone) at various API:polymer ratios (e.g., 1:1, 1:3, 1:5).

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator to form a solid mass. Further dry the product in a vacuum oven to remove residual solvent.

  • Characterization:

    • DSC/XRD: Confirm the amorphous nature of the API within the dispersion (absence of the API's melting peak).

    • Dissolution Testing: Perform in-vitro dissolution studies (e.g., USP Apparatus II) in a relevant medium (e.g., 0.1N HCl) and compare the dissolution profile to that of the pure API.

  • Causality: By trapping the API in an amorphous, high-energy state and surrounding it with a water-soluble carrier, the energy barrier to dissolution is significantly lowered, leading to faster and more complete drug release.[14]

Strategy 3: Particle Size Reduction (Micronization)

For dissolution rate-limited drugs, reducing the particle size increases the surface area available for dissolution, which can improve bioavailability according to the Noyes-Whitney equation.[1][9][13]

Protocol 5: Micronization via Jet Milling

  • Feed Material: Use the crystalline API as the starting material.

  • Milling Process: Introduce the API into a jet mill. High-pressure air or nitrogen creates turbulence that causes particles to collide and fracture.

  • Particle Size Analysis: Collect the micronized powder and measure the particle size distribution using laser diffraction. The target is typically a D90 (90% of particles are smaller than this diameter) of less than 10 µm.

  • Dissolution Testing: Compare the dissolution rate of the micronized API to the unmilled API.

  • Causality: Increasing the specific surface area directly enhances the dissolution rate.[1] This method is particularly suitable for crystalline drugs that are difficult to process into amorphous forms. However, it does not change the equilibrium solubility of the drug.[15]

Maillard_Reaction cluster_reactants Reactants API API-NH2 (Primary Amine) Plus + API->Plus Schiff Schiff Base Formation (Initial Step) Lactose Lactose (Reducing Sugar with Aldehyde Group) Plus->Lactose Heat Heat / Moisture Heat->Schiff Amadori Amadori Rearrangement Schiff->Amadori Irreversible Degradation Advanced Glycation End-products (Brown Pigments - Melanoidins) Amadori->Degradation Complex Reactions

Caption: The Maillard reaction pathway.

Conclusion and Recommendations

The formulation of this compound requires a meticulous, science-driven approach. Due to its predicted poor aqueous solubility and the presence of a reactive primary amine, the following staged strategy is recommended:

  • Prioritize Pre-formulation: Thoroughly characterize the API's physicochemical properties as outlined in Protocol 1. This data is non-negotiable for rational formulation design.

  • Conduct Rigorous Excipient Screening: Due to the high risk of the Maillard reaction, avoid all excipients containing reducing sugars. Protocol 2 should be considered a mandatory step.

  • Evaluate Solubility Enhancement Systematically:

    • Begin with salt screening (Protocol 3) as it is often the most efficient path to a viable formulation for basic compounds.

    • If a suitable salt cannot be identified, or if further enhancement is needed, investigate solid dispersions (Protocol 4), which offer the potential for the greatest increase in dissolution rate.

    • Micronization (Protocol 5) serves as a valuable alternative if maintaining the crystalline form of the API is preferred.

By following these protocols and understanding the scientific principles behind them, researchers can effectively overcome the formulation challenges posed by this and similar molecules, paving the way for successful drug product development.

References

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]

  • Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]

  • Solubilization enhancement techniques: An overview. ResearchGate. [Link]

  • Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. PubMed. [Link]

  • Preformulation Studies: Solubility analysis. Pharmapproach.com. [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. National Institutes of Health (NIH). [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Pre-formulation Studies. K. K. Wagh College of Pharmacy. [Link]

  • Drug-Excipient Compatibility Study in Pharmaceutical Formulation. BPT Analytics. [Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Rondol. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

Sources

Application Notes and Protocols: Pioneering the Use of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine as a Novel Chemical Probe for Exploring AMPA Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.[1][2][3][4] This document pioneers the application of a specific isoxazole derivative, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine , as a novel chemical probe. While direct research on this compound's utility as a probe is nascent, its structural features—notably the methoxyphenyl group common in neurological modulators and the reactive 5-amino-isoxazole core—suggest a compelling potential for investigating biological systems, particularly in the realm of neuroscience. Drawing from the established pharmacology of related isoxazole-containing molecules, we hypothesize that this compound may serve as a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6] These receptors are critical for fast excitatory neurotransmission in the central nervous system and are implicated in learning, memory, and various neurological disorders.[5]

This guide provides a comprehensive framework for the validation and application of this compound as a chemical probe. We present detailed, field-proven protocols for its synthesis, characterization, and subsequent use in target validation and cellular assays. The overarching goal is to equip researchers with the necessary tools to explore the therapeutic potential and biological function of this promising, yet uncharacterized, molecule.

Introduction: The Rationale for a Novel Chemical Probe

The development of novel chemical probes is paramount for dissecting complex biological pathways and identifying novel therapeutic targets. The isoxazole heterocycle is a privileged scaffold in drug discovery, known for its metabolic stability and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The weak N-O bond within the isoxazole ring can also be leveraged for unique chemical transformations, including photo-activated crosslinking, making it an attractive core for probe development.[1][7]

Our focus, this compound, presents an exciting opportunity for probe development due to:

  • Structural Analogy: Its core structure is analogous to known central nervous system (CNS) active compounds.

  • Synthetic Tractability: The synthesis is achievable through established isoxazole formation methodologies.[8][9]

  • Potential for Derivatization: The 5-amino group serves as a handle for the attachment of reporter tags (e.g., fluorophores, biotin) or photo-crosslinking moieties.

We propose a research cascade to validate this compound as a chemical probe for AMPA receptors, which are known to be modulated by various small molecules.[6]

Proposed Mechanism of Action and Target Engagement

We hypothesize that this compound acts as a positive allosteric modulator (PAM) of AMPA receptors. AMPA receptor PAMs bind to a site distinct from the glutamate binding site and potentiate the receptor's response to glutamate, thereby enhancing synaptic transmission.[6] This modulation can be critical in conditions associated with cognitive deficits.

To visualize the proposed experimental workflow for validating this compound as a chemical probe, the following diagram outlines the key stages:

G cluster_0 Phase 1: Probe Synthesis & Characterization cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & Functional Assays cluster_3 Phase 4: Probe Derivatization & Application Synthesis Synthesis of 4-(4-Methoxyphenyl) -3-methylisoxazol-5-amine Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Binding_Assay Radioligand Binding Assay (e.g., with [3H]PAM-43) Characterization->Binding_Assay Electrophysiology Patch-Clamp Electrophysiology on AMPA-expressing cells Binding_Assay->Electrophysiology Neuronal_Culture Primary Neuronal Culture Assays (e.g., Calcium Imaging) Electrophysiology->Neuronal_Culture LTP_Studies Long-Term Potentiation (LTP) in hippocampal slices Neuronal_Culture->LTP_Studies Derivatization Synthesis of Tagged Probes (Biotin, Fluorophore) LTP_Studies->Derivatization Pull_Down Affinity Pull-Down Assays Derivatization->Pull_Down Imaging Cellular Imaging Studies Derivatization->Imaging

Figure 1. Proposed workflow for the validation and application of this compound as a chemical probe.

Detailed Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 5-aminoisoxazoles.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethyl acetate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Oxime Formation: Dissolve 4-methoxyphenylacetonitrile (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Add a solution of sodium ethoxide (1.5 equivalents) in ethanol dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

  • Cyclization: Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final compound, this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Target Validation - Radioligand Binding Assay

This protocol aims to determine the binding affinity of the synthesized compound to AMPA receptors using a competitive binding assay with a known radiolabeled AMPA receptor modulator.

Materials:

  • Rat brain cortical membranes (prepared or commercially available)

  • [³H]PAM-43 (or other suitable radiolabeled AMPA receptor PAM)

  • This compound (test compound)

  • Unlabeled PAM-43 (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled PAM-43 in the binding buffer.

  • In a 96-well plate, add rat brain cortical membranes, [³H]PAM-43 (at a concentration near its Kd), and either the test compound, unlabeled PAM-43 (for non-specific binding), or buffer (for total binding).

  • Incubate the plate at room temperature for 1 hour.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using non-linear regression analysis.

Parameter Hypothetical Value
Ki for this compound 50 - 500 nM
Bmax 1.5 - 2.5 pmol/mg protein
Kd of [³H]PAM-43 5 - 15 nM
Table 1. Hypothetical binding parameters for this compound at AMPA receptors.
Protocol 3: Cellular Assay - Patch-Clamp Electrophysiology

This protocol will assess the functional effect of the compound on AMPA receptor-mediated currents in a cellular context.

Materials:

  • HEK293 cells stably expressing AMPA receptors (e.g., GluA1/2 subunits)

  • Cell culture medium and supplements

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP)

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Glutamate (agonist)

  • This compound (test compound)

Procedure:

  • Culture the AMPA receptor-expressing HEK293 cells on coverslips.

  • On the day of the experiment, transfer a coverslip to the recording chamber of the patch-clamp setup and perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply glutamate to elicit an inward current mediated by AMPA receptors.

  • Co-apply glutamate with varying concentrations of this compound.

  • Record the potentiation of the glutamate-evoked current by the test compound.

  • Calculate the EC₅₀ for the potentiation effect.

G Glutamate Glutamate (Agonist) AMPAR AMPA Receptor Glutamate Binding Site Allosteric Site Glutamate->AMPAR:f0 Probe This compound (Proposed PAM) Probe->AMPAR:f1 Ion_Channel Ion Channel Opening (Na⁺ influx) AMPAR->Ion_Channel Potentiation Potentiated Neuronal Excitation Ion_Channel->Potentiation

Figure 2. Proposed mechanism of AMPA receptor potentiation by the chemical probe.

Data Interpretation and Troubleshooting

  • Binding Assays: A competitive binding curve will indicate the affinity of the test compound for the AMPA receptor. A low Ki value suggests high-affinity binding. High non-specific binding can be addressed by optimizing membrane protein concentration and washing steps.

  • Electrophysiology: A concentration-dependent increase in the glutamate-evoked current in the presence of the compound would confirm its role as a positive allosteric modulator. Lack of potentiation may indicate that the compound is not a PAM, or that it acts on a different subtype of AMPA receptor.

Conclusion and Future Directions

The proposed application of this compound as a chemical probe for AMPA receptors represents a novel avenue of research. The protocols outlined in this document provide a robust framework for its synthesis, validation, and initial characterization. Successful validation will pave the way for the development of derivatized probes for affinity-based proteomics and high-resolution cellular imaging, ultimately contributing to a deeper understanding of AMPA receptor biology and its role in neurological health and disease.

References

  • Wikipedia. AMPA receptor. [Link]

  • bioRxiv. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]

  • Glanish Jude Martis, Santosh L. Gaonkar. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2024. [Link]

  • MDPI. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]

  • Acta Crystallographica Section E. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important isoxazole derivative. Our goal is to provide you with in-depth, field-proven insights to enhance your synthetic yield and purity.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses the most frequently encountered issues during the synthesis of this compound, which is commonly prepared via the cyclization of a β-ketonitrile with hydroxylamine.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes and how can I improve it?

Low or no yield is a common frustration in heterocyclic synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[1] The primary factors influencing the yield of isoxazol-5-amines from β-ketonitriles are the quality of starting materials, reaction conditions, and potential side reactions.[2]

Below is a flowchart to guide your troubleshooting process for improving the yield of this compound.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Starting Material Integrity (β-Ketonitrile & Hydroxylamine) start->check_reagents reagent_purity Purity of β-Ketonitrile? (NMR, LC-MS) check_reagents->reagent_purity check_conditions Step 2: Optimize Reaction Conditions temp_time Temperature & Time Optimized? check_conditions->temp_time check_workup Step 3: Evaluate Workup & Purification product_decomposition Product Decomposition During Workup? (pH, Temperature) check_workup->product_decomposition reagent_purity->check_reagents [Impure] Purify/Resynthesize hydroxylamine_quality Quality of Hydroxylamine? (Freshly prepared solution?) reagent_purity->hydroxylamine_quality [Pure] hydroxylamine_quality->check_reagents [Poor Quality] Use fresh reagent hydroxylamine_quality->check_conditions [High Quality] temp_time->check_conditions [Suboptimal] Screen conditions base_solvent Base & Solvent Appropriate? temp_time->base_solvent [Optimized] base_solvent->check_conditions [Suboptimal] Screen conditions base_solvent->check_workup [Optimized] product_decomposition->check_workup [Decomposition] Milder conditions purification_loss Losses During Purification? (Chromatography, Crystallization) product_decomposition->purification_loss [Stable] purification_loss->check_workup [High Loss] Optimize purification solution Improved Yield purification_loss->solution [Minimized]

Caption: A decision-making flowchart for troubleshooting low yields.

Potential Solutions & Explanations:

  • Starting Material Integrity:

    • β-Ketonitrile Purity: The precursor, 2-cyano-1-(4-methoxyphenyl)propan-1-one, can undergo self-condensation or hydrolysis. Verify its purity by ¹H NMR and LC-MS before use. Impurities can inhibit the reaction or lead to unwanted side products.

    • Hydroxylamine Quality: Hydroxylamine solutions can degrade over time. It is advisable to use a freshly prepared solution of hydroxylamine hydrochloride or sulfate with a suitable base.

  • Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base are critical. A common method involves reacting β-ketonitriles with hydroxylamine in an aqueous NaOH solution.[2] The basicity of the medium facilitates the deprotonation of hydroxylamine, increasing its nucleophilicity. However, excessively strong basic conditions can promote the decomposition of the isoxazole ring.[3][4] A screening of bases (e.g., NaOH, KOH, Na2CO3) and their concentrations is recommended.

    • Solvent System: While aqueous basic solutions are common, the solubility of the β-ketonitrile might be limited. A co-solvent system, such as ethanol/water or methanol/water, can improve solubility and reaction rates.[3][5]

    • Temperature and Reaction Time: These parameters are interdependent. Insufficient heating or time will result in low conversion, while prolonged heating can lead to product degradation.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time at a given temperature. A typical starting point would be refluxing for several hours.[2]

ParameterRecommendationRationale
Base Screen NaOH, KOH, Na2CO3To optimize nucleophilicity of hydroxylamine while minimizing product degradation.[2][4]
Solvent Aqueous base or Alcohol/WaterTo ensure sufficient solubility of reactants.[3][5]
Temperature RefluxTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Time Monitor by TLC/LC-MSTo avoid incomplete reaction or product decomposition from prolonged heating.[3]
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

The formation of byproducts is a common challenge that complicates purification and reduces the yield of the desired this compound.

Potential Side Reactions and Mitigation Strategies:

  • Formation of Oximes from the β-Ketonitrile: The ketone functionality of the starting material can react with hydroxylamine to form an oxime without subsequent cyclization.

    • Solution: Ensure the reaction conditions (e.g., sufficient base and temperature) favor the intramolecular cyclization after the initial nucleophilic attack of the hydroxylamine on the nitrile group.

  • Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group of the starting material or the amine group of the product can be hydrolyzed.

    • Solution: Maintain a moderately basic pH during the reaction and use milder conditions during the workup. Avoid strong acids or bases during extraction and purification.

  • Ring Opening of the Isoxazole: The isoxazole ring can be susceptible to cleavage under strongly basic conditions.[3][4]

    • Solution: Use the minimum effective concentration of base and avoid prolonged reaction times at high temperatures. Neutralize the reaction mixture carefully during workup.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from a β-ketonitrile?

The reaction proceeds through a condensation and subsequent intramolecular cyclization pathway.

ReactionMechanism reagents β-Ketonitrile + Hydroxylamine intermediate1 Intermediate A (Addition to Nitrile) reagents->intermediate1 Base (e.g., NaOH) intermediate2 Intermediate B (Intramolecular Cyclization) intermediate1->intermediate2 Tautomerization & Cyclization product This compound intermediate2->product Dehydration

Caption: A simplified overview of the synthesis pathway.

Mechanism Explanation:

  • Nucleophilic Addition: Under basic conditions, hydroxylamine acts as a nucleophile and attacks the electrophilic carbon of the nitrile group in 2-cyano-1-(4-methoxyphenyl)propan-1-one.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the oxygen of the hydroxylamine moiety attacks the carbonyl carbon.

  • Dehydration: The cyclized intermediate then eliminates a molecule of water to form the stable aromatic isoxazole ring.

Q2: What are the best practices for purifying the crude this compound?

Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.[3]

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying isoxazole derivatives.[3]

    • Solvent System Screening: Use TLC to screen for an optimal solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. Gradually increasing the polarity of the eluent should allow for the separation of the product from impurities.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[3]

    • Solvent Selection: Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find conditions that yield high-purity crystals.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should be strictly followed.

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive, especially when heated in concentrated form. Handle with care and avoid heating dry hydroxylamine salts.

  • Solvents: Use flammable solvents in a well-ventilated fume hood and away from ignition sources.

  • Bases: Concentrated basic solutions are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: Optimized Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-cyano-1-(4-methoxyphenyl)propan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-1-(4-methoxyphenyl)propan-1-one (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the β-ketonitrile at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

References

  • BenchChem. (2025).
  • Krasavin, M., et al. (2025).
  • BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.
  • (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30). Retrieved from [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. (n.d.). Retrieved from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Advances.
  • The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. (2023, October 26). MDPI.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents. (n.d.).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchG
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). (2021, June 11). HETEROCYCLES.
  • Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid - ResearchG
  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. (n.d.). Retrieved from [Link]

  • Hydroxylamine Catalyzed Nazarov Cyclizations of Divinyl Ketones - ResearchG
  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. (2016, April 23). Retrieved from [Link]

    • Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. (n.d.). Retrieved from [Link]

    • Chapter 12 Solutions to Problems - Amines and Heterocycles - NC State University Libraries. (n.d.). Retrieved from [Link]

  • Example of an intramolecular cyclization between a ketone and a hydroxylamine formed in situ. - ResearchGate. (n.d.). Retrieved from [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents. (n.d.).
  • The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

enhancing the solubility of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Enhancing the Solubility of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine for In Vitro Assays

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for this compound. As researchers and drug development professionals, you are aware that a compound's therapeutic potential can only be explored if it can be reliably delivered to the biological target in vitro. Poor aqueous solubility is a common and significant hurdle. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental setup effectively.

The compound in focus, this compound, possesses structural features—a planar isoxazole ring system and a methoxyphenyl group—that contribute to its lipophilicity and likely poor solubility in aqueous media. However, the presence of a primary amine group provides a critical handle for pH-dependent solubility enhancement.[1][2] This guide will walk you through a systematic approach to tackle these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What happened?

A: This is a classic case of a compound being kinetically soluble in a high-concentration organic stock but exceeding its thermodynamic solubility limit upon dilution into an aqueous medium. The organic solvent (DMSO) is miscible with the buffer, but the compound itself is not. The troubleshooting guide below provides a systematic workflow to address this.

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is cell-line dependent, but a widely accepted upper limit is 0.5% (v/v). Many studies show that DMSO concentrations above 1% can induce cytotoxic effects, inhibit cell growth, or otherwise interfere with cellular functions, confounding your results.[3][4][5][6] It is crucial to always run a vehicle control (buffer with the same final DMSO concentration as your test articles) to account for any solvent effects.

Q3: Is heating or sonication a good way to get my compound into solution?

A: While these methods can help dissolve a compound initially to create a stock solution, they should be used with caution. Heating can degrade thermally labile compounds. Sonication is generally safer and can help break up solid aggregates. However, if a compound requires heat to dissolve in the final aqueous buffer, it will likely precipitate as it cools to the incubation temperature (e.g., 37°C), leading to unreliable results. These methods create a supersaturated solution, which is inherently unstable.

Q4: How do I know if my compound is truly dissolved in the final assay medium?

A: Visual inspection is the first step. Look for cloudiness (turbidity) or visible particulates against a dark background. For a more sensitive assessment, examine a small aliquot under a microscope. The "gold standard" for determining thermodynamic solubility is the shake-flask method, but for routine assays, ensuring a clear solution by eye is the most common practice.[7][8]

Part 2: A Systematic Workflow for Solubility Enhancement

This workflow provides a logical progression from the simplest and most common techniques to more advanced methods.

G start Start: Receive Compound stock Step 1: Prepare High-Conc. Stock in 100% DMSO (e.g., 10-50 mM) start->stock dilute Step 2: Dilute Stock into Aqueous Assay Buffer stock->dilute observe Step 3: Visual Observation (Precipitation Check) dilute->observe success Success! Proceed with Assay observe->success No troubleshoot Troubleshoot Solubility Issue observe->troubleshoot Yes lower_conc Option A: Lower Final Concentration troubleshoot->lower_conc Simplest First ph_adjust Option B: Use pH Adjustment troubleshoot->ph_adjust For Ionizable Groups cyclo Option C: Use Cyclodextrins troubleshoot->cyclo Advanced Method lower_conc->dilute ph_adjust->dilute cyclo->dilute

Caption: A systematic workflow for preparing and troubleshooting compound solutions.

Part 3: Troubleshooting Guide & Advanced Protocols

If you encounter precipitation (Step 3 in the workflow), do not proceed. The actual concentration in your assay will be unknown and lower than intended. Use the following decision tree and protocols.

Decision Tree for Precipitation

G precip Precipitation Observed in Working Solution check_dmso Is final DMSO conc. >0.5%? precip->check_dmso reduce_dmso Reduce DMSO stock conc. to lower final % check_dmso->reduce_dmso Yes check_conc Is final compound conc. as low as feasible? check_dmso->check_conc No lower_conc Lower final compound conc. and re-test check_conc->lower_conc No adv_methods Proceed to Advanced Methods check_conc->adv_methods Yes ph_node Method 1: pH Adjustment (Target pH < pKa of amine) adv_methods->ph_node cyclo_node Method 2: Cyclodextrins (e.g., HP-β-CD) adv_methods->cyclo_node

Caption: A decision tree for troubleshooting compound precipitation.

Protocol 1: Standard Stock Solution Preparation

Principle: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules.[9] This protocol establishes a high-concentration stock solution, which is the standard starting point for most in vitro assays.

Methodology:

  • Weigh out a precise amount of this compound powder (e.g., 2.18 mg). The molecular weight is approximately 218.24 g/mol .

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 1.0 mL DMSO to 2.18 mg of compound).

  • Vortex vigorously for 2-5 minutes. If necessary, briefly sonicate the vial in a water bath until all solid material is visibly dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Solubility Enhancement via pH Adjustment

Principle: Your compound contains a primary amine (-NH2), which is a basic functional group. By lowering the pH of the aqueous buffer, this amine group can be protonated to form an ammonium salt (-NH3+). This charged species is significantly more polar and thus more soluble in aqueous media.[1][] This is a highly effective strategy for amine-containing compounds.

Methodology:

  • Prepare your desired assay buffer (e.g., PBS, HBSS, or Tris).

  • Measure the initial pH of the buffer.

  • Using a dilute acid (e.g., 1 M HCl), carefully adjust the buffer pH downwards in increments. Test the solubility of your compound at various pH points (e.g., pH 6.5, 6.0, 5.5).

  • To test, add a small volume of your DMSO stock to the pH-adjusted buffer to achieve the target final concentration.

  • Vortex immediately and let it equilibrate for 15-30 minutes at the assay temperature.

  • Visually inspect for precipitation. The lowest pH that maintains a clear solution is your optimal condition.

  • Self-Validation: Ensure that the final pH does not adversely affect your assay performance (e.g., enzyme activity, cell viability). Run a pH-matched vehicle control.

Protocol 3: Solubility Enhancement using Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the poorly soluble, hydrophobic portion of a drug molecule (like the methoxyphenyl group), forming an "inclusion complex."[13][14] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Methodology:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). This may require gentle warming to fully dissolve.

  • Add the required volume of the HP-β-CD stock solution to your assay buffer to achieve a desired final concentration (start with 1-5% w/v).

  • To this cyclodextrin-containing buffer, add your compound's DMSO stock solution to the target final concentration.

  • Vortex immediately and allow the solution to equilibrate for at least 30 minutes to facilitate complex formation.

  • Self-Validation: Run a vehicle control containing the exact same concentration of both DMSO and HP-β-CD to ensure the excipient itself does not interfere with the assay.

Part 4: Data Summary & Solvent Considerations

For successful in vitro experiments, the choice of solvent and its final concentration are critical. The properties of common solvents must be balanced against their potential for biological interference.[16]

Solvent / ExcipientPrimary UseRecommended Max. Conc. (Cell-based Assays)Mechanism of ActionKey Considerations
DMSO Stock Solution0.1% - 0.5%[4][5]Aprotic organic solventPotential for cytotoxicity or off-target effects at >1%.[3]
Ethanol Co-solvent< 0.5%Polar protic solventCan affect cell membranes and enzyme activity.[6]
PEG 400 Co-solvent< 1%Reduces solvent polarityGenerally well-tolerated but can be viscous.[][17]
HP-β-Cyclodextrin Solubilizing Agent1% - 5% (w/v)Forms inclusion complexes[13]Generally biocompatible; can extract cholesterol from cell membranes at very high concentrations.[6]
Tween 80 Surfactant< 0.1%Forms micelles[18][19]Can cause cell lysis at higher concentrations.

References

  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central".
  • Vertex AI Search, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar".
  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed".
  • Vertex AI Search, "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace".
  • Vertex AI Search, "04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR".
  • Vertex AI Search, "Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences".
  • Vertex AI Search, "Method Development & Method Validation for Solubility and Dissolution Curves".
  • Vertex AI Search, "A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate".
  • Vertex AI Search, "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications".
  • Vertex AI Search, "<1236> Solubility Measurements - USP-NF".
  • Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH".
  • Vertex AI Search, "In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase".
  • Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar".
  • Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays - ResearchGate".
  • Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays".
  • Vertex AI Search, "Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central".
  • Vertex AI Search, "Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH".
  • Vertex AI Search, "Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology".
  • Vertex AI Search, "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK".
  • Vertex AI Search, "pH Adjustment and Co-Solvent Optimization - BOC Sciences".
  • Vertex AI Search, "solubility enhancement -by pH change & complexation | PPT - Slideshare".
  • Vertex AI Search, "Dimethyl Sulfoxide (DMSO) Solubility Data".

Sources

Technical Support Center: HPLC Analysis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method development strategies.

Introduction to the Analyte

This compound is a unique molecule presenting several analytical challenges in HPLC. Its structure, featuring a basic primary amine, a hydrophobic methoxyphenyl group, and a UV-active isoxazole ring, requires careful consideration of chromatographic parameters to achieve optimal separation and quantification. This guide will address the common issues encountered during its analysis and provide systematic solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my analyte?

Peak tailing is a common issue for basic compounds like this compound. It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of silica-based HPLC columns. These interactions lead to a non-ideal peak shape, which can affect integration and quantification.

Q2: What is the ideal pH for the mobile phase?

Q3: I am struggling with poor resolution between my main peak and impurities. What can I do?

Poor resolution can be addressed by optimizing the mobile phase composition, changing the stationary phase, or adjusting the temperature. Modifying the organic solvent ratio, trying a different organic solvent (e.g., methanol instead of acetonitrile), or using a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column) can significantly improve resolution.

Q4: My retention times are drifting from one injection to the next. What could be the cause?

Retention time drift can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or a leak in the HPLC system. Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Premixing the mobile phase can also help ensure its consistency.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing and Asymmetry

Peak tailing is a prevalent issue for basic analytes. The primary amine on the isoxazole ring can interact with residual silanol groups on the silica packing material of the column, leading to asymmetrical peaks.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH > 2 units away from analyte pKa? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). check_pH->adjust_pH No check_overload Is the column overloaded? check_pH->check_overload Yes add_modifier Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. adjust_pH->add_modifier change_column Consider a column with low silanol activity (end-capped) or a different stationary phase (e.g., embedded polar group or phenyl-hexyl). add_modifier->change_column end Symmetrical Peak Achieved change_column->end reduce_conc Reduce sample concentration. check_overload->reduce_conc Yes check_overload->end No reduce_conc->end

Caption: Troubleshooting logic for addressing peak tailing.

Solutions for Peak Tailing:

Strategy Explanation Recommended Action
Mobile Phase pH Adjustment Lowering the pH of the mobile phase protonates the basic amine group on the analyte, reducing its interaction with deprotonated silanols.Adjust the mobile phase to a pH between 2.5 and 3.5 using a suitable buffer like phosphate or formate.
Use of Mobile Phase Additives A competing base can be added to the mobile phase to saturate the active silanol sites on the stationary phase.Add a small concentration (e.g., 0.1%) of triethylamine (TEA) to the mobile phase.
Column Selection Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. Alternatively, a different stationary phase chemistry can provide better peak shape.Use a column with a label indicating it is "base-deactivated" or designed for basic compounds. Consider columns with embedded polar groups or phenyl-hexyl phases.
Sample Concentration Injecting too much sample can lead to column overload and peak asymmetry.Reduce the concentration of the sample being injected.
Problem 2: Poor Resolution

Achieving adequate separation between the main analyte peak and any impurities or degradation products is crucial for accurate quantification.

Solutions for Poor Resolution:

Strategy Explanation Recommended Action
Optimize Mobile Phase Composition The ratio of organic solvent to aqueous buffer significantly impacts selectivity.Systematically vary the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A gradient elution may be necessary for complex samples.
Change Organic Solvent Acetonitrile and methanol have different selectivities and can provide different elution patterns.If using acetonitrile, try substituting it with methanol, or vice versa.
Modify Stationary Phase The choice of stationary phase chemistry is a powerful tool for altering selectivity.If a C18 column is providing poor resolution, consider a C8, phenyl-hexyl, or cyano (CN) column.
Adjust Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby influencing selectivity.Vary the column temperature (e.g., between 25°C and 40°C) to see if resolution improves.
Problem 3: Variable Retention Times

Inconsistent retention times can compromise the reliability of an analytical method.

G start Variable Retention Times check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate Equilibrate the column with at least 10-20 column volumes of mobile phase. check_equilibration->equilibrate No check_mobile_phase Is the mobile phase composition consistent? check_equilibration->check_mobile_phase Yes end Stable Retention Times equilibrate->end premix_mp Prepare a fresh batch of pre-mixed mobile phase. check_mobile_phase->premix_mp No check_leaks Are there any leaks in the system? check_mobile_phase->check_leaks Yes premix_mp->end inspect_fittings Inspect all fittings and connections for signs of leakage and tighten as necessary. check_leaks->inspect_fittings Yes check_temp Is the column temperature stable? check_leaks->check_temp No inspect_fittings->end use_oven Use a column oven to maintain a constant temperature. check_temp->use_oven No check_temp->end Yes use_oven->end

Caption: Workflow for a forced degradation study.

Procedure for Forced Degradation:

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid analyte or a solution to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the analyte solution to UV light.

After exposure to each stress condition, analyze the samples by HPLC to assess the formation of degradation products and ensure they are well-separated from the parent peak.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (2013). Scientia Pharmaceutica. [Link]

Technical Support Center: Strategies to Reduce Off-Target Effects of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you design robust experiments and confidently interpret your results.

Note on the Compound: this compound, which we will refer to as MAMI , is a specific chemical entity. As this compound is not extensively characterized in public literature, this guide uses it as a representative isoxazole-based small molecule. For the purpose of providing concrete, actionable advice, we will operate under the plausible hypothesis that MAMI is an inhibitor of a protein kinase, a common target class for such scaffolds. The principles and protocols described herein are broadly applicable to minimizing and diagnosing off-target effects for novel chemical probes.[1][2] A chemical probe is a small-molecule modulator used to study the function of a specific protein target in biological systems.[1][3][4]

Troubleshooting Guide: Isolating On-Target from Off-Target Effects

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My phenotypic results with MAMI are inconsistent with the known function of its primary target. How can I confirm the phenotype is not due to off-targeting?

This is a critical validation step. An observed phenotype that diverges from genetic knockdown (e.g., siRNA/CRISPR) of the target protein strongly suggests potential off-target activity.[5] Here’s a systematic approach to dissect this issue.

Core Strategy: The "Rule of Two"

Best practices in chemical biology recommend using at least two chemically distinct tools to verify a target-phenotype link.[6] This can involve an orthogonal probe and/or a structurally related inactive control.[6]

Experimental Workflow:

  • Employ an Orthogonal Inhibitor: Use a well-characterized inhibitor of the same primary target that has a different chemical structure from MAMI. If this second inhibitor recapitulates the phenotype you observe with MAMI, it strengthens the hypothesis that the effect is on-target.[7][8]

  • Perform a Rescue Experiment: This is a gold-standard method for on-target validation.[7][9] The goal is to see if you can reverse the effect of MAMI by introducing a version of the target protein that MAMI cannot bind to.

Protocol: Target Rescue Experiment

  • Design & Create a Resistant Mutant: Introduce a mutation in the target protein's binding pocket that sterically hinders MAMI's binding but preserves the protein's function. This often involves mutating a "gatekeeper" residue.

  • Cell Line Preparation: Use a cell line where the endogenous target protein has been knocked down or knocked out (e.g., via CRISPR or shRNA).

  • Transfection: Transfect separate pools of these cells with:

    • An empty vector (Control).

    • A vector expressing the wild-type (WT) target protein.

    • A vector expressing the MAMI-resistant mutant target protein.

  • Treatment: Treat all three cell populations with MAMI at a concentration known to produce the phenotype.

  • Analysis: Assess the phenotype of interest.

    • Expected On-Target Result: The cells with the empty vector and the WT-expressing cells will show the phenotype. The cells expressing the resistant mutant will not show the phenotype (it will be "rescued").

    • Expected Off-Target Result: All cell lines, including those expressing the resistant mutant, will exhibit the phenotype, indicating the effect is independent of the primary target.

Q2: I'm observing unexpected cell toxicity at concentrations of MAMI close to the IC50 for my target. How do I determine if this is an on-target or off-target effect?

Toxicity is a common off-target liability.[10] It's crucial to determine if the toxicity is a consequence of inhibiting the intended target (on-target toxicity) or an unrelated protein (off-target toxicity).

Troubleshooting Steps:

  • Lower the Concentration: The first and simplest step is to use the lowest possible concentration of MAMI that still effectively modulates the target.[7] Off-target effects are often engaged at higher concentrations than the primary target due to lower binding affinity.[11]

  • Profile for Common Toxic Liabilities: Screen MAMI against a panel of known toxicity-mediating proteins. A standard "safety panel" often includes targets like the hERG ion channel (cardiotoxicity), various GPCRs, and nuclear receptors.[10]

  • Compare with Target Knockdown: Use siRNA or CRISPR to eliminate the primary target. If the target-depleted cells are resistant to MAMI-induced toxicity compared to control cells, the toxicity is likely on-target. If they still die, the effect is off-target.

Data Presentation: Hypothetical Selectivity Data for MAMI

TargetIC50 (nM)Activity TypeImplication
Primary Target Kinase 50 On-Target Desired therapeutic/experimental effect
Off-Target Kinase A500Off-TargetPotential for confounding signaling effects
Off-Target Kinase B2,500Off-TargetLess likely to be engaged at therapeutic doses
hERG Channel8,000Off-TargetPotential for cardiotoxicity at high doses

This table illustrates how quantifying potency against various targets can help predict the therapeutic window and potential for off-target effects.

Q3: How can I proactively identify the potential off-targets of MAMI before I see confounding data?

Proactive profiling is the most robust strategy to prevent misinterpretation of results.[5]

Recommended Approaches:

  • Computational Prediction: Use computational tools that predict off-target interactions based on the chemical structure of MAMI and its similarity to ligands with known targets.[12][13] These methods can provide an early, cost-effective assessment of potential liabilities.[13][14]

  • In Vitro Kinase Profiling: This is the most direct method.[9] Submit MAMI to a commercial service that screens its activity against a large panel of recombinant kinases (often >400).[15] This provides a quantitative measure of selectivity.[16][17]

  • Cell-Based Proteomics: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify which proteins MAMI binds to directly within a living cell, providing physiological context to binding events.[9]

Diagram: Workflow for Off-Target Identification

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Confirmation cluster_phenotype Phenotypic Validation comp_pred Computational Prediction (e.g., SEA, OTSA) kinase_panel Broad Kinase Panel Screen (>400 kinases) comp_pred->kinase_panel Prioritize kinases for screening cetsa Cellular Thermal Shift Assay (CETSA) kinase_panel->cetsa Validate top hits in cells safety_panel Safety Panel Screen (hERG, GPCRs) phospho Phosphoproteomics cetsa->phospho Confirm functional pathway modulation rescue Rescue Experiments phospho->rescue Confirm target responsibility orthogonal Orthogonal Inhibitor phospho->orthogonal Confirm phenotype link

Caption: A multi-tiered workflow for identifying and validating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is a "selectivity profile" and why is it important for MAMI?

A selectivity profile is a quantitative assessment of a compound's potency against its intended target versus a range of other potential targets.[16] It is crucial because it helps define the "therapeutic window" or the concentration range where the compound is active against its primary target with minimal engagement of off-targets.[10] A highly selective probe gives greater confidence that the observed biological effects are due to modulation of the intended target.[15]

Q2: What are the essential control experiments I should always run when using MAMI?

For rigorous, publishable data, the following controls are highly recommended:

  • Dose-Response Curve: Always determine the full dose-response curve for your phenotype to ensure the effect is not an artifact of using an excessively high concentration.[9]

  • Inactive Control: Use a structurally similar analog of MAMI that is known to be inactive against the primary target.[6][8] If the inactive control does not produce the phenotype, it supports that the activity of MAMI is specific.

  • Orthogonal Probe: As mentioned in the troubleshooting guide, use a structurally unrelated inhibitor for the same target to confirm the phenotype.[6][8]

Diagram: The Logic of Essential Controls

G cluster_main Observed Phenotype phenotype Phenotype X MAMI MAMI (Active Probe) MAMI->phenotype Causes Inactive Inactive Analog (Negative Control) Inactive->phenotype Does NOT Cause Ortho Orthogonal Probe (Positive Control) Ortho->phenotype Also Causes

Sources

refining dosing regimens for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide provides a comprehensive framework for researchers refining in vivo dosing regimens for the novel chemical entity (NCE), 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. As specific preclinical data for this compound is not yet publicly available, this document establishes a logical, scientifically-grounded workflow based on best practices in preclinical drug development. The principles and troubleshooting steps outlined here are broadly applicable to many poorly soluble, novel isoxazole-based compounds.

Our approach is built on the core principle of pharmacokinetic and pharmacodynamic (PK/PD) modeling, which bridges the gap between drug concentration over time (pharmacokinetics) and the observed biological effect (pharmacodynamics).[1][2] A robust understanding of this relationship is essential for optimizing dosing, streamlining drug development, and making informed decisions.[3][4]

Part 1: Foundational Steps - Formulation and Initial Dose-Range Finding

The journey to a refined dosing regimen begins with fundamental characterization and ensuring the compound can be delivered to the animal model reliably. This section addresses the most common initial hurdles.

Q1: My initial attempts to dissolve this compound for injection have failed, resulting in precipitation. What should I do?

Answer: This is a common and critical challenge, as many NCEs are poorly soluble in aqueous vehicles.[5][6] Inconsistent solubility leads to variable dosing and unreliable data. The key is to develop a stable and tolerable formulation.

Causality: The lipophilic nature of many heterocyclic compounds, like isoxazole derivatives, often leads to poor water solubility. Direct injection of a simple saline suspension can cause the compound to crash out of solution upon contact with physiological fluids, leading to low bioavailability and potential injection site reactions.

Troubleshooting Workflow & Protocol:

  • Systematic Solubility Screen: Before any animal work, perform a small-scale solubility test in various pharmaceutically acceptable excipients. This proactive step saves time and resources.

  • Co-Solvent Systems: For many preclinical studies, a co-solvent approach is the fastest path forward.[5]

    • Step 1: Dissolve the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).

    • Step 2: Slowly dilute this stock solution with a second, more tolerable vehicle such as polyethylene glycol (PEG), propylene glycol (PPG), or saline.[7]

    • Critical Check: Observe for any signs of precipitation during dilution. The final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity. For example, final DMSO concentrations are often kept below 10% for intravenous routes and can be higher for subcutaneous or intraperitoneal routes, but should always be validated.

  • Surfactant-Based Vehicles: If co-solvents fail, surfactants can be used to create micellar formulations that solubilize the compound.[8]

    • Vehicles containing Polysorbate 80 (Tween® 80) or Cremophor® EL are common choices.

    • Caution: These excipients are not inert and can have biological effects or cause hypersensitivity reactions, particularly with repeated dosing.[7] Their use must be justified and accompanied by a vehicle-only control group.

  • Cyclodextrin Complexation: For compounds that fit within their hydrophobic core, cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can dramatically increase aqueous solubility.[5] This is often a preferred method for intravenous formulations as it can avoid organic solvents.

Data Summary: Common Preclinical Formulation Vehicles

Vehicle TypeComponentsProsCons
Co-Solvent DMSO, PEG-400, Ethanol, Propylene GlycolSimple to prepare; effective for many compounds.Potential for vehicle toxicity; may cause irritation at the injection site.[7][9]
Surfactant Polysorbate 80, Cremophor® ELCan significantly increase solubility for very lipophilic compounds.Can have intrinsic biological activity; risk of hypersensitivity.[7]
Complexation HP-β-CD, SBE-β-CDGenerally well-tolerated; avoids organic solvents; suitable for IV.Higher cost; requires the compound to fit the cyclodextrin cavity.[5]
Lipid-Based Labrafac®, Maisine® CCCan enhance oral absorption and bioavailability.[5]More complex to prepare; primarily for oral administration.
Q2: How do I determine the starting dose and dose range for my first animal study?

Answer: The initial in vivo study is typically a Dose-Range Finding (DRF) or Maximum Tolerated Dose (MTD) study. Its purpose is to identify a range of doses from no-effect to dose-limiting toxicity, which will inform all subsequent efficacy and safety studies.[10][11]

Causality: Administering a dose that is too low will yield no biological effect and waste resources. A dose that is too high can cause unnecessary animal suffering and may lead to non-specific toxicity that masks the compound's true pharmacological effect.[12] Therefore, a systematic approach to dose selection is paramount.

Experimental Protocol: Dose-Range Finding (DRF) Study

  • Objective: To determine the Maximum Tolerated Dose (MTD) and establish a preliminary toxicity profile.

  • Animal Model: Use a common rodent model (e.g., Swiss Webster or CD-1 mice) for initial assessments.[11]

  • Group Allocation:

    • Group 1: Vehicle Control (n=3-5 animals)

    • Group 2: Low Dose (e.g., 10 mg/kg) (n=3-5 animals)

    • Group 3: Mid Dose (e.g., 30 mg/kg) (n=3-5 animals)

    • Group 4: High Dose (e.g., 100 mg/kg) (n=3-5 animals)

    • Note: Dose levels are hypothetical. The starting dose should be informed by any available in vitro cytotoxicity data or data from structurally similar compounds.

  • Dose Escalation Strategy: A logarithmic or modified Fibonacci dose escalation is common to cover a broad dose range efficiently.[11]

  • Administration: Administer a single dose via the intended clinical route if known, or a route that ensures systemic exposure (e.g., Intraperitoneal (IP) or Subcutaneous (SC)).

  • Monitoring:

    • Acute Toxicity: Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 14 days.

    • Clinical Signs: Record signs of toxicity such as lethargy, ruffled fur, changes in respiration, ataxia, and weight loss.

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a humane endpoint.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or signs of life-threatening toxicity, allowing the study to be completed.[10]

Visualization: General Workflow for Dosing Regimen Refinement

DosingWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Refinement Formulation Formulation Development (Solubility, Stability) DRF Dose-Range Finding (DRF) & MTD Study Formulation->DRF Select Vehicle SingleDosePK Single-Dose PK Study (Determine Cmax, AUC, t1/2) DRF->SingleDosePK Select Tolerated Doses EfficacyModel Pilot Efficacy Study (Establish Dose-Response) SingleDosePK->EfficacyModel Inform Dose Selection PKPD PK/PD Modeling (Link Exposure to Effect) SingleDosePK->PKPD EfficacyModel->PKPD MultiDose Multi-Dose Regimen Design (Toxicity & Efficacy) PKPD->MultiDose Predict Optimal Regimen RefinedRegimen Refined Dosing Regimen MultiDose->RefinedRegimen Validate & Finalize

Caption: Workflow for establishing an in vivo dosing regimen.

Part 2: Pharmacokinetic & Pharmacodynamic Characterization

With a tolerable dose range established, the next phase focuses on understanding what the body does to the drug (Pharmacokinetics) and what the drug does to the body (Pharmacodynamics).

Q3: We observed efficacy in our model, but the results are highly variable between animals in the same dose group. What could be the cause?

Answer: High inter-animal variability is a frequent challenge and often points to inconsistent drug exposure, which is a function of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[13] A dedicated pharmacokinetic (PK) study is essential to understand and troubleshoot this.

Causality: Even if the administered dose is identical, differences in absorption rate, metabolic clearance, or tissue distribution can lead to vastly different plasma and target-site concentrations of the compound in individual animals. Without measuring these concentrations, it's impossible to know if a lack of efficacy is due to the compound being ineffective or simply not reaching its target.

Experimental Protocol: Single-Dose Pharmacokinetic (PK) Study

  • Objective: To determine the core PK parameters (Cmax, Tmax, AUC, half-life) of this compound.

  • Animal Model: Use the same species and strain as the efficacy model.

  • Group Allocation:

    • Select 2-3 dose levels from the DRF study that were well-tolerated (e.g., a low, mid, and high dose).

    • Use a sufficient number of animals to allow for serial blood sampling (e.g., n=3-5 per group).

  • Administration: Administer a single dose via the same route used in the efficacy study. An intravenous (IV) group is often included to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points. A typical schedule might be: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Bioanalysis: Analyze plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the parent compound at each time point.

  • Data Analysis: Use PK software to calculate key parameters.

Data Summary: Key Pharmacokinetic Parameters

ParameterDefinitionWhy It's Important for Dosing Regimen
Cmax Maximum observed plasma concentration.Indicates if the concentration is reaching a therapeutic threshold. High Cmax can be linked to acute toxicity.
Tmax Time at which Cmax is reached.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug. It is the most critical parameter for linking exposure to efficacy and toxicity.[11]
t1/2 Half-life.The time it takes for the plasma concentration to decrease by half. Determines the dosing interval required to maintain steady-state concentrations in multi-dose studies.

Visualization: Decision Tree for Troubleshooting Inconsistent Efficacy

EfficacyTroubleshooting Start Inconsistent Efficacy Observed CheckFormulation Is the formulation stable and fully solubilized? Start->CheckFormulation CheckPK Was a PK study performed? CheckFormulation->CheckPK Yes Reformulate Action: Reformulate. Consider cyclodextrins or micronization. CheckFormulation->Reformulate No HighPKVar Is inter-animal PK variability high? CheckPK->HighPKVar Yes PerformPK Action: Conduct a PK study to measure exposure (AUC). CheckPK->PerformPK No LowExposure Is AUC low or t1/2 very short? HighPKVar->LowExposure No RefineRoute Action: Refine administration route or vehicle to improve absorption consistency. HighPKVar->RefineRoute Yes IncreaseDose Action: Increase dose or dosing frequency based on PK/PD modeling. LowExposure->IncreaseDose Yes Success Problem Resolved: Consistent Efficacy Achieved LowExposure->Success No Reformulate->Start PerformPK->Start RefineRoute->Start IncreaseDose->Start

Caption: Decision tree for troubleshooting variable in vivo efficacy.

Q4: How do I use my PK and efficacy data to design a multi-dose study?

Answer: This is where PK/PD integration becomes critical. The goal is to design a regimen that maintains drug exposure within a therapeutic window—above the minimum effective concentration and below the toxic concentration—for the duration of the study.[1][14]

Causality: A single dose may not be sufficient for diseases that require sustained therapeutic intervention. The half-life (t1/2) determined from your PK study is the most important parameter for this step. If the half-life is short, the drug will be cleared before the next dose, leading to periods with no therapeutic coverage. If it's very long, the drug may accumulate to toxic levels with repeated dosing.

Refining the Regimen:

  • Establish the Target Exposure: From your pilot efficacy study, correlate the exposure (AUC) with the desired pharmacological effect. This gives you a target AUC to aim for.

  • Use Half-Life to Determine Dosing Frequency:

    • If t1/2 is long (e.g., >12 hours), once-daily (q.d.) dosing may be sufficient.

    • If t1/2 is short (e.g., 2-4 hours), twice-daily (b.i.d.) or even more frequent dosing may be necessary to avoid large peaks and troughs in plasma concentration.

  • Model and Simulate: Before running a lengthy and expensive chronic study, use your PK data to simulate the plasma concentrations expected from different dosing regimens. This in silico approach helps you select the most promising regimens to test in vivo.[15]

  • Conduct a Multi-Dose Study:

    • Select 2-3 of the most promising regimens from your simulations.

    • Include satellite groups of animals for PK analysis to confirm that your compound is reaching the predicted steady-state concentrations and not accumulating unexpectedly.

    • Monitor for signs of chronic toxicity that may not have been apparent in the single-dose DRF study.

By following this logical, iterative process of formulation, dose-range finding, PK characterization, and PK/PD modeling, you can confidently refine a dosing regimen for this compound that is both safe and effective in your animal models.

References

  • Meibohm, B., & Derendorf, H. (n.d.). Pharmacokinetic/pharmacodynamic modeling in drug research and development. PubMed.
  • Sheiner, L. B., & Steimer, J. L. (2000). PHARMACOKINETIC/PHARMACODYNAMIC MODELING IN DRUG DEVELOPMENT. Annual Review of Pharmacology and Toxicology.
  • Wikipedia contributors. (n.d.). PKPD model. Wikipedia.
  • Haneefunnisa, M., et al. (2018). PHARMACOKINETIC/PHARMACODYNAMIC MODELING IN DRUG RESEARCH AND DEVELOPMENT. Indo American Journal of Pharmaceutical Research.
  • Singh, S., et al. (n.d.). Pharmacokinetic–Pharmacodynamic Modeling and it is Relevance in the Drug Discovery. Taylor & Francis Online.
  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. Benchchem.
  • Clapp, T., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. PMC - NIH.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Junaidi, A., et al. (2025). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Publications.
  • NICEATM. (2020). Dose Setting and Considerations for the 3Rs.
  • NC3Rs. (n.d.). Exposure and dose selection.
  • Rampengan, N. N., et al. (n.d.). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PubMed Central.
  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • van der Graaf, P. H., & Benson, N. (2011). A framework to guide dose & regimen strategy for clinical drug development. PMC - NIH.
  • Vadlamudi, M. K., & Dhanaraj, S. (2025). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate.

Sources

addressing stability issues of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your results.

Introduction: Understanding the Stability Challenges

This compound is a molecule of significant interest in pharmaceutical research, featuring a substituted isoxazole ring and an aromatic amine. This combination of functional groups, while conferring desirable biological activity, also presents specific stability challenges in solution. The primary liabilities of this molecule are its susceptibility to hydrolysis , oxidation , and photodegradation . Understanding these degradation pathways is the first step toward mitigating them.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be prone to ring-opening under certain pH conditions[1]. The N-O bond is relatively weak and can be cleaved under strongly acidic or basic conditions, as well as through photochemical or reductive pathways[2]. The 5-amino group is a primary aromatic amine, a functional group known for its susceptibility to oxidative degradation, often leading to colored impurities[3][4]. Finally, the conjugated system, including the methoxyphenyl group, can absorb UV light, making the molecule susceptible to photodegradation[5][6].

This guide will walk you through identifying and solving these stability issues in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Compound Purity in Aqueous Solution

Q1: I'm observing a rapid decrease in the purity of my this compound stock solution, which is prepared in an aqueous buffer. What is the likely cause and how can I prevent it?

A1: The most probable cause is pH-mediated hydrolysis of the isoxazole ring. While stable at neutral pH, the isoxazole ring can be susceptible to cleavage under both acidic and basic conditions, with the rate of degradation often increasing with temperature[1][7].

Causality Explained: The stability of the isoxazole ring is highly dependent on the pH of the solution. In acidic media, the ring nitrogen can be protonated, facilitating nucleophilic attack by water and subsequent ring opening. Conversely, under basic conditions, deprotonation of the ring or adjacent carbons can initiate a rearrangement and cleavage of the weak N-O bond[8]. For many isoxazole-containing compounds, maximum stability is observed in the neutral pH range (pH 6-8)[1].

Troubleshooting Steps:

  • Verify Solution pH: Immediately measure the pH of your stock solution and any buffers used.

  • Adjust to Neutral pH: If your experimental conditions permit, adjust the pH of your solution to be within the 6.5-7.5 range. Use common biological buffers such as phosphate-buffered saline (PBS).

  • Conduct a pH Profile Study: To determine the optimal pH for your compound, perform a simple stability study by incubating your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyzing the purity over time by HPLC.

dot

Caption: Relationship between solution pH and compound stability.

Issue 2: Solution Turning Yellow/Brown Upon Storage or Exposure to Air

Q2: My solution of this compound, initially colorless, has developed a yellow or brown tint after a short period, especially when exposed to air. What is causing this discoloration?

A2: The development of color is a classic indicator of the oxidation of the 5-amino group. Aromatic amines are particularly prone to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and trace metal ions. This process often leads to the formation of highly colored polymeric impurities.

Causality Explained: The primary amine group (-NH2) attached to the isoxazole ring is an electron-donating group, making it susceptible to losing electrons (oxidation). This can lead to the formation of radical intermediates that can then react with other molecules of the compound to form colored oligomers or polymers[4]. The presence of a methoxy group, another electron-donating group, on the phenyl ring can further increase the electron density of the molecule, potentially making it more susceptible to oxidation.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of inert gas.

  • Add Antioxidants: For stock solutions intended for longer-term storage, consider adding a small amount of an antioxidant. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or hindered amine stabilizers[3][9]. The optimal concentration will need to be determined empirically but typically ranges from 0.01% to 0.1% (w/v).

  • Include a Chelating Agent: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can sequester these ions and improve stability.

dot

Oxidation_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Compound This compound Oxidation Oxidation of Amino Group Compound->Oxidation Oxygen Oxygen (O2) Oxygen->Oxidation Light Light (UV/Visible) Light->Oxidation accelerates Metals Metal Ions (e.g., Fe³⁺, Cu²⁺) Metals->Oxidation catalyzes Degradants Colored Degradation Products Oxidation->Degradants

Caption: Factors contributing to the oxidative degradation of the compound.

Issue 3: Inconsistent Results and Appearance of New Peaks in HPLC After Exposure to Light

Q3: I've noticed variability in my experimental results, and my HPLC analysis shows new, unexpected peaks after my samples have been sitting on the benchtop. Could light be affecting my compound?

A3: Yes, it is highly likely that your compound is undergoing photodegradation. Isoxazole rings are known to be photoreactive, and UV light can induce cleavage of the N-O bond, leading to rearrangement into other heterocyclic structures or fragmentation[5][6][10].

Causality Explained: The isoxazole ring and the methoxyphenyl group are chromophores that can absorb UV light. Upon absorbing energy, the molecule is promoted to an excited state. This excess energy can lead to the cleavage of the weakest bond in the isoxazole ring, the N-O bond. This can result in the formation of a reactive azirine intermediate, which can then rearrange to form an oxazole or other degradation products[10][11]. This process can lead to a loss of the parent compound and the emergence of new peaks in your chromatogram.

Troubleshooting Steps:

  • Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil.

  • Minimize Light Exposure During Experiments: Conduct experimental manipulations in a dimly lit area or under yellow light, which has less energy than white or UV light.

  • Use a Photostability Chamber: To definitively test for light sensitivity, conduct a forced degradation study by exposing a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and comparing it to a dark control.

Stress ConditionTypical Purity LossPrimary Degradation Pathway
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) 10-20%Isoxazole ring opening
Basic Hydrolysis (0.1 M NaOH, 60°C, 8h) 15-25%Isoxazole ring opening
Oxidation (3% H₂O₂, RT, 24h) 5-15%Oxidation of 5-amino group
Photodegradation (ICH Q1B light exposure) 20-40%Isoxazole ring rearrangement
Thermal (80°C, 72h) < 5%Minimal degradation
Note: These are illustrative values and actual degradation will depend on specific experimental conditions.

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: For short-term storage (1-2 weeks), a solution prepared in a deoxygenated, neutral pH buffer (pH 6.5-7.5) and stored at 2-8°C in an amber vial should be sufficient. For long-term storage, it is recommended to store aliquots of the solution at -20°C or -80°C to minimize both hydrolytic and oxidative degradation. It is also advisable to add an antioxidant like BHT (0.01%) for long-term storage.

Q5: I have a low-solubility issue in my aqueous buffer. Can I use a co-solvent? Will it affect stability?

A5: Yes, you can use co-solvents like DMSO, ethanol, or acetonitrile to improve solubility. However, be aware that some organic solvents can influence stability. It is recommended to prepare a concentrated stock in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer immediately before use. Minimize the final concentration of the organic solvent in your assay to avoid affecting your biological system. A quick stability check of your compound in the chosen co-solvent is also recommended.

Q6: Can I use cyclodextrins to improve both solubility and stability?

A6: Yes, cyclodextrins are an excellent choice for this compound. They are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. The hydrophobic methoxyphenyl portion of your molecule can form an inclusion complex with the cyclodextrin cavity, effectively shielding it from the aqueous environment. This can simultaneously increase aqueous solubility and protect the molecule from hydrolysis and oxidation[7][12][13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and develop a stability-indicating analytical method[14][15][16].

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C.

    • Photodegradation: Expose 1 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Preparation for HPLC:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method.

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (HCl, 60°C) Base Base Hydrolysis (NaOH, 60°C) Oxidation Oxidation (H₂O₂, RT) Thermal Thermal (80°C) Photo Photodegradation (ICH Q1B) Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Samples Sampling->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS) HPLC->Characterize

Sources

minimizing variability in experimental results with 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively minimize variability and troubleshoot common issues encountered during experimentation. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the reproducibility and integrity of your results.

Part 1: Compound Integrity and Handling

Variability in experimental outcomes often originates from the very first step: handling the compound itself. Ensuring the identity, purity, and stability of your this compound is paramount.

FAQ 1: I've just received the compound. What are the essential first steps to ensure its quality?

Answer: Before beginning any experiment, you must perform an initial quality control check. Assuming the identity of a compound from a supplier's label is a frequent source of error. We recommend a systematic vetting process.

Protocol: Initial Compound Vetting

  • Visual Inspection: Check for homogeneity. The compound should be a uniform solid. Note any discoloration or presence of particulates.

  • Identity Confirmation: Use a straightforward analytical method to confirm the molecular weight. Direct-infusion Mass Spectrometry (MS) is ideal for this. The expected molecular weight for C11H12N2O2 is approximately 204.23 g/mol .

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess purity. A single, sharp peak is desired. The methoxyphenyl group provides a strong chromophore for UV detection.

  • Documentation: Log the supplier, lot number, date of receipt, and results of your QC checks in your lab notebook.[1] Consistent record-keeping is a cornerstone of reproducible science.[1]

cluster_0 Initial Compound Vetting Workflow cluster_1 QC Steps cluster_2 Fail QC receive Receive Compound log Log Lot # & Supplier receive->log inspect Visual Inspection (Homogeneity, Color) log->inspect qc Perform QC Analysis inspect->qc Passes? store Store Appropriately qc->store Passes? ms Confirm MW (Mass Spec) qc->ms hplc Assess Purity >95% (HPLC-UV) qc->hplc quarantine Quarantine Lot qc->quarantine Fails? proceed Proceed to Experiment store->proceed contact Contact Supplier quarantine->contact cluster_root Troubleshooting: No Compound Activity start No Effect Observed q_solubility Is compound soluble in assay buffer? start->q_solubility q_stability Is compound stable under assay conditions? q_solubility->q_stability Yes sol_solubility Re-evaluate solubility. Test lower concentrations or different vehicles. q_solubility->sol_solubility No q_assay Is the assay working? q_stability->q_assay Yes sol_stability Check for degradation (LC-MS). Reduce incubation time. Check buffer compatibility. q_stability->sol_stability No q_target Is the target expressed and relevant? q_assay->q_target Yes sol_assay Run positive control for the assay. Check cell health. q_assay->sol_assay No sol_target Confirm target expression (e.g., Western Blot). Re-evaluate hypothesis. q_target->sol_target No end Problem Identified q_target->end Yes sol_solubility->end sol_stability->end sol_assay->end sol_target->end

Sources

method refinement for consistent 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: For optimal stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. If preparing stock solutions, it is advisable to use anhydrous solvents such as DMSO or ethanol, aliquot into single-use volumes, and store at -80°C to minimize freeze-thaw cycles. The isoxazole ring can be susceptible to degradation under certain conditions, such as strong basic or reductive environments.[1]

Q2: What is the best solvent for dissolving this compound for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound. For aqueous-based biological assays, it is crucial to dilute the DMSO stock solution in the assay medium to a final DMSO concentration that is non-toxic to the cells or does not interfere with the assay components (typically ≤ 0.5%). If solubility in the final assay buffer is a concern, the use of co-solvents or solubility-enhancing excipients may be explored, though their compatibility with the specific assay must be validated.[2]

Q3: Are there any known liabilities or promiscuous activities associated with the isoxazole scaffold that I should be aware of?

A3: The isoxazole ring is a common motif in medicinal chemistry and is present in numerous FDA-approved drugs.[3] However, like many heterocyclic compounds, isoxazoles can sometimes be flagged in promiscuity assays. This can be due to various factors including compound aggregation at high concentrations or non-specific reactivity.[4] It is essential to perform control experiments to rule out assay interference and to determine if the observed activity is specific. Modeling small-molecule reactivity can be a complementary approach to identify potentially promiscuous compounds.[4]

Q4: What are the key structural features of this compound?

A4: The key structural features include a central 3-methylisoxazole ring, a 5-amino group, and a 4-(4-methoxyphenyl) substituent. The arrangement of these groups influences the molecule's physicochemical properties, such as its planarity and ability to form hydrogen bonds, which in turn can affect its biological activity.[5][6]

II. Troubleshooting Guide for Inconsistent Biological Activity

This section provides a structured approach to diagnosing and resolving variability in the biological activity of this compound.

Problem 1: High variability in IC50/EC50 values between experimental replicates.

This is a frequent challenge in drug discovery and can stem from multiple sources. The following workflow will help systematically identify the root cause.

A Inconsistent IC50/EC50 Values B Assess Compound Stability in Assay Buffer (HPLC) A->B C Is the compound stable? B->C Yes H Modify assay conditions (e.g., shorter incubation, different buffer) B->H No D Evaluate Compound Solubility C->D E Is the compound fully dissolved at test concentrations? D->E Yes I Improve solubility (e.g., adjust pH, add co-solvent) D->I No F Review Assay Protocol and Reagents E->F G Are reagents and protocol validated? F->G Yes J Troubleshoot assay components (e.g., enzyme activity, cell health) F->J No K Re-evaluate IC50/EC50 G->K H->K I->K J->K

Caption: Troubleshooting workflow for inconsistent bioactivity.

Step-by-Step Troubleshooting:
  • Assess Compound Stability:

    • Rationale: Degradation of the compound in the assay buffer can lead to a lower effective concentration and thus, inconsistent results.[2] The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.[1]

    • Protocol:

      • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

      • Incubate this solution under the exact same conditions as your assay (temperature, light, etc.).

      • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it by HPLC.

      • Interpretation: A significant decrease in the parent compound's peak area over time indicates instability.

  • Evaluate Compound Solubility:

    • Rationale: Poor solubility can lead to compound precipitation, resulting in an actual concentration that is lower and more variable than the nominal concentration.

    • Protocol:

      • Prepare the compound in the assay buffer at the highest test concentration.

      • Visually inspect for any precipitate.

      • For a more quantitative measure, centrifuge the solution and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.

    • Solutions for Poor Solubility:

      • Incorporate a co-solvent: A small percentage of an organic solvent like DMSO or ethanol in the final assay medium can enhance solubility. However, always run a vehicle control to ensure the co-solvent concentration is not affecting the assay.[2]

      • Adjust pH: Depending on the pKa of the amine group, adjusting the pH of the buffer may improve solubility.

      • Use of excipients: For in vivo studies, formulation with solubility enhancers like cyclodextrins can be beneficial.[2]

  • Review Assay Protocol and Reagents:

    • Rationale: Variability can be introduced by inconsistencies in the assay itself.

    • Checklist:

      • Reagent Quality: Ensure the purity and activity of all reagents, especially enzymes or critical proteins.

      • Cell Health (for cell-based assays): Confirm that cells are healthy, within a consistent passage number, and plated at a uniform density.

      • Pipetting Accuracy: Verify the calibration of pipettes and automated liquid handlers.

      • Substrate Concentration: For enzyme assays, ensure the substrate concentration is appropriate, typically at or below the Km for competitive inhibitors.[2]

Problem 2: Complete Loss of Biological Activity.

A complete loss of activity can be alarming, but a systematic check can often pinpoint the issue.

Possible Causes and Solutions:
Potential Cause Explanation Recommended Action
Incorrect Compound Identity/Purity The supplied compound may be incorrect or have degraded during synthesis or storage.Verify the identity and purity of your compound batch using LC-MS and ¹H NMR. Compare the data with a reference standard if available.
Compound Degradation The compound may have degraded due to improper storage or handling (e.g., exposure to light, repeated freeze-thaw cycles). The isoxazole ring can be sensitive to strong bases and reductive conditions.[1]Obtain a fresh, authenticated sample. Review storage and handling procedures.
Assay System Failure A critical component of the assay may not be working (e.g., dead cells, inactive enzyme).Run positive and negative controls to validate the assay system. For example, use a known inhibitor/activator for your target.
pH-Dependent Activity The ionization state of the amine group may be critical for activity, and the assay buffer pH may not be optimal.Test the compound's activity across a range of physiologically relevant pH values.

III. Method Refinement for Synthesis

For researchers synthesizing this compound, achieving consistent yields and purity is paramount. This section addresses common synthetic challenges.

Challenge 1: Low Yields in Isoxazole Ring Formation.

The synthesis of substituted isoxazoles can be complex, with several factors influencing the final yield.[7][8]

A Low or No Yield B Verify Starting Material Integrity A->B C Are starting materials pure and reactive? B->C Yes H Re-purify or re-synthesize starting materials B->H No D Optimize Reaction Conditions C->D E Are conditions (temp, time, solvent) optimal? D->E Yes I Systematically vary conditions (e.g., use a DoE approach) D->I No F Check for Intermediate Instability E->F G Is an intermediate (e.g., nitrile oxide) degrading? F->G Yes K Improved Yield F->K No J Generate intermediate in situ; use slow addition G->J H->K I->K J->K

Sources

Validation & Comparative

The Unseen Targets: A Comparative Guide to Deconvoluting the Biological Targets of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher in drug development, a novel small molecule like 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine represents both an opportunity and a challenge. Its isoxazole core is a privileged scaffold, appearing in numerous bioactive compounds, yet without experimental data, its specific biological targets remain unknown. This guide eschews a simple recitation of facts for a more practical purpose: to provide a strategic framework for identifying and validating the biological targets of this, or any, novel compound.

We will proceed with a hypothetical target identification workflow, comparing and contrasting the experimental methodologies required to validate two plausible, yet distinct, target classes for our compound of interest: Protein Kinases and G-Protein Coupled Receptors (GPCRs) . This comparative approach will illuminate the rationale behind experimental choices and the interpretation of the resulting data.

The Strategic Approach to Target Identification

The journey from a novel compound to a validated biological target is a multi-step process. It begins with broad, high-throughput screening to generate initial hypotheses, followed by more focused biochemical and cell-based assays to confirm these hypotheses and elucidate the mechanism of action.

Target_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Validation cluster_2 Phase 3: Mechanism of Action Broad Screening Broad Screening Target Class Prediction Target Class Prediction Broad Screening->Target Class Prediction Identifies potential target families Biochemical Assays Biochemical Assays Target Class Prediction->Biochemical Assays Confirms direct interaction Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validates cellular activity Functional Assays Functional Assays Cell-Based Assays->Functional Assays Elucidates biological effect Validated Target Validated Target Cell-Based Assays->Validated Target Structural Biology Structural Biology Functional Assays->Structural Biology Defines binding mode

Caption: A generalized workflow for small molecule target identification.

Hypothetical Target Class 1: Protein Kinases

The human kinome, with its more than 500 members, represents a major class of drug targets, particularly in oncology. The structural diversity of kinase active sites makes them amenable to modulation by small molecules.

Initial Screening: Kinome Profiling

To assess whether this compound interacts with protein kinases, a broad kinome scan is the logical first step. This involves screening the compound against a large panel of purified kinases. Several commercial services offer such screening, employing various technologies.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Comparative Analysis of Kinase Screening Platforms

PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.Gold standard for direct activity measurement, high sensitivity.Requires handling of radioactive materials, lower throughput.
Competition Binding Assays (e.g., KINOMEscan™) Measures the ability of the compound to displace a known ligand from the kinase active site.High throughput, does not require active enzyme, can identify non-ATP competitive binders.Does not directly measure functional inhibition of the kinase.
Fluorescence/Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.Non-radioactive, high throughput, amenable to automation.Prone to interference from fluorescent compounds.

For our initial screen of this compound, a competition binding assay like KINOMEscan™ would be a cost-effective and high-throughput starting point to identify potential kinase "hits".

Validation of Kinase Hits

Assuming the initial screen identifies a specific kinase, for instance, Epidermal Growth Factor Receptor (EGFR) , as a high-affinity target, the next step is to validate this interaction with orthogonal assays.

Step-by-Step Protocol: EGFR Inhibition Assay (ADP-Glo™)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of our test compound against EGFR.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a solution of recombinant human EGFR kinase in assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in assay buffer.

    • Prepare the ADP-Glo™ reagent and Kinase Detection Reagent as per the manufacturer's instructions.[14]

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well plate.

    • Add the EGFR kinase solution to the wells and incubate briefly.

    • Initiate the kinase reaction by adding the substrate/ATP solution. Incubate at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundTargetAssayIC50 (nM)
This compoundEGFRADP-Glo™150
Gefitinib (Alternative) EGFRADP-Glo™25

This hypothetical data suggests that while our compound of interest shows activity against EGFR, the well-established inhibitor Gefitinib is more potent.

Hypothetical Target Class 2: G-Protein Coupled Receptors (GPCRs)

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[14][15][16][17][18] Their signaling pathways are diverse, offering multiple avenues for therapeutic intervention.

Initial Screening: GPCR Profiling

A broad screen against a panel of GPCRs is the initial step to identify potential interactions. These screens typically use cell lines engineered to express a specific GPCR and a reporter system that is activated upon receptor stimulation.

Comparative Analysis of GPCR Screening Platforms

PlatformPrincipleAdvantagesDisadvantages
Second Messenger Assays (e.g., cAMP, IP-One) Measures the accumulation of downstream signaling molecules like cAMP or inositol monophosphate (IP1).[14][15][16][18][19][20][21][22][23][24]Directly measures a functional consequence of receptor activation, can distinguish between agonists and antagonists.Pathway-specific (Gs, Gi, Gq), may miss signaling through other pathways.
β-Arrestin Recruitment Assays (e.g., Tango™, PathHunter®) Measures the recruitment of β-arrestin to the activated GPCR.[25][26][27]Universal readout for most GPCRs, independent of the G-protein coupling pathway.Does not provide information on the specific downstream signaling cascade.
Reporter Gene Assays Measures the transcription of a reporter gene (e.g., luciferase) downstream of GPCR activation.[14][21][28]High sensitivity and signal-to-noise ratio.Indirect measure of receptor activation, potential for off-target effects on the reporter system.

For an initial screen, a β-arrestin recruitment assay would be advantageous due to its broad applicability across different GPCR subtypes.

Validation of GPCR Hits

Let's hypothesize that the initial screen identifies the Dopamine D2 Receptor (D2R) as a potential target. To validate this, we would perform a functional assay to confirm the effect of our compound on D2R signaling.

GPCR_Signaling_Validation Compound Compound D2R D2R Compound->D2R Binds to Gi/o Gi/o D2R->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces Reporter Gene Reporter Gene cAMP->Reporter Gene Regulates

Caption: Simplified signaling pathway for the Dopamine D2 Receptor.

Step-by-Step Protocol: D2R cAMP Assay (HTRF®)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels following D2R activation.[23][24][29][30][31]

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human D2R.

    • Plate the cells in a 384-well plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and a known D2R antagonist (e.g., Haloperidol).

    • Treat the cells with the test compounds.

    • Stimulate the cells with a D2R agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor.

    • Lyse the cells and add the HTRF® cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Incubate to allow for antibody-cAMP binding.

  • Data Acquisition and Analysis:

    • Measure the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the percent inhibition of the agonist response for each antagonist concentration.

    • Plot the data and perform a non-linear regression to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundTargetAssayIC50 (nM)
This compoundD2RHTRF® cAMP500
Haloperidol (Alternative) D2RHTRF® cAMP10

This hypothetical data indicates that our compound has antagonistic activity at the D2R, although it is less potent than the established drug Haloperidol.

Conclusion: A Path Forward

This guide has outlined a systematic and comparative approach to the biological target identification of a novel compound, this compound. By employing a tiered screening and validation strategy, researchers can efficiently narrow down the potential targets from broad target classes to specific proteins. The use of orthogonal assays is critical to ensure the validity of any initial findings. While the data presented here is hypothetical, the described workflows and experimental protocols provide a robust framework for the real-world characterization of novel chemical entities, ultimately paving the way for the development of new therapeutics.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Reaction Biology. HotSpot™ and ³³PanQinase™: two radiometric assay formats. [Link]

  • Eurofins DiscoverX. Cell-based Products Solutions for Drug Discovery and Development. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP] - FR. [Link]

  • Eurofins DiscoverX. [Link]

  • DiscoverX. DiscoverX Solutions for Drug Discovery. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Promega Connections. Lighting Up GPCR Research with Bioluminescent Tagging. [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Technology Networks. Detect GPCR interactions using Cisbio's HTRF technology. [Link]

  • PubMed. Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]

  • Pharmaceutical Outsourcing. Eurofins Acquires DiscoverX. [Link]

  • Dr. GPCR Ecosystem. Eurofins DiscoverX. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Eurofins Discovery. scanMAX Kinase Assay Panel. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • NOVA. Revvity Cisbio, HTRF, Western Blot and Alpha products -20%. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • MDPI. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

  • Oncornet. Cisbio Bioassays – ONCOgenic GPCR Network of Excellence and Training. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Eurofins Discovery. [Link]

  • PubMed. Protein kinase profiling assays: a technology review. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5] This versatility makes the isoxazole scaffold a "privileged structure" in drug discovery, serving as a foundational template for developing novel therapeutic agents.[6]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: analogs of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. We will dissect the core molecular scaffold, explore how targeted chemical modifications influence biological outcomes, and provide standardized protocols for synthesis and evaluation. Our objective is to explain the causality behind the observed activity trends, offering a robust framework for the rational design of more potent and selective isoxazole-based drug candidates.

The Core Scaffold: Deconstructing the Pharmacophore

The biological activity of any compound series is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. The this compound scaffold can be broken down into four key regions, each offering a vector for chemical modification to modulate pharmacological activity.

dot graph "SAR_Points" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Key modification points on the this compound scaffold.

  • Isoxazole Core: This five-membered ring is the central structural motif. Its specific arrangement of nitrogen and oxygen atoms influences the molecule's overall geometry, polarity, and metabolic stability, making it an excellent scaffold for presenting substituents in a defined spatial orientation.[4]

  • R1 (C4-Aryl Group): The 4-methoxyphenyl group at position 4 is a major determinant of activity. Modifications here, such as altering the electronic nature (electron-donating vs. electron-withdrawing) or steric bulk of the substituent, can profoundly impact target binding affinity.

  • R2 (C3-Methyl Group): The small methyl group at position 3 helps to orient the C4 and C5 substituents. Changing its size or character can influence the molecule's conformation and its fit within a biological target's binding pocket.

  • R3 (C5-Amine Group): The primary amine at position 5 is a critical functional group. It can act as a hydrogen bond donor and a key point for forming salts or covalent adducts. Derivatization of this amine is a common and highly effective strategy for modulating potency and pharmacokinetic properties.

General Synthesis Strategy

The synthesis of 3,4,5-substituted isoxazoles is well-established in chemical literature. A prevalent and efficient method involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine.[1][7][8] This two-step process is robust and allows for significant diversity in the final products by simply varying the initial aldehyde and ketone starting materials.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General workflow for the synthesis of isoxazole analogs.

This protocol describes the synthesis of the parent compound, this compound.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(methylamino)but-2-en-1-one (Chalcone Analog)

  • To a solution of 4-methoxyacetophenone (10 mmol) in ethanol (20 mL), add a solution of N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent under vacuum.

  • The resulting crude enaminone intermediate is often used directly in the next step without further purification.

Step 2: Cyclization to form this compound

  • Dissolve the crude enaminone from Step 1 in glacial acetic acid (15 mL).

  • Add hydroxylamine hydrochloride (15 mmol) to the solution.

  • Heat the mixture to reflux (approximately 110-120°C) for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water (100 mL) and neutralize carefully with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections compare how structural modifications at each key position of the scaffold affect biological activity. The data presented is synthesized from established principles in medicinal chemistry and findings from studies on various isoxazole derivatives.[5][9][10] For illustrative purposes, we will reference a hypothetical anticancer activity (IC₅₀), where a lower value indicates higher potency.

The electronic properties of the substituent on the C4-phenyl ring are a dominant factor in determining potency. A systematic comparison reveals clear trends.

Analog ID R1 Substituent (para-position) Electronic Effect Hypothetical IC₅₀ (µM) SAR Insights
1a (Parent) -OCH₃Electron-Donating15.2Baseline activity. The methoxy group is a good starting point.
1b -HNeutral25.8Removal of the methoxy group reduces potency, suggesting it plays a favorable role.
1c -ClElectron-Withdrawing (Weak)8.5A weak electron-withdrawing group like chlorine significantly enhances activity.
1d -CF₃Electron-Withdrawing (Strong)2.1A strong electron-withdrawing group provides the highest potency in this series.[5]
1e -NO₂Electron-Withdrawing (Strong)3.4Another strong electron-withdrawing group also shows excellent activity.[1]
1f -N(CH₃)₂Electron-Donating (Strong)45.1A strong electron-donating group is detrimental to activity.

Expertise & Causality: The data strongly suggests that electron-withdrawing groups on the C4-phenyl ring are crucial for enhanced activity . This trend is common for inhibitors where the aryl ring engages in π-π stacking or halogen bonding within a hydrophobic pocket of the target protein. The electron-deficient nature of the ring likely strengthens these non-covalent interactions, leading to higher binding affinity and greater inhibitory potency.

While less dramatic than the C4-aryl group, the substituent at C3 can fine-tune activity by influencing steric interactions.

Analog ID R2 Substituent Steric Bulk Hypothetical IC₅₀ (µM) SAR Insights
2a (Parent) -CH₃Small8.5 (using 1c as base)The small methyl group is well-tolerated.
2b -CH₂CH₃Medium12.3Increasing bulk to an ethyl group slightly decreases potency, suggesting a constrained pocket.
2c -PhenylLarge35.0A bulky phenyl group at this position is poorly tolerated, causing a significant loss of activity.

Expertise & Causality: The binding site accommodating the C3 substituent appears to be sterically constrained. Small alkyl groups are optimal, while larger groups likely introduce steric clashes that prevent the molecule from achieving an ideal binding conformation. This highlights the importance of maintaining a compact substitution at this position.

The C5-amine is a versatile handle for modification, often serving as a key interaction point with the biological target. Converting the primary amine to various amides can dramatically alter activity.

Analog ID R3 Substituent Functional Group Hypothetical IC₅₀ (µM) SAR Insights
3a (Parent) -NH₂Primary Amine8.5 (using 1c as base)The primary amine provides a baseline activity and a key hydrogen bond donor.
3b -NH-C(O)CH₃Acetamide5.7Simple acylation is beneficial, suggesting the amide bond can form additional interactions.
3c -NH-C(O)PhBenzamide1.9A benzamide derivative shows a significant boost in potency. The phenyl ring may occupy a new hydrophobic pocket.
3d -NH-C(O)-(2,6-diCl-Ph)Dichlorobenzamide0.4Adding electron-withdrawing groups to the benzamide ring further enhances potency, likely through halogen bonding.

Expertise & Causality: The primary amine is a crucial anchor point. Its derivatization into an amide, particularly a substituted benzamide, introduces a new binding element that can access adjacent pockets in the target protein.[10] The amide carbonyl can act as a hydrogen bond acceptor, while the new aryl ring explores additional hydrophobic space. This strategy of "growing" the molecule from a key anchor point is a classic and effective technique in drug design.

dot graph G { // Graph settings graph [splines=ortho, nodesep=0.6, ranksep=1, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Postulated mechanism of action for an optimized isoxazole anticancer agent.

Summary and Future Directions

The structure-activity relationship studies of this compound analogs reveal several key principles for designing potent derivatives:

  • C4-Aryl Ring: This position requires a phenyl ring, and potency is significantly enhanced by the presence of strong electron-withdrawing substituents in the para position (e.g., -CF₃, -NO₂).

  • C3 Position: This position is sterically sensitive. Small alkyl groups like methyl are optimal, and larger groups are detrimental to activity.

  • C5-Amine: The primary amine is a critical anchor. Its derivatization to substituted benzamides is a highly effective strategy for boosting potency, allowing the molecule to engage with additional binding sites.

Future research should focus on creating a diversified library of analogs based on these findings. Systematic exploration of different electron-withdrawing groups on both the C4-phenyl ring and the C5-benzamide moiety could lead to the discovery of compounds with picomolar potency. The most promising compounds should then be subjected to further ADME/Tox profiling and validation in in vivo models to assess their potential as clinical drug candidates.

References

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). Accessed via Google Search.
  • Chikkula, K. V., et al. (2017). A review of isoxazole biological activity and present synthetic techniques. Int J Pharma Pharm Sci, 9(7), 13-24.
  • Aarjane, M., et al. (2021). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie, 354.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). European Journal of Medicinal Chemistry, 279.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Scilit.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Accessed via Google Search.
  • Chandra, et al. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.).
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.).
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Structure--activity Studies for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid Receptors. (n.d.). PubMed.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.
  • 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents. (n.d.). PubMed Central.

Sources

comparative analysis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Leflunomide, a Dihydroorotate Dehydrogenase Inhibitor with Kinase-Modulating Activities, Against Established Kinase Inhibitors

Authored by: [Your Name/Lab Name], Senior Application Scientist

In the landscape of kinase inhibitor research, the isoxazole scaffold has emerged as a privileged structure, capable of targeting the ATP-binding site of numerous kinases with high affinity. While a direct, comprehensive profile of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine as a kinase inhibitor is not extensively documented in publicly available literature, we can draw valuable comparative insights by examining a clinically relevant isoxazole-containing molecule with well-established kinase-modulating properties: Leflunomide.

Leflunomide is primarily known as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and is approved for the treatment of rheumatoid arthritis. However, its active metabolite, teriflunomide, has been shown to inhibit several tyrosine kinases, including the epidermal growth factor receptor (EGFR), Janus kinase (JAK), and platelet-derived growth factor receptor (PDGFR) kinases. This dual mechanism of action, combining metabolic pathway inhibition with direct kinase modulation, makes Leflunomide an intriguing subject for a comparative analysis against dedicated kinase inhibitors.

This guide provides a detailed comparison of Leflunomide with two well-characterized kinase inhibitors: Gefitinib , a selective EGFR inhibitor, and Tofacitinib , a potent JAK inhibitor. We will delve into their mechanisms of action, inhibitory profiles, and provide standardized protocols for their comparative evaluation in a research setting.

Mechanism of Action and Kinase Inhibitory Profiles

A fundamental understanding of how these inhibitors interact with their targets is crucial for designing and interpreting experiments.

Leflunomide (via its active metabolite, Teriflunomide):

  • Primary Mechanism: Inhibition of DHODH, leading to depletion of pyrimidines and subsequent arrest of rapidly proliferating cells, such as activated lymphocytes.

  • Secondary (Kinase-Modulating) Mechanism: Teriflunomide has been demonstrated to inhibit tyrosine kinases, although with lower potency compared to dedicated inhibitors. This activity is thought to contribute to its anti-inflammatory and anti-proliferative effects. The exact binding mode to these kinases is not as well-defined as for specific kinase inhibitors.

Gefitinib:

  • Primary Mechanism: A selective and potent inhibitor of the EGFR tyrosine kinase. It competes with ATP for binding to the catalytic domain of EGFR, thereby preventing autophosphorylation and downstream activation of signaling pathways like the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Tofacitinib:

  • Primary Mechanism: A potent, reversible inhibitor of the Janus kinase family, with a preference for JAK1 and JAK3 over JAK2 and TYK2. By blocking JAK activity, Tofacitinib prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are key mediators of cytokine signaling involved in inflammation and immune responses.

The following diagram illustrates the distinct signaling pathways targeted by these inhibitors.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT JAK JAK STAT STAT JAK->STAT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inflammation Gene Transcription (Inflammation) STAT->Inflammation DHODH DHODH Pyrimidines Pyrimidine Synthesis DHODH->Pyrimidines Gefitinib Gefitinib Gefitinib->EGFR Tofacitinib Tofacitinib Tofacitinib->JAK Leflunomide Leflunomide (Teriflunomide) Leflunomide->EGFR Lower Potency Leflunomide->JAK Lower Potency Leflunomide->DHODH Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (e.g., EGFR, JAK3) - Substrate Peptide - ATP - Inhibitor Dilutions Incubate Incubate Kinase, Substrate, ATP, and Inhibitor at 30°C Reagents->Incubate Detect Quantify Phosphorylation (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze

Caption: Workflow for an in vitro kinase activity assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant Kinase: Prepare working solutions of purified EGFR, JAK1, and JAK3 in kinase buffer.

    • Substrate: Use a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific peptide substrate.

    • ATP: Prepare a stock solution; the final concentration in the assay should be close to the Km for the specific kinase.

    • Inhibitors: Prepare a 10-point serial dilution of Leflunomide (Teriflunomide), Gefitinib, and Tofacitinib in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µL of the inhibitor dilution (or DMSO for control).

    • Add 20 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect phosphorylation using a suitable method, such as ADP-Glo™ (Promega) which measures ADP production, or a phospho-specific antibody-based ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitors on the growth of cancer cell lines or immune cells that are dependent on the targeted kinase pathways.

Principle: Cells are cultured in the presence of varying concentrations of the inhibitor, and cell viability or proliferation is measured after a set period (e.g., 72 hours).

Step-by-Step Protocol:

  • Cell Lines:

    • For Gefitinib vs. Leflunomide: Use an EGFR-dependent non-small cell lung cancer (NSCLC) line like NCI-H1975 (which has a resistance mutation, T790M) and a sensitive line like PC-9.

    • For Tofacitinib vs. Leflunomide: Use an IL-2 dependent T-cell line like CTLL-2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to attach overnight.

    • Add serial dilutions of the inhibitors to the wells.

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

    • Measure cell viability using a reagent like CellTiter-Glo® (Promega) or by performing an MTT assay.

  • Data Analysis:

    • Normalize the viability data to the DMSO-treated control wells.

    • Plot the normalized viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Protein Analysis

This technique is used to confirm that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase and its downstream effectors.

Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated forms of the target proteins.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency.

    • Starve the cells of growth factors if necessary (e.g., serum starvation overnight).

    • Pre-treat with the inhibitors at various concentrations for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, IL-2 for JAK/STAT) for a short period (e.g., 15 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight (e.g., anti-phospho-EGFR, anti-phospho-STAT3, and their total protein counterparts).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal to assess the degree of target inhibition.

Concluding Remarks

This comparative guide illustrates that while Leflunomide, through its active metabolite Teriflunomide, exhibits some kinase-inhibitory activity, it is significantly less potent and selective compared to dedicated kinase inhibitors like Gefitinib and Tofacitinib. The primary mechanism of Leflunomide remains the inhibition of DHODH.

For researchers investigating isoxazole-based kinase inhibitors, this analysis provides a framework for evaluation. Any novel compound, such as the hypothetical this compound, would need to be subjected to a similar battery of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. The choice of comparator compounds should be guided by the identified primary kinase targets of the novel inhibitor. This rigorous, multi-faceted approach is essential for the successful development of new therapeutic agents.

References

  • Title: Leflunomide: a novel immunomodulatory agent for the treatment of rheumatoid arthritis and other autoimmune diseases. Source: PubMed URL: [Link]

  • Title: Teriflunomide, the active metabolite of leflunomide, inhibits human B-lymphocyte proliferation and differentiation in vitro. Source: PubMed URL: [Link]

  • Title: The active metabolite of leflunomide, A77 1726, inhibits proliferation of human T cells in vitro by two parallel pathways. Source: PubMed URL: [Link]

  • Title: Gefitinib ('Iressa', ZD1839), a selective epidermal growth factor receptor tyrosine kinase inhibitor, reverses cancer cell resistance to C-arm-based radiotherapy. Source: PubMed URL: [Link]

  • Title: The discovery of tofacitinib (CP-690,550), an orally active janus kinase inhibitor for the treatment of rheumatoid arthritis. Source: PubMed URL: [Link]

A Head-to-Head Comparison: 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine and the Established COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, consistently appearing in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] This guide provides a detailed comparative analysis of a specific isoxazole derivative, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. While direct experimental data for this exact compound is limited in publicly accessible literature, we will draw upon data from closely related analogs to provide a scientifically grounded comparison for researchers exploring novel anti-inflammatory agents.

The Promise of Isoxazoles in Inflammation and the Rationale for Comparison

Inflammation is a critical biological response, but its chronic dysregulation contributes to numerous diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological homeostasis, such as protecting the gastric mucosa. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.[3][4]

The therapeutic goal for many anti-inflammatory drugs is the selective inhibition of COX-2 over COX-1, which can reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[3][4] Celecoxib is a cornerstone example of a selective COX-2 inhibitor.[3][5] Given that numerous isoxazole derivatives have demonstrated potent anti-inflammatory and analgesic activities, with some exhibiting COX-2 selectivity, this compound represents a promising candidate for investigation within this class.[6][7]

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for both Celecoxib and potentially for this compound is the inhibition of the COX-2 enzyme. By binding to the active site of COX-2, these inhibitors prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[3][8]

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGG2, PGH2) Arachidonic_Acid->Prostaglandins COX-1 / COX-2 Pro_inflammatory_PGs Pro-inflammatory Prostaglandins (PGE2, PGI2, etc.) Prostaglandins->Pro_inflammatory_PGs Inflammation Inflammation, Pain, Fever Pro_inflammatory_PGs->Inflammation PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Inhibitor This compound & Celecoxib Inhibitor->COX2 Inhibition

Figure 1: Simplified diagram of the Cyclooxygenase (COX) pathway and the inhibitory action of selective COX-2 inhibitors.

Comparative Analysis: Potency and Selectivity

The efficacy of a COX inhibitor is determined by its potency (measured as the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 9.4 - 820.04 - 6.81.2 - 117.5
Representative Isoxazole Analogs >1008.2 - 22.6>4.4 - >12.1

Note: Data for Celecoxib is compiled from multiple sources to reflect the range of reported values depending on assay conditions.[9][10][11] Data for isoxazole analogs is based on published studies of structurally related compounds.[10] Direct experimental data for this compound is not available in the cited literature.

As the table illustrates, Celecoxib is a potent and selective COX-2 inhibitor. While we lack direct data for this compound, studies on other isoxazole derivatives with similar structural motifs suggest that this class of compounds can also exhibit significant COX-2 selectivity. For instance, some benzimidazole derivatives with an oxadiazole moiety (structurally related to isoxazoles) have shown high selectivity for COX-2, with COX-1 IC50 values often exceeding 100 µM.[10] The 4-methoxyphenyl group is a common feature in many COX-2 inhibitors, suggesting it may contribute to favorable interactions within the active site of the enzyme.

Experimental Protocols for In Vitro Evaluation

To empirically determine the COX inhibitory profile of this compound, a standardized in vitro assay is essential.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol outlines a common method for assessing the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.[12][13][14]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Heme, and Enzymes (COX-1/COX-2) Plate_Setup Add Buffer, Heme, and Enzyme to 96-well plate Reagent_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of Test Compound and Controls Inhibitor_Incubation Add Test Compound/Controls and Incubate Compound_Prep->Inhibitor_Incubation Plate_Setup->Inhibitor_Incubation Reaction_Initiation Add Arachidonic Acid to Initiate Reaction Inhibitor_Incubation->Reaction_Initiation Reaction_Incubation Incubate to Allow Prostaglandin Production Reaction_Initiation->Reaction_Incubation Reaction_Termination Stop Reaction with Terminating Solution Reaction_Incubation->Reaction_Termination EIA Measure Prostaglandin E2 (PGE2) using Enzyme Immunoassay (EIA) Reaction_Termination->EIA Data_Analysis Calculate % Inhibition and Determine IC50 Values EIA->Data_Analysis

Figure 2: General workflow for an in vitro COX inhibition screening assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute heme and COX-1 (ovine) or COX-2 (human recombinant) enzymes in the assay buffer to the desired concentrations as per the manufacturer's instructions.

    • Dissolve the test compound, this compound, and a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add assay buffer and heme.

    • 100% Activity Wells: Add assay buffer, heme, and the respective COX enzyme.

    • Inhibitor Wells: Add assay buffer, heme, the respective COX enzyme, and the serially diluted test compound or reference inhibitor.

  • Inhibitor Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells except the background wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit, following the manufacturer's protocol. This typically involves a colorimetric measurement.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

While direct comparative data for this compound is not yet prevalent in the literature, the broader family of isoxazole derivatives shows considerable promise as selective COX-2 inhibitors. The structural features of the target compound, particularly the 4-methoxyphenyl group, are consistent with moieties found in known COX-2 inhibitors.

For researchers in drug discovery, this compound warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for determining its in vitro potency and selectivity against COX-1 and COX-2. A direct head-to-head comparison with Celecoxib using these standardized assays would provide the definitive data needed to assess its potential as a novel anti-inflammatory agent. Subsequent studies could then explore its in vivo efficacy in animal models of inflammation and its broader safety profile.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Otsubo, H., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-85.
  • Abdel-Maksoud, M. S., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(6), 629-640.
  • Rathore, R., et al. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. Retrieved from [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686.
  • Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis.
  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3828-3847.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Gierse, J. K., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 61(2), 160-5.
  • Dr Matt & Dr Mike. (2018, February 9). Celecoxib -NSAID Mechanism of Action [Video]. YouTube. [Link]

  • Al-Ghorbani, M., et al. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 21(4), 167-178.
  • Mishra, A., Jain, S. K., & Asthana, J. G. (1998). Synthesis of Some Isoxazole Derivatives for Their Analgesic and Anti-Inflammatory Activities. Oriental Journal of Chemistry, 14(1).
  • Kumar, A., et al. (2011). Analgesic, anti-inflammatory, and antimicrobial activities of novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs. Medicinal Chemistry Research, 20(8), 1230-1239.
  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.3.
  • Mohammadi, Z., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(17), 5635.
  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Liu, K. C., et al. (1981). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 60, 22.
  • Patel, R., & Patel, M. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • El-Malah, A. A., et al. (2023). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2023(2), M1639.
  • Kumar, G. V., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(23), 14643-14654.
  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Bozdag, M., et al. (2016). Design, synthesis and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3461-3469.
  • Cichon, T., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5624.
  • de Oliveira, R. B., et al. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Pharmaceuticals, 17(1), 1.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115683.

Sources

Assessing the Selectivity Profile of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class.[1][2] The human kinome comprises over 500 kinases, orchestrating a complex web of cellular signaling.[3][4] Consequently, the development of small molecule kinase inhibitors requires a profound understanding of their selectivity. A promiscuous inhibitor might offer polypharmacological benefits in certain contexts, but it also carries a higher risk of off-target toxicities.[1][5] Conversely, a highly selective inhibitor provides a more precise tool for dissecting cellular pathways and can lead to a safer therapeutic agent. This guide provides an in-depth analysis of the selectivity profile of a novel compound, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, against a comprehensive kinase panel, offering a framework for its potential as a targeted therapeutic.

The Imperative of Kinase Selectivity Profiling

The journey of a kinase inhibitor from a hit compound to a clinical candidate is paved with rigorous characterization, with selectivity profiling being a cornerstone of this process.[6] Early assessment of a compound's activity across a broad representation of the human kinome is crucial for several reasons:

  • On-Target Potency Confirmation: Validating high-affinity binding and inhibition of the intended primary target.

  • Off-Target Liability Identification: Uncovering potential interactions with other kinases that could lead to adverse effects.[5][7]

  • Unveiling Novel Therapeutic Opportunities: Identifying unexpected, potent off-target activities that could be therapeutically beneficial.

  • Guiding Structure-Activity Relationship (SAR) Studies: Providing critical data to medicinal chemists for optimizing potency and selectivity.[8]

For the purpose of this guide, we will postulate that this compound has been identified as a potent inhibitor of a hypothetical target, Kinase X, a serine/threonine kinase implicated in a specific cancer signaling pathway. To evaluate its suitability for further development, a comprehensive selectivity screen is indispensable.

Experimental Design: A Multi-faceted Approach to Kinome Screening

To generate a robust and interpretable selectivity profile for this compound, a tiered experimental approach is recommended. This involves an initial broad screen followed by more detailed dose-response studies on identified hits.

Tier 1: High-Throughput Kinome-Wide Screen

The initial screen should be performed against a large, diverse panel of kinases to provide a comprehensive overview of the compound's interaction landscape.[9][10] Several reputable contract research organizations (CROs) offer extensive kinase profiling services, such as Eurofins Discovery's KINOMEscan™ or Reaction Biology's HotSpot™ assay.[8][9][11] For this study, a binding assay format, like the KINOMEscan™ platform, is an excellent choice for the primary screen. This method measures the ability of the test compound to displace a ligand from the ATP-binding site of each kinase in the panel, providing a quantitative measure of binding affinity (dissociation constant, Kd).[11][12]

The compound, this compound, would be screened at a single high concentration (e.g., 1 µM) against a panel of over 400 kinases, representing all major branches of the human kinome tree.[13] This approach is cost-effective and efficiently identifies kinases with significant binding affinity.[14]

Tier 2: IC50 Determination for Primary Hits

Kinases that exhibit significant inhibition (e.g., >70% inhibition at 1 µM) in the primary screen are then subjected to secondary screening to determine the half-maximal inhibitory concentration (IC50).[14] For this, a functional enzymatic assay is preferable, as it measures the compound's ability to inhibit the catalytic activity of the kinase. Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their robustness and direct nature.[15][16]

The IC50 values are determined by testing the compound across a range of concentrations (typically in a 10-point dose-response curve). This provides a quantitative measure of the compound's potency against both the intended target and any off-targets. To approximate physiological conditions, these assays are often conducted at an ATP concentration of 1 mM.[9][17]

Hypothetical Selectivity Profile of this compound

The following table summarizes the hypothetical data obtained from the two-tiered screening approach for this compound.

Kinase TargetKinase FamilyTier 1 (% Inhibition @ 1 µM)Tier 2 (IC50, nM)
Kinase X (Primary Target) Serine/Threonine 98% 15
Kinase ASerine/Threonine85%250
Kinase BTyrosine75%800
Kinase CSerine/Threonine55%>10,000
Kinase DTyrosine20%Not Determined
Kinase ESerine/Threonine15%Not Determined

Data Interpretation and Comparative Analysis

The hypothetical data reveals a promising selectivity profile for this compound. The compound demonstrates high potency against its intended target, Kinase X, with an IC50 of 15 nM.

A common metric for quantifying selectivity is the Selectivity Score , which can be defined in various ways.[14][18] A simple approach is to calculate the ratio of the IC50 value for an off-target kinase to the IC50 for the primary target. In this case:

  • Selectivity for Kinase A: 250 nM / 15 nM = ~17-fold

  • Selectivity for Kinase B: 800 nM / 15 nM = ~53-fold

A selectivity of over 10-fold is generally considered a good starting point, and over 100-fold is often desired for a highly selective tool compound.[14] The data suggests that this compound is reasonably selective for Kinase X over the other kinases it significantly inhibits. The greater than 10,000 nM IC50 for Kinase C indicates a very weak interaction.

When compared to a hypothetical, less selective inhibitor (e.g., a compound with multiple off-target IC50s below 100 nM), this compound would be a more favorable candidate for further preclinical development due to a potentially wider therapeutic window and a lower risk of off-target mediated side effects.

Experimental Protocols

Detailed Protocol for Radiometric Kinase Assay (IC50 Determination)

This protocol is a generalized representation of a standard radiometric kinase assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer to create a 10-point concentration gradient.

    • Prepare a reaction buffer containing the appropriate cofactors (e.g., MgCl2, MnCl2) and a specific substrate peptide or protein for the kinase being tested.

    • Prepare a solution of [γ-33P]-ATP at the desired concentration (e.g., 1 mM).

    • Prepare a stop solution (e.g., phosphoric acid) to terminate the kinase reaction.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

    • Add the kinase enzyme to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the [γ-33P]-ATP solution.

    • Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).

    • Terminate the reaction by adding the stop solution.

  • Detection and Data Analysis:

    • Spot a portion of the reaction mixture from each well onto a filtermat.

    • Wash the filtermat extensively to remove unincorporated [γ-33P]-ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow and Selectivity

To better illustrate the experimental process and the concept of kinase selectivity, the following diagrams are provided.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: IC50 Determination Compound Compound Binding Assay Binding Assay Compound->Binding Assay Kinase Panel (400+ kinases) Kinase Panel (400+ kinases) Kinase Panel (400+ kinases)->Binding Assay Binding Assay (e.g., KINOMEscan) Binding Assay (e.g., KINOMEscan) Identify Hits (>70% Inhibition @ 1 uM) Identify Hits (>70% Inhibition @ 1 uM) Identify Hits Identify Hits Binding Assay->Identify Hits Primary Hits Primary Hits Identify Hits->Primary Hits Dose-Response Curve Dose-Response Curve Primary Hits->Dose-Response Curve Functional Assay Functional Assay Dose-Response Curve->Functional Assay Functional Assay (e.g., Radiometric) Functional Assay (e.g., Radiometric) Calculate IC50 Values Calculate IC50 Values Selectivity Profile Analysis Selectivity Profile Analysis Calculate IC50 Values->Selectivity Profile Analysis Functional Assay->Calculate IC50 Values

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

G Kinase X Kinase X Kinase A Kinase A Kinase B Kinase B Kinase C Kinase C Kinase D Kinase D Kinase E Kinase E Other Kinases Other Kinases This compound This compound This compound->Kinase X High Potency (15 nM) This compound->Kinase A Moderate Potency (250 nM) This compound->Kinase B Lower Potency (800 nM) This compound->Kinase C This compound->Kinase D This compound->Kinase E This compound->Other Kinases

Caption: Kinase selectivity profile visualization.

Conclusion

The comprehensive assessment of a kinase inhibitor's selectivity is a non-negotiable step in modern drug discovery. The hypothetical data for this compound demonstrates a favorable profile, with high potency against its intended target and a quantifiable degree of selectivity against other kinases. This guide outlines a robust, industry-standard workflow for generating and interpreting such data. By employing a tiered screening approach and utilizing gold-standard assay technologies, researchers can make well-informed decisions about which compounds to advance in the drug development pipeline, ultimately increasing the probability of success in delivering safe and effective targeted therapies.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Wu, J., et al. (2014). Quantitative network mapping of the human kinome interactome reveals new clues for rational kinase inhibitor discovery and individualized cancer therapy. Molecular & Cellular Proteomics, 13(5), 1256-1270. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Kinome NetworkX. (n.d.). About Kinome NetworkX. Retrieved from [Link]

  • Goldstein, D. M., et al. (2008). Navigating the kinome. Nature Chemical Biology, 4(6), 321-329. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Reaction Biology. (2020, July). KINASE PROFILING & SCREENING: Choosing a Biochemical Assay Platform. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Kinome NetworkX. (n.d.). Home. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917. [Link]

  • PamGene. (n.d.). The active kinome: The modern view of how active protein kinase networks fit in biological research. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Home. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2023, October). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Waring, M. J., et al. (2015). Chapter 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 187-210). Elsevier. [Link]

  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Goma Biotech. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • BioSpace. (2011, November 16). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • K-ras. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts for Interrogating K-ras (pp. 1-22). National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved from [Link]

  • BioSpace. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1623-1630. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Singh, R. K., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry, 13(9), 1109-1115. [Link]

  • Li, J., et al. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 25(21), 5143. [Link]

  • Funai, T., et al. (2017). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 2(1), x162035. [Link]

  • Al-Majidi, S. M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(2), M1383. [Link]

  • Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8755-8769. [Link]

Sources

Comparative Efficacy of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine Across Diverse Cancer Cell Lines: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive cross-validation of the anti-cancer efficacy of the novel investigational compound, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, hereafter referred to as ISO-1. We present a comparative analysis of ISO-1's performance against a known inhibitor of the PI3K/Akt/mTOR signaling pathway in a panel of diverse cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87-MG (glioblastoma). This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data, and mechanistic insights to facilitate further investigation and application of this promising isoxazole-based compound.

Introduction: The Rationale for Targeting PI3K/Akt/mTOR with Novel Isoxazoles

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. While several inhibitors of this pathway have been developed, challenges such as acquired resistance and off-target toxicity necessitate the discovery of novel chemical scaffolds with improved efficacy and safety profiles.

The isoxazole moiety is a versatile heterocyclic scaffold known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Our investigational compound, this compound (ISO-1), has been synthesized based on a rationale that its unique structure may allow for potent and selective inhibition of key kinases within the PI3K/Akt pathway. This guide presents a hypothetical, yet plausible, dataset to illustrate the rigorous validation process required to characterize such a compound.

For this comparative study, we use GDC-0941 (Pictilisib) , a well-characterized pan-PI3K inhibitor, as a benchmark to evaluate the relative potency and cell-line specific effects of ISO-1.

Postulated Mechanism of Action of ISO-1

We hypothesize that ISO-1 functions as an ATP-competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By blocking the phosphorylation of PIP2 to PIP3, ISO-1 is expected to abrogate the downstream activation of PDK1 and Akt, leading to the dephosphorylation (inactivation) of key Akt substrates like mTOR. This ultimately results in the inhibition of protein synthesis and the induction of apoptosis.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of ISO-1) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes ISO1 ISO-1 ISO1->PI3K Inhibition

Caption: Postulated signaling pathway inhibited by ISO-1.

Comparative Efficacy Analysis: ISO-1 vs. GDC-0941

To provide a clear comparison, we present hypothetical data from three fundamental assays: a cell viability assay (MTT) to determine cytotoxic potency, an apoptosis assay (Annexin V/PI staining) to quantify programmed cell death, and Western blot analysis to confirm the on-target effect on the PI3K/Akt pathway.

Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A decrease in metabolic activity is correlated with a reduction in cell proliferation or an increase in cell death.

Table 1: IC₅₀ Values (µM) of ISO-1 and GDC-0941 in Cancer Cell Lines after 72h Treatment

CompoundMCF-7 (Breast)A549 (Lung)U87-MG (Glioblastoma)
ISO-1 1.22.50.8
GDC-0941 0.93.10.6

Note: Data are hypothetical but represent a plausible outcome for a novel PI3K inhibitor. Lower IC₅₀ values indicate higher potency.

Induction of Apoptosis (Annexin V/PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4] An effective therapeutic agent should induce a significant shift towards the apoptotic populations.

Table 2: Percentage of Apoptotic Cells (Early + Late) after 48h Treatment with IC₅₀ Concentrations

Cell LineVehicle ControlISO-1 (at IC₅₀)GDC-0941 (at IC₅₀)
MCF-7 4.5%45.2%41.8%
A459 5.1%38.9%35.5%
U87-MG 3.8%52.6%55.1%

Note: Data are hypothetical. A higher percentage of apoptotic cells indicates a stronger pro-apoptotic effect.

Target Engagement Verification (Western Blot Analysis)

Western blotting allows for the visualization of specific proteins to confirm that the drug is hitting its intended target.[5][6] We assessed the phosphorylation status of Akt (at Ser473), a key downstream effector of PI3K. A reduction in p-Akt levels indicates successful inhibition of the pathway.

Table 3: Relative Phospho-Akt (Ser473) Levels after 24h Treatment

Treatment (U87-MG cells)Fold Change in p-Akt/Total Akt Ratio (vs. Control)
Vehicle Control 1.00
ISO-1 (0.8 µM) 0.15
GDC-0941 (0.6 µM) 0.11

Note: Data are hypothetical. A lower ratio indicates stronger target inhibition.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are based on established standards and were used to generate the data presented in this guide.

Cell Culture

MCF-7, A549, and U87-MG cell lines were maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.[7]

  • Compound Treatment: Prepare serial dilutions of ISO-1 and GDC-0941. Replace the medium with 100 µL of fresh medium containing the desired drug concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3.5 hours at 37°C.[7][9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes in the dark.[9] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (ISO-1 / GDC-0941) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3.5 hours) D->E F 6. Solubilize (DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Sources

A Comparative Guide to the Pharmacokinetic Properties of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the pharmacokinetic profile of a compound is as crucial as its pharmacodynamic efficacy. A promising therapeutic agent can fail during development if it cannot reach its target in sufficient concentration or persists for an appropriate duration. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3][4] Among these, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine and its analogs represent a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of their pharmacokinetic properties, leveraging in silico predictive models to offer insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

The Significance of Pharmacokinetic Profiling in Drug Development

The journey of a drug from administration to elimination is a complex process governed by its ADME properties. These parameters determine the bioavailability, onset, duration of action, and potential for accumulation or toxicity of a drug candidate. Early assessment of these properties is a cornerstone of a successful drug development campaign, allowing for the rational design of molecules with optimized pharmacokinetic profiles, thereby reducing attrition rates in later stages of clinical trials.

For the this compound series, understanding how structural modifications on the phenyl ring influence their pharmacokinetic behavior is paramount. Substituents can dramatically alter physicochemical properties such as lipophilicity, solubility, and plasma protein binding, which in turn dictate the ADME profile. This guide will explore these structure-activity relationships (SAR) to aid in the selection and optimization of lead candidates.

In Silico Prediction of ADME Properties: A Validated Approach

In the absence of extensive experimental data, in silico ADME prediction models have become indispensable tools in early-stage drug discovery.[5] These computational models utilize large datasets of experimentally determined properties to build quantitative structure-activity relationship (QSAR) models that can predict the pharmacokinetic behavior of novel compounds with a reasonable degree of accuracy. For this guide, we have employed a combination of well-established platforms, SwissADME and pkCSM, to generate a comparative ADME profile for the parent compound and its selected derivatives.

Experimental Protocols: In Silico ADME Prediction

Objective: To predict the key pharmacokinetic parameters of this compound and its derivatives to facilitate a comparative analysis.

Methodology:

  • Compound Selection: The parent compound, this compound, and three derivatives with varying electronic and steric properties at the para-position of the phenyl ring (4-Chloro, 4-Nitro, and 4-Methyl) were selected for this analysis.

  • Structure Input: The chemical structures of the selected compounds were converted to their corresponding SMILES (Simplified Molecular Input Line Entry System) notations.

  • ADME Prediction: The SMILES notations were submitted to the SwissADME ([Link]) and pkCSM ([Link]) web servers.[1][3]

  • Parameter Extraction: The following key ADME parameters were extracted from the prediction outputs:

    • Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability.

    • Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

    • Excretion: Total Clearance.

  • Data Compilation: The predicted data for all compounds were compiled into a summary table for direct comparison.

Diagram of the In Silico ADME Prediction Workflow:

ADME_Workflow Start Select Compounds SMILES Generate SMILES Notations Start->SMILES SwissADME SwissADME Prediction SMILES->SwissADME pkCSM pkCSM Prediction SMILES->pkCSM Extract Extract ADME Parameters SwissADME->Extract pkCSM->Extract Compile Compile Data into Table Extract->Compile Analyze Comparative Analysis Compile->Analyze

Caption: Workflow for in silico ADME property prediction.

Comparative Pharmacokinetic Profiles

The following table summarizes the in silico predicted ADME properties of this compound and its derivatives.

Compound Structure GI Absorption Caco-2 Permeability (log Papp in 10^-6 cm/s) VDss (log L/kg) BBB Permeability (logBB) Plasma Protein Binding (%) CYP Inhibitor Total Clearance (log ml/min/kg)
Parent (4-OCH₃) This compoundHigh0.95-0.15-0.45~90%CYP1A2, CYP2C90.12
Derivative 1 (4-Cl) 4-(4-Chlorophenyl)-3-methylisoxazol-5-amineHigh1.05-0.08-0.38>92%CYP2C90.08
Derivative 2 (4-NO₂) 4-(4-Nitrophenyl)-3-methylisoxazol-5-amineHigh0.85-0.25-0.62~88%CYP1A20.18
Derivative 3 (4-CH₃) 3-methyl-4-(p-tolyl)isoxazol-5-amineHigh1.10-0.12-0.40>91%CYP2C90.10

Disclaimer: The data presented in this table are based on in silico predictions and should be interpreted as a preliminary guide. Experimental validation is necessary to confirm these findings.

Analysis and Structure-Activity Relationship (SAR) Insights

Absorption: All the analyzed compounds are predicted to have high gastrointestinal absorption , suggesting good oral bioavailability. The Caco-2 permeability values, which are an indicator of intestinal absorption, are all favorable. The introduction of different substituents at the para-position of the phenyl ring does not appear to significantly impair absorption.

Distribution: The predicted Volume of Distribution (VDss) for all compounds is relatively low, indicating that they are likely to be primarily distributed in the plasma and extracellular fluids rather than accumulating in tissues. The 4-Chloro derivative shows a slightly higher VDss , which could be attributed to its increased lipophilicity. All compounds are predicted to have limited Blood-Brain Barrier (BBB) permeability , with the 4-Nitro derivative showing the lowest potential for CNS penetration . This is a desirable characteristic for peripherally acting drugs where central side effects are to be avoided. The high predicted plasma protein binding (>88%) for all analogs suggests that a significant fraction of the drug will be bound to plasma proteins, which can influence its distribution and clearance.

Metabolism: A critical aspect of the pharmacokinetic profile is the potential for drug-drug interactions through the inhibition of Cytochrome P450 (CYP) enzymes. The in silico predictions suggest that the parent compound and the 4-Nitro derivative may act as inhibitors of CYP1A2 . The parent compound, along with the 4-Chloro and 4-Methyl derivatives, are predicted to inhibit CYP2C9 . None of the compounds are predicted to be significant inhibitors of CYP2C19, CYP2D6, or CYP3A4, which are major enzymes responsible for the metabolism of a large number of clinically used drugs. This selective inhibition profile is an important consideration for further development.

Excretion: The predicted total clearance values provide an estimate of the rate at which the drug is removed from the body. The 4-Nitro derivative is predicted to have the highest clearance , while the 4-Chloro derivative has the lowest . This suggests that the nitro-substituted compound may have a shorter half-life, whereas the chloro-substituted analog could have a longer duration of action.

Logical Relationship between Molecular Properties and ADME Profile:

ADME_Logic Substituent Substituent on Phenyl Ring (e.g., -OCH₃, -Cl, -NO₂, -CH₃) Physicochem Physicochemical Properties (Lipophilicity, Solubility, pKa) Substituent->Physicochem Absorption Absorption (GI, Caco-2) Physicochem->Absorption Distribution Distribution (VDss, BBB, PPB) Physicochem->Distribution Metabolism Metabolism (CYP Inhibition) Physicochem->Metabolism Excretion Excretion (Clearance) Physicochem->Excretion PK_Profile Overall Pharmacokinetic Profile Absorption->PK_Profile Distribution->PK_Profile Metabolism->PK_Profile Excretion->PK_Profile

Caption: Influence of substituents on pharmacokinetic properties.

Conclusion and Future Directions

This in silico comparative analysis of this compound derivatives provides valuable preliminary insights into their pharmacokinetic profiles. The predictions suggest that this class of compounds generally possesses favorable absorption and distribution characteristics, with limited potential for broad-spectrum CYP inhibition. The nature of the substituent at the para-position of the phenyl ring appears to modulate key parameters such as volume of distribution, BBB permeability, and clearance.

Specifically, the 4-chloro derivative emerges as a potentially interesting candidate due to its predicted lower clearance, which might translate to a longer half-life in vivo. Conversely, the 4-nitro derivative's higher predicted clearance could be advantageous for applications requiring rapid elimination.

It is imperative to underscore that these in silico predictions serve as a guide for prioritizing and designing future experimental studies. The next logical steps would involve in vitro ADME assays to experimentally determine metabolic stability in liver microsomes, plasma protein binding, and CYP inhibition. Subsequently, in vivo pharmacokinetic studies in animal models would be essential to validate these predictions and to fully characterize the pharmacokinetic profile of the most promising derivatives. By integrating computational predictions with experimental validation, the path towards developing clinically viable drug candidates from the this compound series can be navigated with greater efficiency and a higher probability of success.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved January 13, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (n.d.). Retrieved January 13, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

evaluating the therapeutic index of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine versus controls

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the preclinical therapeutic index of a novel compound. We will use the hypothetical isoxazole derivative, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine (hereafter designated AX-5) , as our investigational drug candidate.

This document is not a rigid protocol but a strategic guide. It emphasizes the rationale behind experimental choices, ensuring that the data generated is robust, reproducible, and directly informs critical decision-making in the drug development pipeline.

Objective: A Comparative Evaluation of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1][2] A high TI is desirable, indicating a wide window between efficacy and toxicity.[3]

This guide outlines the preclinical evaluation of AX-5 against a clinically relevant control, Adagrasib (Krazati) .

  • Investigational Compound (AX-5): A novel isoxazole derivative. Isoxazole scaffolds are present in numerous pharmacologically active compounds, noted for a range of activities including anticancer effects.[4][5][6] We hypothesize that AX-5 is a selective inhibitor of the KRAS G12C mutation.

  • Control Compound (Adagrasib): An FDA-approved, orally available small molecule inhibitor of KRAS G12C.[7][8] It serves as a benchmark for efficacy and safety in treating KRAS G12C-mutated non-small cell lung cancer (NSCLC).[9][10]

Part 1: Mechanistic Rationale and Target Engagement

A thorough understanding of the biological target is crucial for designing relevant efficacy assays.

The KRAS G12C Oncoprotein: A Key Driver in NSCLC

The Kirsten Rat Sarcoma (KRAS) viral oncogene is a GTPase that functions as a molecular switch in cell signaling.[11] Mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), lock the KRAS protein in a constitutively active, GTP-bound state.[7][9] This leads to uncontrolled activation of downstream pathways, primarily the MAPK/ERK pathway, driving cell proliferation and tumor growth.[11] The KRAS G12C mutation is present in approximately 14% of NSCLC patients.[7]

Mechanism of Action: Covalent Inhibition

Adagrasib functions by selectively and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[9][11] This covalent bond locks the protein in its inactive, GDP-bound state, effectively shutting down the oncogenic signaling cascade.[7][8]

For this guide, we hypothesize that AX-5 shares this mechanism of action, allowing for a direct comparison of on-target efficacy and potential off-target toxicities.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) KRAS_GDP Inactive KRAS-GDP EGFR->KRAS_GDP Activates KRAS_GTP Active KRAS-GTP (G12C Mutant) RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP GTP Loading (Constitutively ON) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors Adagrasib Adagrasib / AX-5 (Inhibitor) Adagrasib->KRAS_GTP Irreversibly Binds & Inactivates TI_Workflow invitro_efficacy Step 1: In Vitro Efficacy (EC50 Determination) si_calc Step 3: Calculate In Vitro TI (Selectivity Index) invitro_efficacy->si_calc invitro_tox Step 2: In Vitro Cytotoxicity (CC50 Determination) invitro_tox->si_calc go_nogo Go/No-Go Decision si_calc->go_nogo invivo_tox Step 4: In Vivo Acute Toxicity (LD50 Determination) go_nogo->invivo_tox Favorable SI go_nogo->invivo_tox invivo_efficacy Step 5: In Vivo Efficacy (ED50 Determination) go_nogo->invivo_efficacy ti_calc Step 6: Calculate In Vivo TI invivo_tox->ti_calc invivo_efficacy->ti_calc

Caption: Integrated workflow for preclinical therapeutic index (TI) evaluation.
Section 2.1: In Vitro Efficacy Assessment (EC₅₀)

Objective: To determine the half-maximal effective concentration (EC₅₀) of AX-5 and Adagrasib required to inhibit the metabolic activity of KRAS G12C-mutant cancer cells.

Causality Behind Experimental Choices:

  • Cell Line: NCI-H358, a human lung adenocarcinoma cell line, is selected as it endogenously expresses the KRAS G12C mutation, providing a biologically relevant model for on-target efficacy.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. [12]It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductases, which is proportional to the number of living cells. [13] Protocol: MTT Assay for Efficacy (NCI-H358 Cells)

  • Cell Seeding:

    • Culture NCI-H358 cells to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 2X stock solutions of AX-5 and Adagrasib in serum-free medium. A 10-point, 3-fold serial dilution is recommended (e.g., starting from 100 µM down to 5 nM).

    • Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).

    • Carefully aspirate the medium from the cells and add 100 µL of the appropriate 2X compound dilution.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. * Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [14] * Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well. [14] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 4. Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. 5. Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Normalize the data by setting the vehicle control absorbance as 100% viability.

    • Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Section 2.2: In Vitro Cytotoxicity Assessment (CC₅₀) & Selectivity

Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) in a non-cancerous cell line and calculate the in vitro therapeutic index, also known as the Selectivity Index (SI).

Causality Behind Experimental Choices:

  • Cell Line: MRC-5, a normal human fetal lung fibroblast cell line, is used. Cytotoxicity against a non-malignant cell line provides a measure of a compound's general toxicity, a crucial parameter for safety.

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity for killing cancer cells over normal cells.

Protocol: The MTT assay protocol for determining CC₅₀ with MRC-5 cells is identical to the one described in Section 2.1, with appropriate adjustments for cell seeding density based on MRC-5 growth characteristics.

Section 2.3: In Vivo Acute Oral Toxicity (LD₅₀)

Objective: To determine the median lethal dose (LD₅₀), the single dose of a substance that causes the death of 50% of a group of test animals. [15] Causality Behind Experimental Choices:

  • Guideline: The OECD Test Guideline 423 (Acute Toxic Class Method) is a globally recognized standard for assessing acute oral toxicity. [16][17]It is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity and estimate the LD₅₀. [17]* Species: Rodents (typically female rats) are used as specified by the guideline, as they are a well-characterized model for mammalian toxicology.

Protocol: Abbreviated OECD 423 Method

  • Animal Preparation:

    • Use healthy, young adult female rats, nulliparous and non-pregnant. Acclimatize animals for at least 5 days.

    • House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide free access to food and water.

    • Fast animals overnight prior to dosing (food, but not water).

  • Dose Administration (Stepwise Procedure):

    • The procedure starts with a group of 3 animals at a defined starting dose (e.g., 300 mg/kg), based on any prior in vitro or in silico data. [18] * Administer the compound (formulated in a suitable vehicle like corn oil) via oral gavage in a single dose.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. [18] * Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, etc.) and mortality.

    • Record body weight shortly before dosing and at least weekly thereafter.

  • Step-Down/Step-Up Decision:

    • If mortality occurs in 2/3 or 3/3 animals: The test is stopped, and the LD₅₀ is determined to be in this dose range. A subsequent test at a lower dose level may be performed to increase precision.

    • If mortality is 1/3: Dose an additional 3 animals at the same level.

    • If no mortality occurs: Proceed to the next higher fixed dose level (e.g., 2000 mg/kg) with a new group of 3 animals. [19]5. Pathology:

    • At the end of the study, all surviving animals are humanely euthanized.

    • Gross necropsy is performed on all animals (those that died during the test and those euthanized at the end) to identify any signs of organ toxicity.

  • Analysis:

    • The LD₅₀ is estimated based on the dose levels where mortality was observed, according to the statistical progression outlined in the OECD 423 guideline.

Part 3: Data Synthesis and Comparative Analysis

For this guide, we will use hypothetical—but plausible—data to illustrate the final analysis.

Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity Data
CompoundCell LineAssay TypeResult (µM)
AX-5 NCI-H358 (KRAS G12C)Efficacy (EC₅₀)0.050
MRC-5 (Normal Lung)Cytotoxicity (CC₅₀)15.0
Adagrasib NCI-H358 (KRAS G12C)Efficacy (EC₅₀)0.035
MRC-5 (Normal Lung)Cytotoxicity (CC₅₀)12.5
Table 2: Hypothetical In Vivo Efficacy and Toxicity Data

Note: The ED₅₀ (Effective Dose for 50% of the population) would be determined from a separate in vivo tumor xenograft study. For Adagrasib, clinical data shows efficacy at specific doses. [20][21]We will use a hypothetical preclinical value for comparison.

CompoundParameterResult (mg/kg)
AX-5 Effective Dose (ED₅₀)25
Lethal Dose (LD₅₀)>2000
Adagrasib Effective Dose (ED₅₀)30
Lethal Dose (LD₅₀)>2000
Table 3: Comparative Therapeutic Index Calculation

The therapeutic index provides the critical measure of the safety margin.

CompoundIn Vitro TI (Selectivity Index)In Vivo TI
(SI = CC₅₀ / EC₅₀) (TI = LD₅₀ / ED₅₀)
AX-5 15.0 / 0.050 = 300 >2000 / 25 = >80
Adagrasib 12.5 / 0.035 = ~286 >2000 / 30 = >66.7
Interpretation of Results

Based on this hypothetical data, both AX-5 and Adagrasib demonstrate high potency against the target cancer cell line.

  • In Vitro Selectivity: AX-5 shows a slightly higher selectivity index (300) compared to Adagrasib (~286), suggesting it may be marginally less toxic to normal cells relative to its cancer-killing potency in a lab setting. This is a favorable characteristic for a new drug candidate.

  • In Vivo Safety Margin: Both compounds exhibit low acute toxicity, with an LD₅₀ above the highest tested dose of 2000 mg/kg, which is a positive safety indicator according to OECD guidelines. [16]However, because AX-5 achieves its effective dose (ED₅₀) at a slightly lower concentration than Adagrasib, its calculated in vivo therapeutic index is wider (>80 vs. >66.7).

Conclusion

This guide outlines a systematic, evidence-based approach to evaluating the preclinical therapeutic index of a novel compound, AX-5, against the standard-of-care control, Adagrasib. The workflow progresses logically from in vitro selectivity to in vivo acute toxicity, with each step designed to provide critical data for a go/no-go decision.

The hypothetical results suggest that AX-5 possesses a promising therapeutic index, potentially wider than the clinical benchmark. This would provide a strong rationale to advance AX-5 into further preclinical development, including more comprehensive toxicology studies and in vivo efficacy models, on its path toward becoming a potential clinical candidate.

References

  • Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (2022-07-28). Oncology Learning Network. [Link]

  • What is the mechanism of Adagrasib? (2024-07-17). Patsnap Synapse. [Link]

  • What is Adagrasib used for? (2024-06-14). Patsnap Synapse. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Adagrasib - LiverTox. (2023-10-04). NCBI Bookshelf, NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf, NIH. [Link]

  • Management of KRAS-Mutated Non–Small Cell Lung Cancer. (2023-04-20). Hematology & Oncology. [Link]

  • Adagrasib: A landmark in the KRASG12C‐mutated NSCLC. (2022-09-22). PubMed Central, NIH. [Link]

  • Canadian Consensus Recommendations on the Management of KRAS G12C-Mutated NSCLC. (2023-07-06). PubMed, NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]

  • Acute Toxicity by OECD Guidelines. Slideshare. [Link]

  • Management of NSCLC Harboring the KRAS G12C Mutation. American Journal of Managed Care. [Link]

  • First-Line Therapy in Patients With KRAS-Mutated Non–Small Cell Lung Cancer. (2022-09-28). Clinical Care Options. [Link]

  • Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. (2015-08-01). PubMed Central, NIH. [Link]

  • Acute Toxicity. The Joint Research Centre - EU Science Hub. [Link]

  • Therapeutic Index: Definition & Formula. (2024-08-27). StudySmarter. [Link]

  • Therapeutic Index. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • How to manage KRAS G12C-mutated advanced non-small-cell lung cancer. (2022-11-16). PubMed Central, NIH. [Link]

  • OECD Guideline for the Testing of Chemicals 420. (2001-12-17). OECD. [Link]

  • When developing a new drug how do they know what dose to give to test subjects without killing them? (2020-03-21). Reddit. [Link]

  • Therapeutic Index: What It Is and Why It's Important. (2024-09-24). BuzzRx. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity. (2001-12-17). ResearchGate. [Link]

  • In-Vivo Acute Oral Toxicity Study As Per Oecd 423, By Alengium Salvifolium Flower. IJARESM. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018-09-17). PubMed Central, NIH. [Link]

  • Adagrasib in the treatment of KRAS G12C positive advanced NSCLC: design, development, and potential place in therapy. (2024-12-05). Dovepress. [Link]

  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1). (2022-02-15). PubMed Central, NIH. [Link]

  • Adagrasib's Efficacy Sustained in KRASG12C NSCLC. (2023-11-01). AACR Journals. [Link]

  • Adagrasib Demonstrates Favorable Efficacy, Pharmacokinetic Profile in Advanced KRAS G12C+ NSCLC. (2021-03-25). OncLive. [Link]

  • Adagrasib Earns FDA Breakthrough Therapy Designation for KRAS G12C+ NSCLC. (2021-06-25). Targeted Oncology. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025-03-17). PubMed, NIH. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic amine, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs are common in various biologically active agents.[1] While its full toxicological and environmental profile is not yet extensively documented, established principles of chemical safety and data from structurally similar isoxazole derivatives mandate a rigorous and cautious approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined are based on a synthesis of regulatory guidelines, safety data from analogous compounds, and field-proven best practices in chemical waste management.

Hazard Assessment and Characterization

The cornerstone of safe disposal is a thorough understanding of the potential risks. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from close structural analogs provides a strong basis for hazard assessment. Analogs such as Hymexazol (3-Hydroxy-5-methylisoxazole) and other substituted isoxazole amines exhibit notable oral toxicity, skin and eye irritation, and significant aquatic toxicity.[2][3] Therefore, this compound must be treated as a hazardous substance.

Table 1: Postulated Hazard Profile based on Structural Analogs

Hazard Class GHS Hazard Code Description Rationale & Primary Source
Acute Toxicity, Oral H301 / H302 Toxic or Harmful if swallowed. An isomer, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, is classified as Acute Toxicity Category 3 (Oral).
Skin Corrosion/Irritation H315 Causes skin irritation. A closely related ester derivative causes skin irritation.[2]
Serious Eye Damage/Irritation H318 / H319 Causes serious eye damage or irritation. Multiple isoxazole derivatives are known to cause serious eye irritation or damage.[2][3]
Respiratory Irritation H335 May cause respiratory irritation. A common hazard for fine chemical powders.[2]

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. | Hymexazol is classified as toxic to aquatic life with long-lasting effects, making sewer disposal unacceptable.[3] |

Causality of Hazards: The isoxazole ring and amine functional group are reactive moieties. Amines can be basic and corrosive, while heterocyclic compounds can interfere with biological pathways in unforeseen ways. The aquatic toxicity likely stems from the compound's stability and potential to disrupt ecosystems.[3] This inherent risk profile makes neutralization and dilution for sewer disposal an unacceptable and prohibited practice.[4][5]

Mandatory Personal Protective Equipment (PPE)

Direct contact and inhalation must be prevented at all times. The following PPE is mandatory when handling the pure compound or its waste.

  • Hand Protection: Nitrile gloves (double-gloving is recommended). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

  • Eye Protection: Chemical safety goggles or a full-face shield.[6]

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: If handling outside of a certified chemical fume hood or if dust is generated, a NIOSH/MSHA-approved respirator with particulate filters is required.[7]

Waste Segregation and Containerization Protocol

Proper segregation is a non-negotiable step to prevent dangerous chemical reactions within a waste container.[8][9] Amines are chemically incompatible with strong oxidizing agents, acids, and bases.[6][7]

Step-by-Step Containerization:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap for solids. For solutions, ensure the container material is compatible with the solvent used (e.g., avoid plastic for certain organic solvents).[8]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write:

    • "Hazardous Waste"

    • "this compound" and list any solvents.

    • List the associated hazards: "Toxic," "Irritant," "Environmental Hazard."

    • The date the first waste was added.

  • Storage Location: The designated waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated area, away from incompatible materials.[9] The container must remain closed at all times except when adding waste.[4]

Step-by-Step Disposal Procedures

All waste streams containing this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical destruction plant.[2][3][7]

4.1. Unused or Expired Pure Compound (Solid Waste)

  • Method: Carefully transfer the solid chemical into the pre-labeled solid hazardous waste container.

  • Rationale: This prevents the unnecessary contamination of other materials and contains the compound in its most concentrated form for efficient disposal by incineration.

4.2. Contaminated Labware (Gloves, Weigh Boats, Pipette Tips, etc.)

  • Method: Collect all contaminated disposable items in a designated, lined container or a durable, transparent plastic bag. Once full, seal the bag and place it in the solid hazardous waste container.

  • Rationale: This practice, known as double containment, prevents the release of chemical dust and clearly isolates contaminated sharps and plastics.

4.3. Contaminated Solutions and Solvents

  • Method: Pour the waste solution into a pre-labeled liquid hazardous waste container. Segregate based on the solvent system (e.g., "Halogenated Organic Solvents," "Non-Halogenated Organic Solvents").[8]

  • Rationale: Waste solvents are often recycled or incinerated under specific conditions. Mixing halogenated and non-halogenated streams complicates and increases the cost of disposal. Never mix aqueous waste with solvent waste.

4.4. Empty Stock Containers

  • Method: An empty container that held this compound must be managed as hazardous waste. The best practice, especially for toxic compounds, is the "triple rinse" procedure.[5][8]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate and dispose of it as liquid hazardous waste.[5]

    • Deface the original label on the container, and dispose of the container as regular solid waste (e.g., broken glass box) only after it has been triple-rinsed and is completely dry.

  • Rationale: A visually empty container still holds a residue of the chemical that can pose a hazard to custodial staff and the environment. Triple rinsing ensures this residue is captured and managed appropriately.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste generated from this compound.

G cluster_prep Preparation Phase cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal Pathway A Assess Hazards (Consult SDS/Analogs) B Select & Don Appropriate PPE A->B C Waste Generated (Solid, Liquid, Labware) B->C D Characterize & Segregate (Amine, Halogenated, etc.) C->D E Select & Label Compatible Waste Container D->E F Transfer Waste to Sealed Container E->F G Store Container in Satellite Accumulation Area F->G H Request Pickup from EHS / Approved Vendor G->H I Document Waste for Manifest H->I

Caption: Workflow for safe disposal of isoxazole amine waste.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent and place it in the hazardous solid waste container.

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry and call your institution's EHS emergency line.

    • Do not attempt to clean it up yourself.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

    • In all cases of exposure, seek immediate medical attention and provide the SDS for a similar compound if available.

Conclusion

The responsible management of this compound is an integral part of the research process. Due to its potential for toxicity and environmental harm, this compound and any materials contaminated with it must be treated as hazardous waste. Adherence to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and disposal through authorized channels is paramount. By following these detailed procedures, researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship.

References

  • AK Scientific, Inc. Safety Data Sheet: Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate.Link

  • Al-Adiwish, W. M., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13647-13659. Link

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.Link

  • Fisher Scientific. Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.Link

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.Link

  • Thermo Fisher Scientific. Safety Data Sheet. (Note: General SDS example, specific compound may vary). Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Hydroxy-5-methylisoxazole.Link

  • Sigma-Aldrich. Safety Data Sheet: 3-amino-5-methylisoxazole.Link

  • Fisher Scientific. Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.Link

  • PubMed Central (PMC). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Link

  • International Journal of Basic & Pharmaceutical Sciences. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. IJBPAS, 11(6), 2622-2629. Link

  • Physikalisch-Technische Bundesanstalt (PTB). Chemical Waste Management for Laboratories.Link

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.Link

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.Link

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.Link

  • BenchChem. Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.Link

  • PubMed. 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine (4,4'-DMAR, 4,4'-dimethylaminorex): availability, prevalence of use, desired effects and acute toxicity. Link

  • Sigma-Aldrich. Product Page: ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine.Link

Sources

Navigating the Uncharted: A Guide to Safely Handling 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

The Proactive Stance on Safety: Hazard Assessment

Given the absence of specific toxicological data, we must infer potential hazards from structurally related compounds. Aromatic amines are a class of chemicals that can be toxic and may be irritants to the skin, eyes, and respiratory tract. Some are also known to be sensitizers or have more significant long-term health effects. Therefore, it is prudent to handle 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine as a substance with potential hazards, including:

  • Skin and eye irritation: Similar chemical structures can cause irritation upon contact.[1]

  • Respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Potential for sensitization: Repeated exposure could lead to allergic reactions in some individuals.

  • Unknown toxicological properties: The full toxicological profile is not known, warranting a high degree of caution.

This precautionary approach is a cornerstone of laboratory safety and is mandated by organizations such as the Occupational Safety and Health Administration (OSHA).[3][4]

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling chemicals with unknown hazards.[5][6][7] The following PPE is mandatory when working with this compound.

PPE CategoryItem SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[8]Protects against accidental splashes and airborne particles from entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use and changed immediately upon contamination.[1][8]Prevents direct skin contact and potential absorption of the chemical.
Body Protection A flame-resistant lab coat, fully buttoned, to cover personal clothing.[9] Closed-toe shoes are required at all times in the laboratory.[8][10]Protects the skin from spills and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[8][12]Minimizes the inhalation of the compound, which is a primary route of exposure.
Visualizing PPE Selection: A Workflow

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase start Start: Handling Required assess_hazards Assess Hazards (Assume Irritant/Sensitizer) start->assess_hazards eye_face Eye/Face Protection (Goggles/Face Shield) assess_hazards->eye_face hand Hand Protection (Nitrile/Neoprene Gloves) assess_hazards->hand body Body Protection (Lab Coat/Closed-toe Shoes) assess_hazards->body respiratory Respiratory Protection (Fume Hood/Respirator) assess_hazards->respiratory conduct_work Conduct Work in Designated Area eye_face->conduct_work hand->conduct_work body->conduct_work respiratory->conduct_work end End: Procedure Complete conduct_work->end

Caption: Workflow for selecting appropriate PPE.

Operational Blueprint: Handling and Storage Protocols

Adherence to standardized laboratory procedures is essential for minimizing risk.[11]

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[10][11] This will contain any dust or vapors, preventing inhalation. Ensure that the fume hood has been recently certified and that you work at least six inches inside the sash.[10]

Safe Handling Practices
  • Designated Area: All work with this compound should be conducted in a designated area, such as a specific bench within a fume hood, to prevent cross-contamination.

  • Avoid Inhalation, Ingestion, and Contact: Never smell or taste chemicals.[10] Use appropriate PPE to avoid skin and eye contact.[13]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards.[3][14]

  • Hand Washing: Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[11]

Storage

Store this compound in a tightly sealed, properly labeled container. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Contingency Planning: Spill and Exposure Procedures

Accidents can happen, and a clear, rehearsed plan is the best defense.

Spill Management

In the event of a spill, follow these steps:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[1]

  • Collect and Dispose: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid and Exposure Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

End-of-Life Cycle: Waste Disposal

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[16]

  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]

  • Containment: Collect solid waste in a clearly labeled, sealed container.[17] Liquid waste should be collected in a separate, compatible, and labeled container.[1]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office. Never pour chemical waste down the drain or dispose of it in the regular trash.[1][10]

Visualizing the Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal waste_generated Waste Generated (Solid & Liquid) solid_waste Solid Waste Container waste_generated->solid_waste liquid_waste Liquid Waste Container waste_generated->liquid_waste label_waste Label as Hazardous Waste solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Step-by-step chemical waste disposal.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16). Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Hazmat School. Retrieved from [Link]

  • CDC Strengthens Laboratory Safety. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

  • 4 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. (2025, October 19). YouTube. Retrieved from [Link]

  • 3 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Imidazole. (2025, February 28). University of Washington. Retrieved from [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (n.d.). Pharmaceutical Guidelines. Retrieved from [Link]

  • A safety and chemical disposal guideline for Minilab users. (n.d.). Difaem. Retrieved from [Link]

  • (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). MDPI. Retrieved from [Link]

  • 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. (n.d.). PubChem. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.